Bisabolene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGUIVFBMBVUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)CCC=C(C)C)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052131 | |
| Record name | 2-Methyl-6-(4-methylcyclohex-3-en-1-ylidene)hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless slightly viscous oil; pleasant, warm sweet-spicy-balsamic aroma | |
| Record name | Bisabolene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1335/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Insoluble (in ethanol) | |
| Record name | Bisabolene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1335/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.850-0.858 | |
| Record name | Bisabolene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1335/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
495-62-5 | |
| Record name | γ-Bisabolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 4-(1,5-dimethyl-4-hexen-1-ylidene)-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-6-(4-methylcyclohex-3-en-1-ylidene)hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-(4-methylcyclohex-3-en-1-ylidene)hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biosynthetic Pathway of Bisabolene in Grand Fir (Abies grandis): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grand fir (Abies grandis) is a coniferous tree that, like many plants, has evolved a sophisticated chemical defense system to protect itself from herbivores and pathogens. A key component of this defense is the production of a diverse array of terpenoids. Among these, the sesquiterpene bisabolene (B7822174) is of significant interest due to its biological activities and its role as a precursor to other important compounds. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in Abies grandis, focusing on the core enzymatic steps, regulatory aspects, and the experimental methodologies used to elucidate this pathway.
The Core Biosynthetic Pathway of (E)-α-Bisabolene
The biosynthesis of (E)-α-bisabolene in Abies grandis is a targeted and inducible process, primarily activated in response to physical wounding or insect attack[1][2][3]. The central enzyme responsible for the production of (E)-α-bisabolene is the (E)-α-bisabolene synthase. This enzyme catalyzes the conversion of farnesyl diphosphate (B83284) (FPP) into (E)-α-bisabolene as its sole product[1][2].
Upstream Pathway: The Mevalonate (B85504) Pathway
The precursor molecule, farnesyl diphosphate (FPP), is synthesized through the mevalonate (MVA) pathway, a fundamental route for isoprenoid biosynthesis in eukaryotes[4][5][6]. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[4][7]. These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15)[7][8]. In conifers, the MVA pathway is compartmentalized, with the cytosolic pathway being responsible for the production of sesquiterpenes[9].
dot
Caption: Biosynthetic pathway of (E)-α-bisabolene in Abies grandis.
Quantitative Data
The following tables summarize the key quantitative data available for the (E)-α-bisabolene synthase from Abies grandis.
| Enzyme Property | Value | Reference |
| Deduced Molecular Weight | 93.8 kDa | [1][2][3] |
| Isoelectric Point (pI) | 5.03 | [1][2][3] |
| Substrate | Farnesyl Diphosphate (FPP) | [1][2] |
| Product | (E)-α-Bisabolene | [1][2] |
| Cofactor Requirement | Divalent Cation (Mg²⁺ or Mn²⁺) |
| Kinetic Parameter | Value | Reference |
| Kₘ for Farnesyl Diphosphate | 49.5 µM |
Experimental Protocols
This section provides an overview of the key experimental protocols used in the study of the this compound biosynthetic pathway in Abies grandis.
cDNA Library Construction from Wounded Abies grandis Stems
dot
Caption: Workflow for cDNA library construction.
Methodology:
-
Wounding and Tissue Harvest: Stems of young Abies grandis saplings are mechanically wounded. After a specific induction period (e.g., 11-14 days for maximal this compound synthase mRNA accumulation), the wounded stem tissue is harvested and immediately frozen in liquid nitrogen[2].
-
RNA Extraction: Total RNA is extracted from the ground tissue using standard protocols, such as those involving guanidinium (B1211019) thiocyanate-phenol-chloroform extraction, to ensure the integrity of the RNA.
-
mRNA Isolation: Messenger RNA (mRNA) is isolated from the total RNA population by affinity chromatography using oligo(dT)-cellulose, which selectively binds the poly(A) tails of eukaryotic mRNAs.
-
cDNA Synthesis: First-strand cDNA is synthesized from the mRNA template using reverse transcriptase and an oligo(dT) primer. Subsequently, the second strand is synthesized using DNA polymerase I and RNase H.
-
Vector Ligation and Library Construction: The resulting double-stranded cDNA is ligated into a suitable vector, such as a lambda phage vector (e.g., λ ZAP II), to construct the cDNA library.
Heterologous Expression of (E)-α-Bisabolene Synthase in E. coli
dot
Caption: Workflow for heterologous protein expression.
Methodology:
-
Gene Amplification and Cloning: The full-length coding sequence of the (E)-α-bisabolene synthase is amplified from the cDNA library using PCR with gene-specific primers. The amplified product is then cloned into a bacterial expression vector, often one that adds a purification tag (e.g., a polyhistidine-tag).
-
Transformation: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)), which is optimized for protein expression.
-
Induction and Culture: The transformed bacteria are grown in a suitable culture medium to a specific optical density. Protein expression is then induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Harvest and Lysis: After a period of incubation to allow for protein expression, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted, for example, by sonication.
-
Protein Purification: The recombinant (E)-α-bisabolene synthase is purified from the cell lysate. If a His-tag was incorporated, nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography is a common and effective purification method.
Sesquiterpene Synthase Enzyme Assay
Methodology:
-
Reaction Mixture: The standard assay mixture contains the purified recombinant (E)-α-bisabolene synthase in a suitable buffer (e.g., HEPES buffer, pH 7.0).
-
Cofactor Addition: A divalent cation, typically MgCl₂, is added to the reaction mixture as it is required for enzyme activity.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, [³H]-labeled farnesyl diphosphate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Product Extraction: The reaction is stopped, and the radioactive sesquiterpene products are extracted from the aqueous mixture using an organic solvent (e.g., hexane).
-
Analysis: The extracted products are analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) to identify the specific this compound isomers produced and by liquid scintillation counting to quantify the amount of product formed.
Northern Blot Analysis of mRNA Expression
dot
Caption: Workflow for Northern blot analysis.
Methodology:
-
RNA Isolation and Electrophoresis: Total RNA is isolated from wounded and unwounded Abies grandis stem tissue at various time points. The RNA is then separated by size using denaturing agarose gel electrophoresis.
-
Blotting: The separated RNA is transferred from the gel to a solid support, such as a nitrocellulose or nylon membrane.
-
Probe Labeling: A DNA probe specific to the (E)-α-bisabolene synthase gene is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Hybridization: The membrane is incubated with the labeled probe, which hybridizes to the complementary mRNA sequence.
-
Washing and Detection: The membrane is washed to remove any unbound probe. The hybridized probe is then detected by autoradiography (for radioactive probes) or other appropriate imaging techniques, revealing the presence and abundance of the this compound synthase mRNA.
Conclusion
The biosynthesis of (E)-α-bisabolene in Abies grandis is a well-characterized, wound-inducible defense mechanism. The pathway hinges on the activity of (E)-α-bisabolene synthase, which converts FPP, a product of the mevalonate pathway, into the final sesquiterpene. The elucidation of this pathway has been made possible through a combination of molecular cloning, heterologous expression, and detailed biochemical and gene expression analyses. This technical guide provides a foundational understanding of this important biosynthetic pathway, offering valuable insights for researchers in plant biochemistry, natural product chemistry, and drug development. The detailed methodologies and quantitative data presented herein serve as a practical resource for further investigation and potential biotechnological applications of this pathway.
References
- 1. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-alpha-bisabolene synthase from grand fir (Abies grandis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-α-bisabolene synthase from grand fir (Abies grandis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. Enzymes of the mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Natural sources and distribution of bisabolene isomers
An In-depth Technical Guide to the Natural Sources and Distribution of Bisabolene (B7822174) Isomers
Introduction
Bisabolenes are a class of naturally occurring monocyclic sesquiterpenes (C15H24) found throughout the plant and fungal kingdoms.[1] These volatile compounds are significant components of many essential oils and are recognized for their pleasant balsamic or fruity aromas.[2] The this compound framework exists as three primary structural isomers—α-bisabolene, β-bisabolene, and γ-bisabolene—which differ in the position of their carbon-carbon double bonds.[1]
Each isomer possesses distinct properties and applications, making them valuable in the cosmetic, fragrance, pharmaceutical, and chemical industries.[2] For instance, β-bisabolene is approved as a food additive in Europe for its balsamic scent, while hydrogenated this compound (bisabolane) is being explored as a biosynthetic alternative to D2 diesel fuel.[1][3] Despite their wide distribution, the concentration of bisabolenes in natural sources is often low, rendering direct extraction for industrial purposes economically challenging and spurring research into microbial biosynthesis as a sustainable alternative.[2][4]
This guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound isomers, tailored for researchers, scientists, and drug development professionals.
Biosynthesis of this compound Isomers
The biosynthesis of all this compound isomers originates from farnesyl pyrophosphate (FPP), a C15 intermediate in the isoprenoid pathway.[5] In plants, the precursors to FPP, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[2][6] FPP is then converted into the specific this compound isomers through the action of dedicated terpene synthases (TPS), namely this compound synthases (BS).[2] The final isomeric form—α, β, or γ—is determined by the specific synthase enzyme, such as α-bisabolene synthase (αBS), β-bisabolene synthase (βBS), or γ-bisabolene synthase (γBS).[2]
Caption: Generalized biosynthesis pathway of this compound isomers from precursors.
Natural Sources and Quantitative Distribution
This compound isomers are found in the essential oils of a diverse range of plants and are also produced by some fungi and insects, where they can act as pheromones.[1][5] The relative abundance of each isomer varies significantly depending on the species, genotype, and environmental conditions.[7] The following tables summarize the quantitative distribution of this compound isomers in various natural sources as reported in scientific literature.
Table 1: Distribution of α-Bisabolene in Natural Sources
| Plant Species | Plant Part | α-Bisabolene Content (% of Essential Oil) | Reference |
|---|---|---|---|
| Matricaria recutita (Chamomile) | Oil | Main constituent | [3] |
| Commiphora guidottii (Opoponax) | Essential Oil | 27% (cis-α-bisabolene) |[8] |
Table 2: Distribution of β-Bisabolene in Natural Sources
| Plant Species | Plant Part | β-Bisabolene Content (% of Essential Oil) | Reference |
|---|---|---|---|
| Psammogeton canescens | Aerial Parts | 25% | [9] |
| Commiphora guidottii (Opoponax) | Essential Oil | 5.1% | [8][10] |
| Salvia runcinata | Essential Oil | 14.24% | [7] |
| Zingiber officinale (Ginger) | Rhizomes | Present, contributes to aroma | [11][12] |
| Piper cubeba (Cubeb) | Essential Oil | Present | [1] |
| Citrus limon (Lemon) | Essential Oil | Present | [1] |
| Origanum sp. (Oregano) | Essential Oil | Present |[1] |
Table 3: Distribution of γ-Bisabolene in Natural Sources
| Plant Species | Plant Part | γ-Bisabolene Content (% of Essential Oil) | Reference |
|---|---|---|---|
| Commiphora guidottii (Opoponax) | Essential Oil | 3.9% | [8] |
| Juniperus rigida | - | Present | [13] |
| Helichrysum mimetes | - | Present |[14] |
Methodologies for Isolation and Characterization
The extraction, isolation, and identification of this compound isomers from plant matrices require a systematic analytical approach. The lipophilic and volatile nature of these sesquiterpenes dictates the use of specific methodologies.
Experimental Workflow
The general workflow involves the initial extraction of volatile compounds from the prepared plant material, followed by chromatographic separation and spectroscopic identification.
Caption: General experimental workflow for this compound isomer analysis.
Detailed Experimental Protocols
The following protocols are generalized representations of common techniques used in the analysis of this compound isomers from plant sources.
4.2.1 Sample Preparation and Extraction
-
Preparation : Plant material (e.g., leaves, flowers, rhizomes) is pre-washed and dried to reduce moisture content.[15] The dried material is then ground into a fine powder to increase the surface area for efficient extraction.[15]
-
Hydrodistillation (for Essential Oils) :
-
Place a known quantity of the powdered plant material in a round-bottom flask with distilled water.
-
Connect the flask to a Clevenger-type apparatus.
-
Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the apparatus.
-
Continue the process for several hours until no more oil is collected.
-
Separate the essential oil layer from the aqueous layer and dry it with anhydrous sodium sulfate.
-
-
Solvent Extraction :
-
For extracting more lipophilic compounds, macerate the plant material in a suitable organic solvent (e.g., dichloromethane, hexane (B92381), or ethanol).[15]
-
After a set period (e.g., 24-48 hours), filter the mixture.
-
Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
4.2.2 Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the primary technique for separating and identifying volatile compounds like this compound isomers in a complex mixture.
-
Sample Preparation : Dilute the essential oil or crude extract in a suitable volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).
-
Instrumentation : Utilize a GC system coupled with a Mass Spectrometer.
-
GC Conditions (Typical) :
-
Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas : Helium is typically used at a constant flow rate (e.g., 1.0 mL/min).[16]
-
Inlet Temperature : 250 °C.[17]
-
Oven Temperature Program : Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up at a controlled rate (e.g., 3-10 °C/min) to a final temperature of around 240-280 °C.[16][17]
-
-
MS Conditions (Typical) :
-
Data Analysis :
-
Identify compounds by comparing their retention times and mass spectra against reference data in spectral libraries (e.g., NIST, Wiley).[16]
-
Confirm identifications by comparing with the retention indices and mass spectra of authentic standards when available.
-
Quantify the relative percentage of each isomer by peak area normalization.
-
4.2.3 Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy For unambiguous structure confirmation of a purified isomer, NMR is the definitive method.
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound isomer in an appropriate deuterated solvent (e.g., CDCl3) in an NMR tube.[16]
-
Data Acquisition :
-
Acquire standard 1D spectra (¹H NMR, ¹³C NMR).[16]
-
Acquire 2D spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and finalize the structural assignment.
-
-
Data Analysis : Compare the obtained chemical shifts and coupling constants with published data for known this compound isomers to confirm the structure and stereochemistry.[16]
Conclusion
This compound isomers are widely distributed in nature, particularly in the essential oils of aromatic plants like chamomile, opoponax, and ginger.[3][8][12] While their presence is widespread, their concentrations are often too low for economically viable large-scale extraction, presenting a significant challenge for industrial supply chains.[2] The methodologies for their extraction and characterization are well-established, relying primarily on hydrodistillation followed by GC-MS analysis for identification and quantification.[16] For definitive structural elucidation, NMR spectroscopy remains the gold standard.[16] Given the industrial demand for bisabolenes and the limitations of natural sourcing, metabolic engineering in microorganisms has emerged as a promising and sustainable strategy for their production.[2][4] This biotechnological approach allows for high-yield production of specific isomers, paving the way for their broader application in biofuels, pharmaceuticals, and fine chemicals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Bisabolens: chemical formula, isomers, occurrence in nature ... [antropocene.it]
- 6. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical composition, antimicrobial and antioxidant activities of the essential oil of Psammogeton canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Chemical BETA-BISABOLENE | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 13. gamma-Bisabolene | C15H24 | CID 62346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. gamma-BISABOLENE, (E)- | C15H24 | CID 5352437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Technical Guide to the Pharmacological Properties of β-Bisabolene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
β-Bisabolene is a naturally occurring monocyclic sesquiterpene found in the essential oils of various plants, including Commiphora species (Myrrh), ginger, and chamomile.[1] Traditionally recognized for its role in fragrance and flavor, β-bisabolene has emerged as a molecule of significant pharmacological interest. This document provides a comprehensive technical overview of its primary biological activities, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. We consolidate quantitative data from multiple studies, provide detailed experimental methodologies for key assays, and visualize the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of β-bisabolene.
Anticancer Properties
β-Bisabolene has demonstrated selective cytotoxic activity against various cancer cell lines, particularly those of breast cancer origin.[2][3] Its primary mechanism of action involves the induction of apoptosis, making it a promising candidate for further investigation as an anticancer agent.[2]
Mechanism of Action: Induction of Apoptosis
Studies have shown that the cytotoxic effects of β-bisabolene are a direct result of programmed cell death, or apoptosis.[2] Treatment of breast cancer cells with β-bisabolene leads to a significant increase in the activity of effector caspases, namely caspase-3 and caspase-7.[2][3] This activation is a hallmark of the apoptotic cascade. The process is further confirmed by Annexin V-propidium iodide staining, which identifies cells in the early and late stages of apoptosis.[2] In vivo studies on murine mammary tumors treated with β-bisabolene revealed an elevated number of pyknotic bodies and increased staining for cleaved caspase-3, corroborating the in vitro findings.[3]
Quantitative Cytotoxicity Data
The cytotoxic potency of β-bisabolene has been quantified using the half-maximal inhibitory concentration (IC50) metric. The compound shows selectivity for cancer cells over non-cancerous cell lines.[2][4]
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Human | |||
| MCF-7 | Breast Cancer (ER+) | 66.91 | [2][5] |
| SKBR3 | Breast Cancer (HER2+) | 70.62 | [2][5] |
| BT474 | Breast Cancer (ER+/HER2+) | 74.3 | [2][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 98.39 | [2][5] |
| MCF-10A | Non-tumorigenic Breast Epithelial | 114.3 | [2][4] |
| Murine | |||
| 4T1 | Mammary Carcinoma | 48.99 | [2][5] |
| MG1361 | Mammary Tumor | 65.49 | [2][4] |
| EpH4 | Normal Mammary Epithelial | >200 | [2][4] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of β-bisabolene in culture medium. Remove the old medium from the wells and add 100 µL of the β-bisabolene dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4M HCl, Triton X-100, and isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the medium-only wells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Anti-inflammatory Properties
β-Bisabolene exhibits significant anti-inflammatory and antioxidant effects. It effectively reduces the production of key pro-inflammatory mediators and modulates critical signaling pathways involved in the inflammatory response.[8]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory action of β-bisabolene is multi-faceted. It has been shown to decrease the expression of cyclooxygenase-2 (COX-2) and reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as nitric oxide (NO).[8] This activity is mediated through the downregulation of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9] Furthermore, β-bisabolene demonstrates antioxidant properties by upregulating the Keap1/Nrf2 pathway, which increases the expression of protective enzymes like NQO1 and HO-1.[8]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT Assay Protocol for Lab Use | PDF [scribd.com]
- 8. Study of the ameliorative effect of β-Bisabolene on ischemic stroke via COX-2 with the Keap1/Nrf2 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Bisabolene Derivatives: A Technical Guide to Synthesis, Biological Activity, and Industrial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolene-type sesquiterpenoids are a diverse class of natural products exhibiting a wide array of biological activities and potential for industrial applications. This technical guide provides an in-depth overview of This compound (B7822174) derivatives, focusing on their synthesis, therapeutic applications, and role as biofuel precursors. It includes detailed experimental protocols for chemical synthesis and biological assays, quantitative data on their efficacy, and visual diagrams of key signaling pathways and experimental workflows to support advanced research and development.
Introduction
This compound and its derivatives are monocyclic sesquiterpenoids widely distributed in both terrestrial and marine organisms, including plants, fungi, and sponges[1][2]. These compounds are characterized by a C15 backbone and exhibit significant structural diversity through variations in oxidation, cyclization, and halogenation[1][2]. This structural variety gives rise to a broad spectrum of pharmacological properties, including cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities[1][3][4]. Furthermore, the hydrogenated form, bisabolane (B3257923), has emerged as a promising "drop-in" advanced biofuel, comparable to D2 diesel[5][6]. This guide will explore both the therapeutic and industrial facets of this compound derivatives, providing the technical detail necessary for researchers in drug discovery and biochemical engineering.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through both chemical and biosynthetic routes. Chemical synthesis offers precise control over molecular structure for structure-activity relationship (SAR) studies, while microbial biosynthesis provides a scalable and sustainable production platform[7][8].
Chemical Synthesis: Palladium-Catalyzed Cross-Coupling
A versatile method for synthesizing aromatic this compound derivatives involves the palladium-catalyzed cross-coupling of organozinc reagents with aryl halides or triflates[6][9]. This approach was successfully used to accomplish the first total synthesis of (±)-curcuhydroquinone[9].
This protocol is adapted from the work of Vyvyan et al. (2004)[1][9]. It involves the Negishi coupling of a secondary alkylzinc reagent with a protected bromohydroquinone, followed by deprotection.
Step 1: Preparation of the Organozinc Reagent (1,5-dimethyl-4-hexenylzinc halide)
-
To a solution of 6-bromo-2-methyl-2-heptene (1.0 eq) in anhydrous THF, add activated zinc dust (1.2 eq).
-
Gently heat the mixture to initiate the reaction, then stir at room temperature for 2 hours to form the organozinc reagent.
Step 2: Palladium-Catalyzed Coupling
-
In a separate flask, dissolve 2,5-bis(methoxymethoxy)-bromobenzene (1.1 eq) and the catalyst Pd(dppf)Cl₂ (0.05 eq) in anhydrous THF.
-
Add the freshly prepared organozinc reagent solution from Step 1 to the catalyst mixture via cannula.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours until TLC or GC-MS analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the protected curcuhydroquinone.
Step 3: Deprotection
-
Dissolve the purified product from Step 2 in a mixture of methanol (B129727) and HCl (catalytic amount).
-
Stir the solution at room temperature for 4-6 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography to yield (±)-curcuhydroquinone.
A generalized workflow for this type of chemical synthesis is illustrated below.
Microbial Biosynthesis
Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae enables the high-titer production of this compound isomers from renewable feedstocks[5][7][8]. The general strategy involves introducing a this compound synthase gene (e.g., from Abies grandis) and engineering the native mevalonate (B85504) (MVA) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathways to increase the precursor pool of farnesyl pyrophosphate (FPP)[7][10].
This protocol outlines a typical lab-scale fed-batch fermentation and extraction process for producing α-bisabolene in engineered E. coli.
Step 1: Seed Culture Preparation
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.
-
Incubate at 37°C with shaking at 250 rpm for 8-12 hours.
Step 2: Fermentation
-
Transfer the seed culture to 500 mL of defined fermentation medium in a 1 L bioreactor.
-
Maintain the culture at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen levels.
-
When the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8), induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Simultaneously, add an organic overlay (e.g., 10% v/v dodecane) to the culture to capture the volatile this compound product in situ, preventing evaporation and reducing cellular toxicity[11].
-
Reduce the temperature to 30°C and continue the fermentation for 48-72 hours, feeding with a concentrated glucose solution to maintain cell growth and production.
Step 3: Extraction and Quantification
-
After fermentation, allow the culture to settle, causing the dodecane (B42187) layer to separate.
-
Carefully pipette the dodecane layer from the top of the culture.
-
Centrifuge the collected dodecane phase to remove any remaining cells or debris.
-
Prepare samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Dilute an aliquot of the dodecane extract in a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., β-caryophyllene).
-
Quantify the this compound concentration by comparing its peak area to a standard curve of purified α-bisabolene[3].
Therapeutic Applications
This compound derivatives have demonstrated significant potential in several therapeutic areas, most notably as anticancer and anti-inflammatory agents.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of this compound derivatives against a range of cancer cell lines[1][2]. For instance, γ-bisabolene induces apoptosis in human neuroblastoma cells, and β-bisabolene shows selective cytotoxicity against breast cancer cells[12][13].
One of the key mechanisms underlying the anticancer activity of derivatives like γ-bisabolene is the induction of apoptosis through the p53 signaling pathway[12]. Upon cellular stress induced by the compound, the tumor suppressor protein p53 is activated. Mitochondrial p53 can directly interact with anti-apoptotic Bcl-2 family proteins (like Bcl-xL), inhibiting their function. This leads to the activation of pro-apoptotic proteins Bax and Bak, which oligomerize and form pores in the mitochondrial outer membrane. This permeabilization results in the release of cytochrome c, activating the caspase cascade and executing programmed cell death[14].
The following table summarizes the cytotoxic activity (IC₅₀ values) of various this compound derivatives against different human cancer cell lines.
| Derivative Compound | Cancer Cell Line | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| γ-Bisabolene | Neuroblastoma (TE671) | 8.2 | - | [12] |
| β-Bisabolene | Breast (4T1) | - | 48.99 | [13] |
| β-Bisabolene | Breast (MCF-7) | - | 66.91 | [13] |
| β-Bisabolene | Breast (SKBR3) | - | 70.62 | [13] |
| Dimer Compound 58 | Liver (HepG-2) | - | 2.91 | [1][2] |
| Dimer Compound 60 | Cervical (Caski) | - | 12.40 | [1][2] |
| Sulfurated Compound 42 | Gastric (MKN-45) | - | 19.8 | [1][2] |
| Compound 119 | Prostate (DU-145) | 0.028 | - | [1][2] |
| Compound 119 | Prostate (C42B) | 0.052 | - | [1][2] |
MTT Assay for Cell Viability
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Annexin V/PI Assay for Apoptosis
-
Cell Treatment: Culture and treat cells with the this compound derivative as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Anti-inflammatory Activity
Certain this compound derivatives exhibit potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO)[1][14]. β-Bisabolene, for example, has been shown to ameliorate microglial injury by reducing levels of pro-inflammatory cytokines.
β-Bisabolene exerts its anti-inflammatory and antioxidant effects by modulating the Keap1/Nrf2 and MAPK signaling pathways. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or an activator like β-bisabolene, Keap1 is inhibited, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes like HO-1 and NQO1. Simultaneously, β-bisabolene can suppress the MAPK pathway (e.g., P38, ERK), which reduces the expression of pro-inflammatory enzymes like COX-2.
| Derivative/Activity | Target/Organism | Metric | Value | Reference |
| Anti-inflammatory | ||||
| Dicyclic Compound 141 | LPS-activated NO Production | IC₅₀ | 25.5 µM | [1][2] |
| Penicibisabolane 7 | LPS-activated NO Production | Inhibition | >50% at 20 µM | [14] |
| Penicibisabolane 13 | LPS-activated NO Production | Inhibition | >50% at 20 µM | [14] |
| Antimicrobial | ||||
| Compound 61 | Micrococcus luteus | MIC | 1.0 µg/mL | [1][2] |
| Compound 61 | V. alginolyticus | MIC | 2.0 µg/mL | [1][2] |
| Halogenated Cmpd. 65 | Staphylococcus aureus | MIC | 26.8 µg/mL | [1][2] |
| Halogenated Cmpd. 66 | Staphylococcus aureus | MIC | 15.4 µg/mL | [1][2] |
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the compound for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 550 nm.
-
Quantification: Determine the nitrite (B80452) concentration (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve.
Application as an Advanced Biofuel
The hydrogenated form of this compound, known as bisabolane, has been identified as a high-performance biosynthetic alternative to D2 diesel fuel[5]. Its chemical structure provides advantageous fuel properties, particularly for cold-weather performance[6].
Quantitative Data: Biofuel Properties of Bisabolane
| Fuel Property | Bisabolane | D2 Diesel | Biodiesel | Reference |
| Derived Cetane Number (DCN) | 41.9 | 40 - 55 | ~50 | [6] |
| Cloud Point | -78 °C | -35 °C | -3 °C | [6] |
| Boiling Point | 260 - 262 °C | - | - | |
| Density | 0.86 g/mL | - | - |
The extremely low cloud point of bisabolane makes it an excellent candidate for a standalone diesel replacement or as a cold-weather additive to improve the performance of conventional diesel and biodiesel fuels[6]. The production of its precursor, this compound, in engineered microbes offers a sustainable route to this advanced biofuel from renewable resources[5][10].
Conclusion and Future Outlook
This compound derivatives represent a rich and versatile class of sesquiterpenoids with significant untapped potential. In the pharmaceutical realm, their potent cytotoxic and anti-inflammatory activities, coupled with specific mechanisms of action, make them attractive lead compounds for drug development. Further SAR studies, enabled by efficient chemical synthesis, are needed to optimize their therapeutic index. In the industrial sector, the microbial production of this compound as a precursor to bisabolane fuel is a compelling example of how synthetic biology can provide sustainable solutions to global energy demands. Future research should focus on optimizing fermentation yields and developing cost-effective downstream processing to make microbial this compound production economically viable at an industrial scale. The continued exploration of this compound class promises to yield novel solutions in both medicine and renewable energy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. (-)-α-Bisabolol GC sample preparation [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of aromatic this compound natural products via palladium-catalyzed cross-couplings of organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new sesquiterpene synthase catalyzing the formation of (R)-β-bisabolene from medicinal plant Colquhounia coccinea var. mollis and its anti-adipogenic and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
A Technical Guide to Sesquiterpene Synthases for Bisabolene Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of sesquiterpene synthases involved in the production of bisabolene (B7822174), a valuable sesquiterpene with applications in biofuels, pharmaceuticals, and fragrances. This document details the enzymes responsible for this compound synthesis, their catalytic mechanisms, and strategies for enhancing their production through metabolic engineering. It also provides detailed experimental protocols and quantitative data to aid researchers in this field.
Introduction to this compound and Sesquiterpene Synthases
This compound is a monocyclic sesquiterpene with several isomers, including α-, β-, and γ-bisabolene. Its hydrogenated form, bisabolane, is a promising "drop-in" biofuel with properties similar to D2 diesel.[1] Beyond biofuels, this compound and its derivatives exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making them attractive for pharmaceutical and cosmetic applications.[2][3]
The biosynthesis of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). These enzymes utilize farnesyl diphosphate (B83284) (FPP) as a substrate and, through a series of complex carbocation-driven cyclization reactions, generate the diverse skeletons of sesquiterpenes.[4][5] Understanding the structure, function, and regulation of these synthases is critical for harnessing their potential for industrial-scale production of this compound.
Key Sesquiterpene Synthases in this compound Production
Several sesquiterpene synthases with the ability to produce this compound have been identified from various organisms, primarily plants and fungi. The following table summarizes key quantitative data for some of the well-characterized this compound synthases.
| Enzyme | Source Organism | Primary Product(s) | Host for Heterologous Expression | Titer |
| AgBIS | Abies grandis | α-bisabolene | E. coli, S. cerevisiae, Y. lipolytica, M. acetivorans | >900 mg/L (shake flask in E. coli and S. cerevisiae), 1.1 g/L (fed-batch in P. pastoris), 15.5 g/L (fed-batch in Y. lipolytica), 18.6 g/L (fed-batch in S. cerevisiae), 10.6 mg/L (M. acetivorans)[1][2][3][6][7][8][9] |
| SydA | Aspergillus puulaauensis | A new this compound-type sesquiterpene | A. nidulans | Not reported |
| AcTPS5 | Unknown | γ-bisabolene | S. cerevisiae | 584.14 mg/L (shake flask), 2.69 g/L (fed-batch)[3] |
| CcTPS2 | Colquhounia coccinea var. mollis | (R)-β-bisabolene | E. coli | 17 mg/L (shake flask)[10] |
| NvTPS | Nezara viridula | (+)-(S,Z)-α-bisabolene | In vitro | Not applicable[11] |
Catalytic Mechanism and Structural Insights
The catalytic mechanism of sesquiterpene synthases is a fascinating process involving the ionization of FPP to form a farnesyl cation, followed by a series of cyclizations, rearrangements, and termination steps. The structure of the enzyme's active site plays a crucial role in guiding these reactions to produce specific sesquiterpene products.
For instance, the crystal structure of α-bisabolene synthase from Abies grandis (AgBIS) has been resolved, providing valuable insights into its catalytic mechanism.[1] The enzyme features a classic Class I terpene synthase fold and a catalytic pocket that facilitates the cyclization of FPP into the bisabolyl cation intermediate, which is then deprotonated to yield α-bisabolene.[1]
Structural and mutagenesis studies on enzymes like SydA have revealed key amino acid residues that are critical for determining the product profile, including the formation of mono-, bi-, and tricyclic sesquiterpenes.[4][5] This knowledge is instrumental for protein engineering efforts aimed at altering product specificity or enhancing catalytic efficiency.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in the study of sesquiterpene synthases for this compound production.
Heterologous Expression and Protein Purification
Objective: To produce and purify recombinant sesquiterpene synthase for in vitro characterization.
Protocol (Example for E. coli expression):
-
Gene Cloning: The codon-optimized gene encoding the sesquiterpene synthase is cloned into an expression vector (e.g., pET vector with an N-terminal His6-tag).
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking.
-
Induction: The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 16-18°C) overnight to enhance soluble protein expression.[12][13]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 25 mM imidazole (B134444), 10% glycerol, 1 mM PMSF).[14] The cells are lysed by sonication or using a cell disruptor.[12][14]
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Protein Characterization: The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
In Vitro Enzyme Assays
Objective: To determine the catalytic activity and product profile of the purified sesquiterpene synthase.
Protocol:
-
Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture (e.g., 500 µL) contains a buffer (e.g., 50 mM HEPES, pH 7.5), a divalent cation cofactor (e.g., 5 mM MgCl2), dithiothreitol (B142953) (DTT), the purified enzyme (e.g., 1-5 µg), and the substrate, farnesyl diphosphate (FPP).[15]
-
Substrate Addition: The reaction is initiated by the addition of FPP (e.g., 40 µM).[15]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 2 hours).[12][15]
-
Product Extraction: After incubation, the reaction products are extracted with an organic solvent (e.g., n-hexane or pentane). An internal standard (e.g., nonyl acetate) can be added before extraction for quantification.[16]
-
Analysis: The organic extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound isomers and any other sesquiterpene products.[16]
Product Analysis by GC-MS
Objective: To separate, identify, and quantify the products of the enzyme assay.
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used for terpene analysis.[17] For separating enantiomers, a chiral column may be required.[16]
-
GC Conditions:
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are collected over a specific mass range (e.g., m/z 40-400).
-
Data Analysis: The retention times and mass spectra of the products are compared with those of authentic standards and/or with mass spectral libraries (e.g., NIST) for identification.[13] Quantification is performed by integrating the peak areas and comparing them to the internal standard.
Agrobacterium-mediated Transient Expression in Nicotiana benthamiana
Objective: To rapidly express and functionally characterize sesquiterpene synthase genes in a plant system.
Protocol:
-
Vector Construction: The gene of interest is cloned into a binary vector suitable for Agrobacterium-mediated transformation.
-
Agrobacterium Transformation: The binary vector is introduced into an Agrobacterium tumefaciens strain (e.g., GV3101).[18]
-
Infiltration: A suspension of the transformed Agrobacterium is infiltrated into the leaves of N. benthamiana plants using a needleless syringe.[19][20] Co-infiltration with a strain carrying a suppressor of gene silencing (e.g., p19) can enhance expression levels.
-
Incubation: The infiltrated plants are incubated for 3-5 days to allow for transient gene expression.[20]
-
Metabolite Extraction and Analysis: The infiltrated leaf tissue is harvested, and the sesquiterpene products are extracted using an organic solvent and analyzed by GC-MS as described above.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key processes in this compound production and analysis.
Caption: Biosynthetic pathway for this compound production via the Mevalonate (MVA) pathway.
Caption: Experimental workflow for the characterization of a sesquiterpene synthase.
Caption: Workflow for transient expression of a sesquiterpene synthase in N. benthamiana.
Metabolic Engineering Strategies for Enhanced Production
To achieve economically viable production of this compound, it is often necessary to engineer the metabolism of the host organism. Key strategies include:
-
Overexpression of the Mevalonate (MVA) Pathway: The MVA pathway provides the precursor FPP. Overexpressing key enzymes in this pathway, such as HMG-CoA reductase (HMGR), can increase the intracellular pool of FPP available for this compound synthesis.[19]
-
Downregulation of Competing Pathways: Pathways that also utilize FPP, such as sterol biosynthesis, can be downregulated to channel more precursor towards this compound production.
-
Compartmentalization: Targeting the biosynthetic pathway to specific cellular compartments, such as the peroxisome or mitochondria, can isolate it from competing pathways and provide a more favorable environment for synthesis.[3][6][21]
-
Codon Optimization: Optimizing the codon usage of the synthase gene for the specific expression host can improve translation efficiency and protein expression levels.
-
Process Optimization: Optimizing fermentation conditions, such as temperature, pH, and media composition, can significantly enhance product titers.[7][9]
Conclusion
Sesquiterpene synthases are a diverse and powerful class of enzymes with immense potential for the sustainable production of valuable chemicals like this compound. Through a combination of enzyme discovery, protein engineering, and metabolic engineering of microbial hosts, significant progress has been made in achieving high-titer production of this compound. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers working to further advance this exciting field. Continued research into the structure and function of these enzymes will undoubtedly unlock new opportunities for the bio-based production of a wide range of valuable sesquiterpenes.
References
- 1. Structure of a three-domain sesquiterpene synthase: a prospective target for advanced biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization and Engineering of a this compound Synthase Reveal an Unusual Hydride Shift and Key Residues Critical for Mono-, Bi-, and Tricyclic Sesquiterpenes Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Production of the Sesquiterpene this compound From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new sesquiterpene synthase catalyzing the formation of (R)-β-bisabolene from medicinal plant Colquhounia coccinea var. mollis and its anti-adipogenic and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protonation of a Neutral (S)-β-Bisabolene Intermediate Is Involved in (S)-β-Macrocarpene Formation by the Maize Sesquiterpene Synthases TPS6 and TPS11 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. agrobacterium-mediated transient expression: Topics by Science.gov [science.gov]
- 19. Engineering terpenoid production through transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Mechanistic pathways from the bisabolyl cation to other sesquiterpenes
An In-depth Technical Guide on the Mechanistic Pathways to Diverse Sesquiterpene Skeletons
For Researchers, Scientists, and Drug Development Professionals
The (1R)-bisabolyl cation is a critical carbocation intermediate in the biosynthesis of a vast and structurally diverse class of natural products known as sesquiterpenes. Generated from the cyclization of (2Z,6E)-farnesyl diphosphate (B83284) (FPP), this monocyclic cation serves as a central hub, branching into a complex web of intricate carbocation rearrangements, including hydride shifts, alkyl shifts, and further cyclizations. These transformations, often guided by the active site of specific terpene synthase enzymes, lead to the formation of a wide array of bicyclic and tricyclic sesquiterpene scaffolds. This guide provides a detailed exploration of these mechanistic pathways, supported by quantitative data, experimental protocols, and visual representations of the complex chemical cascades.
Mechanistic Pathways from the Bisabolyl Cation
The journey from the bisabolyl cation to various sesquiterpenes is a testament to the elegance and complexity of carbocation chemistry in nature. Quantum chemical calculations have been instrumental in elucidating the intricate potential energy surfaces and identifying the low-energy pathways that connect the bisabolyl cation to a multitude of sesquiterpene products.[1][2][3] These pathways are characterized by a series of rearrangements that ultimately lead to the formation of distinct carbon skeletons.
A key initial step for many pathways is a 1,2-hydride shift, which can be followed by further cyclizations and rearrangements. The conformation of the bisabolyl cation within the enzyme's active site plays a crucial role in dictating which of the many possible reaction channels is favored.[4] Terpene synthase enzymes act as chaperones, pre-organizing the substrate and stabilizing specific carbocation intermediates to steer the reaction towards a particular product or a specific distribution of products.[4]
Below are diagrammatic representations of the key mechanistic pathways from the bisabolyl cation to several prominent classes of sesquiterpenes.
Quantitative Data on Sesquiterpene Production
The product distribution of sesquiterpene synthases can vary significantly depending on the specific enzyme, reaction conditions such as temperature, and the presence of cofactors. The following tables summarize available quantitative data for several well-characterized sesquiterpene synthases that proceed through a bisabolyl cation intermediate.
| Enzyme | Organism | Major Product | Major Product Yield (%) | Minor Products | Reference |
| Trichodiene Synthase | Fusarium sporotrichioides | Trichodiene | 89 | At least five other sesquiterpenes | [5] |
| 5-epi-aristolochene Synthase (TEAS) | Nicotiana tabacum | (+)-5-epi-aristolochene | 78.9 (at room temp.) | (+)-Germacrene A, (-)-4-epi-eremophilene, and 22 other hydrocarbons | [2] |
| epi-Isozizaene Synthase (EIZS) | Streptomyces coelicolor | epi-Isozizaene | 79 (at 30°C) | β-Farnesene, Zizaene, and other sesquiterpenes | [6][7] |
Table 1: Product Distribution of Selected Sesquiterpene Synthases.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Vetispiradiene Synthase (HVS) | (2E,6E)-FPP | 3.5 | 0.02-0.04 | 5,700-11,400 | [8] |
| Chimeric Synthase (CH3) | (2E,6E)-FPP | 0.7 | 0.02-0.04 | 28,600-57,100 | [8] |
| Chimeric Synthase (CH4) | (2E,6E)-FPP | 0.4 | 0.02-0.04 | 50,000-100,000 | [8] |
Table 2: Kinetic Parameters of Vetispiradiene Synthase and Chimeric Mutants.
Experimental Protocols
Expression and Purification of Recombinant Sesquiterpene Synthases
A common method for obtaining sufficient quantities of sesquiterpene synthases for in vitro studies is through heterologous expression in Escherichia coli.
Methodology:
-
Gene Cloning: The gene encoding the sesquiterpene synthase of interest is cloned into a suitable bacterial expression vector, often containing a polyhistidine-tag for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). The cells are cultured to a desired optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: The bacterial cells are harvested and lysed, for example, by sonication. The cell lysate is then centrifuged to pellet cell debris, and the soluble protein fraction is collected.
-
Affinity Chromatography: The soluble fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted.
-
Desalting and Concentration: The purified protein is desalted into a suitable storage buffer using methods like dialysis or a desalting column. The protein concentration is determined using a standard method like the Bradford assay.
In Vitro Terpene Synthase Assay
This assay is used to determine the activity and product profile of a purified sesquiterpene synthase.
Methodology:
-
Reaction Mixture Preparation: A standard reaction mixture is prepared containing a buffer (e.g., 25 mM HEPES, pH 7.4), the substrate farnesyl diphosphate (FPP), a divalent metal cofactor (typically MgCl2), and a reducing agent (e.g., dithiothreitol).[9]
-
Enzyme Addition: A known amount of the purified sesquiterpene synthase is added to the reaction mixture to initiate the reaction.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Product Extraction: The volatile sesquiterpene products are extracted from the aqueous reaction mixture using an organic solvent overlay (e.g., hexane (B92381) or dodecane). An internal standard is often added to the organic layer for quantitative analysis.
-
Analysis: The organic extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the sesquiterpene products.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenes
GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile sesquiterpenes.
Methodology:
-
Injection: A small volume of the organic extract from the enzyme assay is injected into the GC.
-
Separation: The sesquiterpenes are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or chiral column). A temperature gradient is typically used to achieve optimal separation.
-
Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The compounds are ionized (typically by electron impact), and the resulting fragmentation patterns (mass spectra) are recorded. The identity of each sesquiterpene is determined by comparing its mass spectrum and retention time to those of authentic standards or to entries in a mass spectral library (e.g., NIST).
-
Quantification: The amount of each product can be quantified by integrating the peak area in the total ion chromatogram and comparing it to the peak area of the internal standard.
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful technique to trace the fate of specific atoms during the complex rearrangements in sesquiterpene biosynthesis.
Methodology:
-
Synthesis of Labeled Substrate: Farnesyl diphosphate is synthesized with isotopic labels (e.g., 13C or 2H) at specific positions.
-
Enzymatic Reaction: The labeled FPP is used as a substrate in an in vitro terpene synthase assay.
-
Product Isolation and Analysis: The resulting sesquiterpene products are isolated and analyzed by NMR spectroscopy and/or mass spectrometry.
-
Mechanistic Interpretation: The position of the isotopic labels in the final products provides direct evidence for specific hydride shifts, alkyl shifts, and cyclization events, allowing for the validation or refinement of proposed mechanistic pathways.[10]
Conclusion
The bisabolyl cation stands as a pivotal intermediate in the biosynthesis of a vast number of sesquiterpenes. The intricate and often enzyme-controlled rearrangements that it undergoes highlight the sophistication of nature's synthetic machinery. A thorough understanding of these mechanistic pathways, supported by quantitative data and robust experimental methodologies, is crucial for researchers in natural product chemistry, enzymology, and drug development. This knowledge not only deepens our appreciation for the chemical diversity of the natural world but also provides a foundation for the chemo- and biocatalytic synthesis of novel and valuable molecules.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioinf.boku.ac.at [bioinf.boku.ac.at]
- 5. Structure of Epi-Isozizaene Synthase from Streptomyces coelicolor A3(2), a Platform for New Terpenoid Cyclization Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Engineering of a Sesquiterpene Cyclase to Generate an Alcohol Product: Conversion of epi-Isozizaene Synthase into α-Bisabolol Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the Sesquiterpene Antibiotic Albaflavenone in Streptomyces coelicolor. Mechanism and Stereochemistry of the Enzymatic Formation of Epi-isozizaene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-steady-state study of recombinant sesquiterpene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Crucial Role of Bisabolene in the Chemical Crosstalk Between Plants and Insects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the intricate and ongoing dialogue between plants and insects, a vast vocabulary of chemical compounds underpins their interactions. Among these, the sesquiterpene bisabolene (B7822174) has emerged as a significant mediator, influencing insect behavior and playing a pivotal role in plant defense mechanisms. This technical guide provides a comprehensive overview of the chemical ecology of this compound, detailing its biosynthesis, its function as both a plant defense compound and an insect pheromone precursor, and the experimental methodologies used to study these interactions. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this multifaceted chemical communication.
This compound in Plant Defense: A Response to Herbivory
Plants are not passive victims of herbivory. They possess a sophisticated arsenal (B13267) of defenses, many of which are chemical in nature. This compound isomers, particularly (E)-α-bisabolene, (E)-β-bisabolene, and (Z)-γ-bisabolene, are frequently synthesized and emitted by plants in response to insect feeding. These volatile organic compounds (VOCs) can act directly as deterrents or toxins to herbivores, or indirectly by attracting the natural enemies of the attacking insects, a phenomenon known as "indirect defense".
Herbivore-Induced this compound Emission
The production of this compound is often not constitutive but is instead induced by the mechanical damage and chemical elicitors present in the saliva of feeding insects. This induction is a tightly regulated process, ensuring that the plant allocates resources to defense only when necessary. The quantity and specific isomer of this compound emitted can vary depending on the plant species, the herbivore, and environmental conditions.
| Plant Species | Herbivore | This compound Isomer(s) Detected | Emission Rate (ng/g FW/h) | Reference |
| Abies grandis (Grand Fir) | Wounding | (E)-α-bisabolene | Not specified | [1](2) |
| Sorghum bicolor (Sorghum) | Insect damage | β-bisabolene, (Z)-γ-bisabolene | Not specified | [3](4) |
| Tomato (Solanum lycopersicum) | Tuta absoluta | α-bisabolene, β-bisabolene | Significantly higher than control | [5](5) |
| Red Clover (Trifolium pratense) | Spodoptera littoralis | β-bisabolene | Increased upon herbivory | [6](6) |
Biosynthesis of this compound in Plants
In plants, this compound is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. The pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and culminates in the production of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes. Specific terpene synthases, namely this compound synthases (BS), then catalyze the cyclization of FPP to form the various this compound isomers. The expression of these synthase genes is often upregulated in response to herbivore-induced signaling cascades.
Figure 1. Biosynthesis of this compound isomers in plants via the MEP pathway.
Signaling Pathway for Herbivore-Induced this compound Production
Insect feeding triggers a complex signaling cascade within the plant that leads to the production of defensive compounds like this compound. This process is primarily mediated by the phytohormone jasmonic acid (JA) and its biologically active conjugate, jasmonoyl-isoleucine (JA-Ile).
-
Elicitor Recognition : Herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs) are recognized by plant cell surface receptors.
-
Early Signaling Events : This recognition triggers rapid downstream events, including ion fluxes (e.g., Ca²⁺ influx), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[7](7)
-
Jasmonate Biosynthesis and Signaling : These early signals stimulate the biosynthesis of JA. JA is then converted to JA-Ile, which binds to its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1), part of the SCF(COI1) ubiquitin E3 ligase complex.[8](8)
-
Derepression of Transcription Factors : The JA-Ile-COI1 complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome.[9](10)
-
Gene Expression : The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that activate the expression of defense-related genes, including terpene synthase genes like this compound synthase.[11](11)
Figure 2. Jasmonate signaling pathway leading to this compound production upon herbivory.
This compound in Insect Communication: Pheromones and Allomones
The influence of this compound extends beyond plant defense; it is a key player in insect chemical communication. Various this compound derivatives function as pheromones, mediating interactions between individuals of the same species, and as allomones, which are interspecific chemical signals.
This compound as a Pheromone Precursor in Stink Bugs
Several species of stink bugs (Hemiptera: Pentatomidae) utilize this compound derivatives as aggregation or sex pheromones. A notable example is the southern green stink bug, Nezara viridula, where males produce a pheromone blend primarily composed of trans- and cis-(Z)-α-bisabolene epoxides.[12](12) Research has shown that these insects can synthesize this pheromone precursor de novo, indicating that they do not solely rely on sequestering it from their host plants.[13](13)
| Insect Species | Pheromone Component(s) | Precursor | Function | Reference |
| Nezara viridula (Southern Green Stink Bug) | trans- and cis-(Z)-α-bisabolene epoxide | (Z)-α-bisabolene | Sex/Aggregation | [12](14--INVALID-LINK-- |
| Halyomorpha halys (Brown Marmorated Stink Bug) | Stereoisomers of 10,11-epoxy-1-bisabolen-3-ol | 1-bisabolen-3-ol | Aggregation | [15](16) |
A study on Nezara viridula revealed that different blends of cis and trans isomers of (Z)-α-bisabolene epoxide elicited varying levels of attraction in females. A 25% cis / 75% trans blend was found to be significantly more attractive than the trans isomer alone.[12](12)
De Novo Biosynthesis of this compound in Insects
The discovery of de novo this compound biosynthesis in insects highlights their ability to produce these semiochemicals independently of their diet. This pathway is analogous to the plant pathway but occurs in specialized insect tissues. An enzyme related to isoprenyl diphosphate (B83284) synthases (IDSs) functions as a terpene synthase (TPS), converting FPP to (+)-(S,Z)-α-bisabolene in Nezara viridula.[13](13) This enzyme is highly expressed in the male epidermal tissue, consistent with the male-specific release of the pheromone.
Experimental Protocols for Studying this compound-Mediated Interactions
A variety of analytical and behavioral assays are employed to investigate the role of this compound in insect-plant interactions. These techniques allow for the identification, quantification, and assessment of the biological activity of these volatile compounds.
Collection and Analysis of Plant Volatiles
Objective: To collect, identify, and quantify this compound and other volatile organic compounds emitted by plants.
Protocol: Headspace Volatile Collection and GC-MS Analysis
-
Plant Material: Place the plant or plant part (e.g., a leaf) in a sealed, inert container (e.g., a glass jar or oven bag). For herbivore-induced volatile collection, introduce the insect herbivore into the container for a specified period before collection.
-
Volatile Trapping:
-
Dynamic Headspace Collection (Push-Pull System): Purified air is pushed into the container, and the air containing the volatiles is pulled through a trap containing an adsorbent material (e.g., Tenax TA, Porapak Q).
-
Solid-Phase Microextraction (SPME): An SPME fiber coated with an appropriate stationary phase is exposed to the headspace of the container for a defined period to adsorb the volatiles.[17](17)
-
-
Sample Analysis (GC-MS):
-
The trapped volatiles are eluted from the adsorbent trap using a solvent (e.g., hexane) or thermally desorbed directly into the injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The compounds are separated based on their volatility and polarity in the GC column and then identified based on their mass spectra by comparison to a spectral library (e.g., NIST) and by comparing their retention times to those of authentic standards.
-
-
Quantification: An internal standard (e.g., a known amount of a compound not present in the sample) is added to the sample before analysis. The peak area of this compound is compared to the peak area of the internal standard to calculate its concentration.
Figure 3. General workflow for the collection and analysis of plant volatiles.
Insect Behavioral Assays
Objective: To assess the behavioral response of insects to this compound and other volatile compounds.
Protocol: Y-Tube Olfactometer Bioassay
-
Apparatus: A Y-shaped glass or plastic tube with a central arm for insect release and two side arms for presenting different odor stimuli.
-
Airflow: A continuous, purified, and humidified airflow is passed through each arm of the olfactometer.[18](18)
-
Stimulus Preparation: A known concentration of synthetic this compound dissolved in a solvent (e.g., hexane) is applied to a filter paper and placed in the airflow of one arm. The other arm contains a filter paper with the solvent alone as a control.
-
Insect Release: An individual insect is released at the base of the central arm.
-
Data Collection: The insect's choice of arm (the first arm it enters and stays in for a predetermined amount of time) is recorded. The experiment is replicated with multiple insects.
-
Statistical Analysis: The proportion of insects choosing the stimulus arm versus the control arm is analyzed using a chi-square test or a binomial test to determine if there is a significant preference or avoidance.
| Insect Species | Compound | Concentration | Behavioral Response | Reference |
| Nezara viridula (females) | Racemic trans-(Z)-α-bisabolene epoxide | Not specified | 45% attraction (P<0.05) | [12](12) |
| Nezara viridula (females) | Racemic cis-(Z)-α-bisabolene epoxide | Not specified | 25% attraction (P<0.05) | [12](12) |
| Nezara viridula (females) | 25% cis / 75% trans blend of (Z)-α-bisabolene epoxide | Not specified | Significantly more attractive than trans isomer alone | [12](12) |
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to an olfactory stimulus, indicating that the insect can detect the compound.
Protocol: Electroantennogram (EAG) Recording
-
Antenna Preparation: An antenna is carefully excised from a live, anesthetized insect. The base and tip of the antenna are placed in contact with two electrodes containing a conductive solution.
-
Stimulus Delivery: A puff of purified air containing a known concentration of this compound is delivered over the antenna.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates a response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different concentrations can be used to generate a dose-response curve.
Implications for Drug Development and Pest Management
A thorough understanding of the chemical ecology of this compound has significant implications for both pharmaceutical research and sustainable agriculture.
-
Drug Development: this compound and its derivatives have been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding their natural roles and biosynthetic pathways can inform the development of novel therapeutic agents.
-
Pest Management: The knowledge of this compound as an attractant (as a pheromone) or a repellent can be harnessed for integrated pest management (IPM) strategies.
-
"Push-Pull" Strategies: Plants that emit repellent this compound isomers can be used as intercrops to "push" pests away from valuable crops, while traps baited with synthetic pheromones can "pull" them in for monitoring or mass trapping.
-
Breeding for Resistance: Crop varieties can be bred or genetically engineered to enhance the production of herbivore-induced this compound, thereby bolstering their natural defenses against pests.
-
Conclusion
This compound is a key player in the complex chemical language that governs interactions between plants and insects. Its dual role as a plant defense signal and an insect pheromone precursor underscores the co-evolutionary arms race between these two major groups of organisms. By employing a combination of advanced analytical and behavioral techniques, researchers continue to unravel the intricacies of this compound's chemical ecology. This knowledge not only deepens our fundamental understanding of ecological interactions but also provides a rich source of inspiration for the development of innovative solutions in medicine and agriculture. The continued exploration of this fascinating sesquiterpene and its role in the natural world promises to yield further valuable discoveries.
References
- 1. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-α-bisabolene synthase from grand fir (Abies grandis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Dynamic evolution of herbivore-induced sesquiterpene biosynthesis in sorghum and related grass crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Differences in Herbivore-Induced Plant Volatile Blends from Tomato Plants Infested by Either Tuta absoluta or Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Molecular and Biochemical Mechanisms of Elicitors in Pest Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonate Biosynthesis and Signaling for Induced Plant Defense against Herbivory | Semantic Scholar [semanticscholar.org]
- 9. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound epoxides in sex pheromone innezara viridula (L.) (Heteroptera: Pentatomidae): Role ofcis isomer and relation to specificity of pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. microbe-investigations.com [microbe-investigations.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Anti-inflammatory and Cytotoxic Activities of Bisabolene (B7822174) Sesquiterpenoids
This compound sesquiterpenoids, a diverse class of natural products, have garnered significant scientific interest for their potent anti-inflammatory and cytotoxic properties. These compounds, found in various terrestrial plants and marine organisms, demonstrate considerable potential as lead structures for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the current research, focusing on the molecular mechanisms, quantitative efficacy, and key experimental methodologies used to evaluate these activities.
Anti-inflammatory Activity
Bisabolane (B3257923) sesquiterpenoids exert their anti-inflammatory effects primarily by inhibiting the production of key inflammatory mediators and modulating critical intracellular signaling pathways.
Molecular Mechanisms of Action
The primary mechanism involves the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and prostaglandin (B15479496) E2 (PGE2).[3][4][5] This suppression is often achieved through the downregulation of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] Some bisabolanes also modulate the PI3K/Akt signaling pathway.[3][6] By inhibiting these pathways, bisabolenes effectively reduce the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGE2, respectively.[6]
Quantitative Anti-inflammatory Data
The anti-inflammatory potency of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their percentage of inhibition against the production of inflammatory mediators in cell-based assays.
| Compound | Assay | Cell Line | IC50 / % Inhibition | Reference |
| β-Bisabolol | NO Production | RAW 264.7 | Max Inhibition: 55.5% at 50 µg/mL | [4] |
| PGE2 Production | RAW 264.7 | EC50: 1.5 µg/mL (6.8 µM) | [4] | |
| TNF-α Production | RAW 264.7 | Max Inhibition: 45.3% at 50 µg/mL | [4] | |
| IL-6 Production | 3T3 Fibroblasts | EC50: 4.3 µg/mL (19.6 µM) | [4] | |
| IL-6 Production | HS27 Fibroblasts | Max Inhibition: 63.5% at 50 µg/mL | [4] | |
| IL-8 Production | HS27 Fibroblasts | Dose-dependent inhibition | [4] | |
| Unnamed Bisabolane (Compound 26) | NO Production | BV-2 Microglia | 56.8% inhibition at 10 µM | [1] |
| Unnamed Bisabolane (Compound 20) | NO Production | BV-2 Microglia | 46.4% inhibition at 10 µM | [1] |
| Penicibisabolane G (Compound 7) | NO Production | RAW 264.7 | >50% inhibition at 20 µM | [7] |
| Known Analog (Compound 13) | NO Production | RAW 264.7 | >50% inhibition at 20 µM | [7] |
| Morincitrinoid A | NO Production | RAW 264.7 | Potent Inhibition (IC50 not specified) | [3] |
Experimental Protocols
1.3.1. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol outlines a standard method for evaluating the anti-inflammatory effects of this compound compounds by measuring their ability to inhibit nitric oxide production.
-
Cell Culture and Seeding :
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Seed the cells into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[3]
-
-
Treatment and Stimulation :
-
Replace the culture medium with fresh medium containing various concentrations of the test bisabolane compound. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the cells with the compound for 1-2 hours.[3]
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[3]
-
Include control groups: cells treated with vehicle only, LPS only, and a positive control anti-inflammatory agent (e.g., dexamethasone).[3][4]
-
-
Measurement of Nitric Oxide (NO) :
-
After a 24-hour incubation period post-LPS stimulation, collect the cell culture supernatant.[3]
-
Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent.[3] This typically involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm using a microplate reader.[3]
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
-
Data Analysis :
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
-
Mandatory Visualizations
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of α-Bisabolene
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic data of α-bisabolene. The accurate identification of sesquiterpenoids like α-bisabolene is crucial for ensuring the quality, efficacy, and safety of natural products and therapeutic agents.[1] This document provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.
Spectroscopic Data of Alpha-Bisabolene
The following tables summarize the key spectroscopic data for α-bisabolene, a sesquiterpenoid with the molecular formula C15H24 and a molecular weight of 204.35 g/mol .[2][3]
Table 1: ¹H NMR Spectroscopic Data of α-Bisabolene
| Proton Assignment | Chemical Shift (δ, ppm) |
| Vinyl-H | ~5.1-5.4 |
| CH3 | ~1.6 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.[1]
Table 2: ¹³C NMR Spectroscopic Data of α-Bisabolene
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Olefinic C | ~120-135 |
| C1 | ~131 |
| C7 | ~124 |
| C11 | ~25 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.[1]
Table 3: Mass Spectrometry (MS) Data of α-Bisabolene
| Feature | m/z |
| Molecular Ion (M+) | 204 |
| Key Fragment Ions | 189, 161, 133, 119, 109, 93, 81, 69, 41 |
Source: Benchchem[1], MassBank[4]
Table 4: Infrared (IR) Spectroscopy Data of α-Bisabolene
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | ~2850-2960 |
| C=C stretch (alkene) | ~1670 |
Source: Benchchem[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the analysis of α-bisabolene are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified α-bisabolene in approximately 0.5-0.7 mL of a deuterated solvent, such as CDCl₃, in an NMR tube.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with appropriate phasing and baseline correction.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[1]
-
2. Mass Spectrometry (MS)
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene analysis.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 60°C and ramp up to 240°C.
-
Carrier Gas: Helium is commonly used.[1]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is common.
-
Data Acquisition: Acquire mass spectra over a range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a reference library for confirmation.
-
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.[1]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[1]
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like α-bisabolene.
References
Enantioselective Synthesis of (-)-β-Bisabolene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a key strategy for the enantioselective synthesis of (-)-β-bisabolene, a naturally occurring sesquiterpene of interest for its potential biological activities. The core of this guide focuses on a well-established method that employs a chiral auxiliary-mediated diastereoselective Diels-Alder reaction to control the stereochemistry of the final product. This document outlines the synthetic pathway, presents key quantitative data, provides representative experimental protocols, and visualizes the workflow and reaction mechanism.
Introduction
(-)-β-Bisabolene is a monocyclic sesquiterpene found in the essential oils of various plants. Its specific stereochemistry is crucial for its biological function, making enantioselective synthesis a critical area of research. This guide details a synthetic route that achieves high enantiomeric purity through a diastereoselective [4+2] cycloaddition, followed by a series of chemical transformations to yield the target molecule.
Synthetic Strategy Overview
The featured synthetic pathway commences with the use of a chiral auxiliary, (R)-pantolactone, to direct the stereochemical outcome of a Lewis acid-catalyzed Diels-Alder reaction between isoprene (B109036) and an acrylate (B77674) derivative. The resulting cyclohexene (B86901) carboxylic acid derivative, possessing the desired chirality, is then elaborated through several steps to furnish (S)-(-)-β-bisabolene.
Logical Flow of the Synthesis
The overall synthetic strategy can be visualized as a multi-step process, starting from the preparation of the chiral dienophile, moving through the key stereochemistry-defining cycloaddition, and concluding with the conversion of the chiral intermediate to the final natural product.
Caption: Overall workflow for the synthesis of (-)-β-bisabolene.
Quantitative Data Summary
The following tables summarize the reported yields and enantiomeric excess for the key steps in the synthesis of (-)-β-bisabolene.
Table 1: Yields of Key Synthetic Intermediates
| Step | Starting Material | Product | Yield (%) |
| Diels-Alder Reaction & Hydrolysis | Acrylate of (R)-pantolactone | (S)-4-methyl-3-cyclohexene carboxylic acid | 65 |
| Conversion to Ketone (via organolithium addition) | (S)-4-methyl-3-cyclohexene carboxylic acid | (S)-4-(4-methyl-3-pentenyl)-4-methylcyclohexanone | 51 |
| Zr-promoted Methylenation | (S)-4-(4-methyl-3-pentenyl)-4-methylcyclohexanone | (S)-(-)-β-Bisabolene | 71 |
Table 2: Enantiomeric Excess of Chiral Intermediates and Final Product
| Compound | Method of Determination | Enantiomeric Excess (ee %) |
| (S)-4-methyl-3-cyclohexene carboxylic acid | Not specified | >98 |
| (S)-(-)-β-Bisabolene | Chiral GC analysis | ~84 |
Key Reaction Mechanisms
The cornerstone of this enantioselective synthesis is the diastereoselective Diels-Alder reaction. The chiral auxiliary, (R)-pantolactone, sterically hinders one face of the dienophile, forcing the diene (isoprene) to approach from the less hindered face. The Lewis acid, TiCl4, coordinates to the carbonyl oxygen of the acrylate, activating it for cycloaddition and locking its conformation to enhance the facial bias.
Caption: Mechanism of stereocontrol in the Diels-Alder reaction.
Experimental Protocols
Disclaimer: The following experimental protocols are representative procedures for the key transformations described in the synthesis of (-)-β-bisabolene. They are based on established methodologies for these reaction types, as the full text of the primary research article by Argenti et al. was not accessible for direct extraction of the experimental details.
Representative Procedure for TiCl4-Catalyzed Diels-Alder Reaction
To a stirred solution of the acrylate of (R)-pantolactone (1.0 eq) in anhydrous dichloromethane (B109758) (0.2 M) at -20 °C under an inert atmosphere (e.g., argon or nitrogen), isoprene (2.0 eq) is added. Titanium tetrachloride (TiCl4, 1.1 eq) is then added dropwise over 15 minutes, maintaining the internal temperature below -15 °C. The reaction mixture is stirred at -20 °C for 48 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford the Diels-Alder adduct.
Representative Procedure for Hydrolysis of the Diels-Alder Adduct
The purified Diels-Alder adduct (1.0 eq) is dissolved in a mixture of tetrahydrofuran (B95107) and water (3:1, 0.1 M). Lithium hydroxide (B78521) (LiOH, 3.0 eq) is added, and the mixture is stirred vigorously at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the tetrahydrofuran is removed under reduced pressure. The aqueous residue is acidified to pH 2 with 1 M hydrochloric acid and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield (S)-4-methyl-3-cyclohexene carboxylic acid, which can be used in the next step without further purification.
Representative Procedure for the Conversion of Carboxylic Acid to Ketone
To a solution of (S)-4-methyl-3-cyclohexene carboxylic acid (1.0 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under an inert atmosphere, is added a solution of 4-methyl-3-penten-1-yllithium (2.2 eq) in the presence of anhydrous cerium(III) chloride (CeCl3, 2.1 eq). The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 1 hour. The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to give (S)-4-(4-methyl-3-pentenyl)-4-methylcyclohexanone.
Representative Procedure for Zr-Promoted Methylenation (Tebbe or similar olefination)
A solution of the ketone (1.0 eq) in anhydrous toluene (B28343) (0.1 M) is cooled to -40 °C under an inert atmosphere. A solution of a zirconium-based methylenating agent (e.g., Tebbe reagent or a related Cp2Zr species, 1.2 eq) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours. The reaction is quenched by the cautious addition of a saturated aqueous solution of sodium bicarbonate. The mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to afford (S)-(-)-β-bisabolene.
Conclusion
The enantioselective synthesis of (-)-β-bisabolene can be effectively achieved through a strategy centered on a diastereoselective Diels-Alder reaction. The use of (R)-pantolactone as a chiral auxiliary provides excellent stereocontrol in the key cycloaddition step, leading to a product with high enantiomeric purity. While the overall yield and the enantiomeric excess of the final product may be subject to optimization, this pathway represents a robust and reliable method for accessing this important natural product in an enantiomerically enriched form. This guide provides a framework for researchers in natural product synthesis and drug development to understand and potentially apply this synthetic strategy.
Bisabolene: A Versatile Precursor for Industrial Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolene (B7822174), a group of naturally occurring monocyclic sesquiterpenes (C15H24), is emerging as a critical platform chemical for the synthesis of a wide array of industrial products.[1][2] With its three main isomers, α-, β-, and γ-bisabolene, this compound offers a diverse range of applications spanning biofuels, pharmaceuticals, cosmetics, and flavorings.[1][3] Traditionally extracted from plant essential oils, the low abundance and complex purification processes have rendered this method economically challenging for large-scale industrial applications.[1][2][4] Consequently, the focus has shifted towards microbial biosynthesis, leveraging metabolically engineered microorganisms to produce high titers of specific this compound isomers from renewable feedstocks.[1][4][5] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, properties, and applications as a precursor for valuable industrial products.
Physicochemical Properties of this compound Isomers
The distinct physicochemical properties of each this compound isomer are crucial for their specific industrial applications and for the development of efficient extraction and purification processes. A summary of these properties is presented in Table 1.
| Property | α-Bisabolene | β-Bisabolene | γ-Bisabolene |
| Molecular Formula | C15H24 | C15H24 | C15H24 |
| Molecular Weight ( g/mol ) | 204.35 | 204.35 | 204.35 |
| Boiling Point (°C) | 260 - 262 | ~265 | 280.8 ± 20.0 |
| Density (g/cm³) | 0.859 ± 0.06 | 0.879 - 0.885 @ 25°C | 0.867 ± 0.06 |
| Refractive Index | 1.485 - 1.505 @ 20°C | 1.489 - 1.495 @ 20°C | - |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Soluble in some organic solvents |
| Odor Profile | - | Woody, balsamic | - |
Microbial Production of this compound
The microbial production of this compound offers a sustainable and scalable alternative to traditional methods. Genetically engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica have been successfully developed to produce high titers of this compound. These efforts primarily focus on engineering the native mevalonate (B85504) (MVA) or the heterologous methylerythritol phosphate (B84403) (MEP) pathways to increase the supply of the precursor farnesyl pyrophosphate (FPP).
Biosynthetic Pathways
The production of this compound in engineered microbes originates from central carbon metabolism, leading to the synthesis of the C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to the C15 precursor, farnesyl pyrophosphate (FPP), which is finally cyclized by a specific this compound synthase to yield the desired this compound isomer.
Microbial Production Titers
Significant progress has been made in optimizing microbial strains and fermentation processes to achieve high-level production of this compound. Table 2 summarizes some of the reported production titers in different engineered microorganisms.
| Microorganism | This compound Isomer | Titer (mg/L) | Carbon Source | Reference |
| Escherichia coli | α-Bisabolene | >900 | Glucose | [6] |
| Saccharomyces cerevisiae | α-Bisabolene | >900 | Glucose | [6] |
| Saccharomyces cerevisiae | γ-Bisabolene | 584.14 (shake flask) | Glucose | [7] |
| Saccharomyces cerevisiae | γ-Bisabolene | 2690 (fed-batch) | Glucose | [7] |
| Yarrowia lipolytica | α-Bisabolene | 973.1 | Waste Cooking Oil | [1] |
| Yarrowia lipolytica | β-Bisabolene | 68.2 | Waste Cooking Oil | [1] |
| Yarrowia lipolytica | γ-Bisabolene | 20.2 | Waste Cooking Oil | [1] |
| Methanosarcina acetivorans | α-Bisabolene | 10.6 | One-carbon substrates | [8] |
Industrial Applications of this compound
This compound serves as a versatile precursor for a variety of industrial products, primarily due to its chemical structure which allows for various modifications.
Biofuels
One of the most promising applications of this compound is as a precursor to the advanced biofuel, bisabolane (B3257923) (C15H30). Bisabolane is produced through the chemical hydrogenation of this compound and exhibits properties that make it a suitable "drop-in" replacement for D2 diesel fuel.[6]
Pharmaceuticals and Cosmetics
This compound isomers and their derivatives possess a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties, making them valuable in the pharmaceutical and cosmetic industries. For instance, α-bisabolol, a derivative of this compound, is widely used in skincare products for its soothing and anti-irritant effects.
Flavors and Fragrances
The pleasant, woody, and balsamic odor of certain this compound isomers makes them attractive ingredients in the flavor and fragrance industry. They are used in perfumes, soaps, and as flavoring agents in food products.
Experimental Protocols
Microbial Production of this compound in Yarrowia lipolytica
This protocol is a generalized procedure based on methodologies reported for this compound production in engineered Yarrowia lipolytica.[1]
-
Strain Cultivation:
-
Inoculate a single colony of the engineered Y. lipolytica strain into a 50 mL falcon tube containing 10 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Incubate at 30°C with shaking at 250 rpm for 24 hours.
-
-
Fermentation:
-
Inoculate a 250 mL shake flask containing 50 mL of fermentation medium (e.g., YPD or a defined medium with a specific carbon source like waste cooking oil) with the seed culture to an initial OD600 of 0.1.
-
Add a 10% (v/v) overlay of n-dodecane to the culture to capture the produced this compound.
-
Incubate at a controlled temperature (e.g., 20°C) with shaking at 250 rpm for 5 days.[1]
-
-
Extraction and Quantification:
-
After fermentation, centrifuge the culture to separate the dodecane (B42187) layer, aqueous phase, and cell pellet.
-
Collect the dodecane layer containing the extracted this compound.
-
Analyze the this compound concentration in the dodecane phase using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Prepare a standard curve using a commercial this compound standard for quantification.
-
Chemical Hydrogenation of this compound to Bisabolane
This protocol is based on the procedure described for the conversion of biosynthetic this compound to bisabolane.[6]
-
Reaction Setup:
-
In a high-pressure reaction vessel, add the microbially produced and purified this compound.
-
Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 10 wt% of the substrate).
-
Flush the reaction vessel several times with hydrogen gas.
-
-
Hydrogenation Reaction:
-
Pressurize the vessel with hydrogen to a high pressure (e.g., 1200 psi).
-
Stir the reaction mixture at room temperature (25°C) until the reaction is complete (monitor by GC-MS).
-
-
Product Isolation and Analysis:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Analyze the resulting bisabolane product using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm complete hydrogenation.
-
Conclusion
This compound stands out as a highly promising, bio-based platform chemical with significant potential to contribute to a more sustainable industrial landscape. The advancements in metabolic engineering and synthetic biology have paved the way for efficient and scalable microbial production of this compound, overcoming the limitations of traditional sourcing methods. Its versatility as a precursor for biofuels, pharmaceuticals, and other valuable chemicals underscores its importance for future research and industrial development. Further optimization of microbial strains, fermentation processes, and downstream processing will be crucial to fully realize the economic and environmental benefits of a this compound-based bioeconomy.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. medium.com [medium.com]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. scispace.com [scispace.com]
- 6. graphviz.org [graphviz.org]
- 7. youtube.com [youtube.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
Methodological & Application
Application Notes and Protocols for Metabolic Engineering of Yarrowia lipolytica for Bisabolene Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisabolene (B7822174), a group of isomeric sesquiterpenes, holds significant promise as a precursor for biofuels, pharmaceuticals, and specialty chemicals. The oleaginous yeast Yarrowia lipolytica has emerged as a robust and efficient microbial chassis for the sustainable production of this compound. Its natural ability to accumulate lipids, a high flux through the mevalonate (B85504) (MVA) pathway, and its amenability to genetic engineering make it an ideal host for producing this valuable compound.[1][2] This document provides detailed application notes and protocols for the metabolic engineering of Y. lipolytica to enhance this compound production, drawing from various successful strategies reported in the literature.
Metabolic Engineering Strategies
The core of enhancing this compound production in Y. lipolytica lies in strategically modifying its native metabolic pathways to channel precursors towards the desired product. Key strategies include the heterologous expression of this compound synthases and the upregulation of the endogenous mevalonate pathway.
Heterologous Expression of this compound Synthases
To enable this compound production, a this compound synthase (BS) gene must be introduced into Y. lipolytica, as it is not naturally present.[2][3] Different isoforms of this compound (α, β, and γ) can be produced by selecting the appropriate synthase.
-
α-bisabolene synthase (αBS): Sourced from Abies grandis.[1][4]
-
β-bisabolene synthase (βBS): Sourced from Zingiber officinale.[1][4]
-
γ-bisabolene synthase (γBS): Sourced from Helianthus annuus.[1][4]
Upregulation of the Mevalonate (MVA) Pathway
The MVA pathway is the endogenous route in yeast for synthesizing farnesyl pyrophosphate (FPP), the direct precursor to this compound.[5] Enhancing the flux through this pathway is crucial for high-level production. A common and effective strategy is the overexpression of a truncated version of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (tHMG1), which is a rate-limiting enzyme in the MVA pathway.[6]
dot digraph "Metabolic_Pathway_for_Bisabolene_Production" { graph [ rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=14, bgcolor="#F1F3F4" ];
node [ shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin=0.2 ];
edge [ fontname="Arial", fontsize=10, color="#202124" ];
// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcetoacetylCoA [label="Acetoacetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HMG_CoA [label="HMG-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mevalonate [label="Mevalonate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IPP [label="IPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMAPP [label="DMAPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPP [label="GPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP [label="FPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; tHMG1 [label="tHMG1\n(Overexpressed)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BisaboleneSynthase [label="this compound Synthase\n(Heterologous)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges AcetylCoA -> AcetoacetylCoA [label="ERG10"]; AcetoacetylCoA -> HMG_CoA [label="ERG13"]; HMG_CoA -> Mevalonate [label="HMG1"]; Mevalonate -> IPP [label="ERG12, ERG8,\nMVA1"]; IPP -> DMAPP [label="IDI1"]; IPP -> GPP [label="ERG20"]; DMAPP -> GPP; GPP -> FPP [label="ERG20"]; FPP -> this compound;
// Connections to key enzymes HMG_CoA -> tHMG1 [style=dashed, color="#EA4335"]; tHMG1 -> Mevalonate [color="#EA4335"]; FPP -> BisaboleneSynthase [style=dashed, color="#FBBC05"]; BisaboleneSynthase -> this compound [color="#FBBC05"]; }
Engineered mevalonate pathway for this compound production in Y. lipolytica.
Advanced Engineering Strategies
To further boost this compound titers, several advanced strategies can be employed, often in a combinatorial fashion.
-
Compartmentalization: Engineering the biosynthetic pathway within organelles like mitochondria or peroxisomes can isolate it from competing pathways and provide a more favorable environment for production.[7][8]
-
Lipid Droplet Engineering: Increasing the storage capacity for the hydrophobic this compound by overexpressing genes involved in lipid synthesis, such as DGA1 and OLE1, can alleviate product toxicity and improve yields.[9]
-
Efflux Pumps: Introducing heterologous multidrug efflux transporters can facilitate the export of this compound from the cell, reducing intracellular accumulation and potential toxicity.[1]
-
Optimizing Precursor Supply: Balancing the distribution of the key precursor, acetyl-CoA, between native pathways (like lipid synthesis) and the engineered this compound pathway is critical for maximizing production.[7][10]
Data Presentation
The following tables summarize the quantitative data on this compound production in engineered Y. lipolytica strains from various studies.
| Strain | Key Genetic Modifications | Carbon Source | Titer (mg/L) | Reference |
| Po1gαB0 | α-bisabolene synthase | Glucose | ~20 | [9] |
| Po1gαB10 | Overexpression of DGA1 and OLE1 | Waste Cooking Oil | 1954.3 | [9] |
| Engineered Strain | Mitochondrial compartmentalization | Glucose | 257.4 | [8] |
| Engineered Strain | Mitochondrial and cytoplasmic engineering | Waste Cooking Oil | 1058.1 | [8] |
| Engineered Strain | Peroxisome engineering and systems metabolic engineering | Waste Cooking Oil | 3028.9 (shake flask) | [7][10] |
| Engineered Strain | Peroxisome engineering and systems metabolic engineering | Waste Cooking Oil | 15,500 (fed-batch) | [7][10] |
| Engineered Strain | Overexpression of tHMG1 and α-bisabolene synthase | Not specified | 489 | [6] |
| Lipid-over-accumulating strain | Overexpression of tHMG1 and α-bisabolene synthase | Not specified | 816 | [6] |
| Engineered Strain | Overexpression of MVA pathway genes and efflux transporters | Glucose | 282.6 (α-bisabolene) | [4] |
| Engineered Strain | Overexpression of MVA pathway genes and efflux transporters | Waste Cooking Oil | 973.0 (α-bisabolene) | [4] |
Experimental Protocols
Protocol 1: Construction of this compound-Producing Y. lipolytica Strain
This protocol outlines the general steps for introducing the this compound synthase and overexpressing the tHMG1 gene. A Golden Gate DNA assembly approach is often used for efficient construction of expression cassettes.[6]
1. Plasmid Construction:
- Synthesize the codon-optimized gene for the desired this compound synthase (e.g., from Abies grandis for α-bisabolene).
- Synthesize the gene for the truncated HMG1 (tHMG1) from Y. lipolytica.
- Design primers to amplify these genes and add appropriate BsaI restriction sites for Golden Gate assembly.
- Select a suitable Y. lipolytica expression vector containing a strong constitutive promoter (e.g., TEF) and a terminator (e.g., Lip2).[6]
- Assemble the this compound synthase and tHMG1 expression cassettes into the expression vector using a Golden Gate assembly reaction.
2. Yeast Transformation:
- Prepare competent Y. lipolytica cells (e.g., Po1g strain) using the lithium acetate (B1210297) method.
- Transform the constructed plasmid into the competent cells.
- Plate the transformed cells on selective media (e.g., YNB-URA for uracil (B121893) auxotrophs).
- Incubate at 28-30°C for 2-3 days until colonies appear.
3. Verification of Transformants:
- Isolate genomic DNA from putative transformants.
- Perform colony PCR using primers specific to the integrated genes to confirm their presence.
- Sequence the PCR products to verify the integrity of the inserted genes.
dot digraph "Experimental_Workflow" { graph [ rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=14, bgcolor="#F1F3F4" ];
node [ shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#4285F4", fontcolor="#FFFFFF" ];
edge [ fontname="Arial", fontsize=10, color="#202124" ];
// Nodes Plasmid [label="Plasmid Construction\n(Golden Gate Assembly)"]; Transformation [label="Yeast Transformation\n(Lithium Acetate Method)"]; Verification [label="Verification of Transformants\n(Colony PCR & Sequencing)"]; Cultivation [label="Shake Flask Cultivation"]; Extraction [label="Solvent Extraction"]; Analysis [label="GC-MS Analysis"];
// Edges Plasmid -> Transformation; Transformation -> Verification; Verification -> Cultivation; Cultivation -> Extraction; Extraction -> Analysis; }
General experimental workflow for engineering and analyzing this compound production.
Protocol 2: Shake Flask Cultivation for this compound Production
1. Seed Culture Preparation:
- Inoculate a single colony of the engineered Y. lipolytica strain into a 50 mL falcon tube containing 10 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
- Incubate at 28-30°C with shaking at 220 rpm for 24 hours.
2. Production Culture:
- Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the seed culture to an initial OD600 of 0.1.
- Fermentation Medium Composition (example):
- Glucose: 40 g/L (or Waste Cooking Oil: 30 g/L)
- Yeast Extract: 10 g/L
- (NH₄)₂SO₄: 2 g/L
- KH₂PO₄: 2 g/L
- MgSO₄·7H₂O: 1 g/L
- Add a 10% (v/v) overlay of dodecane (B42187) to capture the secreted this compound.
- Incubate at 28-30°C with shaking at 220 rpm for 96-120 hours.
Protocol 3: Quantification of this compound by GC-MS
1. Sample Preparation:
- After cultivation, centrifuge the culture broth to separate the cells, aqueous phase, and the dodecane overlay.
- Carefully collect the dodecane layer containing the extracted this compound.
- Add an internal standard (e.g., caryophyllene) to the dodecane sample.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions (example):
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
- Injector Temperature: 250°C
- Oven Program: Start at 80°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.
- Carrier Gas: Helium
- Mass Spectrometer (MS) Conditions (example):
- Ion Source Temperature: 230°C
- Scan Range: 50-500 m/z
- Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.
- Quantify the this compound concentration by comparing its peak area to that of the internal standard and using a standard curve.
Conclusion
The metabolic engineering of Yarrowia lipolytica offers a highly promising platform for the industrial production of this compound. By implementing the strategies and protocols outlined in these application notes, researchers can systematically enhance this compound titers. Future work may focus on further optimizing fermentation conditions, exploring novel genetic engineering targets, and scaling up production in bioreactors to achieve economically viable yields of this versatile chemical.
References
- 1. High-efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Engineering of Yarrowia lipolytica for terpenoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combining Metabolic Engineering and Lipid Droplet Storage Engineering for Improved α-Bisabolene Production in Yarrowia Lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
Application Notes and Protocols for Codon-Optimization of Bisabolene Synthase Gene for Expression in Methanosarcina acetivorans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisabolene (B7822174), a monocyclic sesquiterpene, is a valuable precursor for a variety of industrial products, including biofuels and pharmaceuticals.[1] While naturally produced in plants, isolation from these sources is often economically challenging due to low concentrations and long harvest cycles.[1] Chemical synthesis presents its own disadvantages, such as low yields and the production of toxic byproducts.[1] Metabolic engineering of microorganisms offers a promising alternative for the sustainable production of this compound. Methanosarcina acetivorans, a methanogenic archaeon, is an attractive chassis for this purpose due to its versatile metabolism, including the ability to utilize one- and two-carbon compounds, and its native mevalonate (B85504) pathway for isoprenoid biosynthesis.[1]
This document provides detailed protocols for the codon-optimization of a this compound synthase gene and its subsequent expression in M. acetivorans to produce α-bisabolene. The protocols cover the entire workflow from gene design to the analysis of the final product.
Data Presentation
Table 1: Codon Usage Table for Methanosarcina acetivorans C2A
This table presents the codon usage frequency per thousand for Methanosarcina acetivorans C2A. This information is critical for designing a codon-optimized this compound synthase gene to ensure efficient translation in the host organism. Data is derived from the Kazusa Codon Usage Database.[2][3]
| Amino Acid | Codon | Frequency per Thousand | Number of Codons |
| Phe | UUU | 24.7 | 35134 |
| UUC | 19.6 | 27798 | |
| Leu | UUA | 9.3 | 13220 |
| UUG | 8.0 | 11336 | |
| CUU | 30.2 | 42874 | |
| CUC | 17.9 | 25436 | |
| CUA | 4.5 | 6372 | |
| CUG | 24.4 | 34693 | |
| Ile | AUU | 26.9 | 38168 |
| AUC | 25.4 | 36096 | |
| AUA | 21.1 | 30038 | |
| Met | AUG | 23.3 | 33165 |
| Val | GUU | 20.9 | 29649 |
| GUC | 15.9 | 22643 | |
| GUA | 17.7 | 25149 | |
| GUG | 13.9 | 19822 | |
| Ser | UCU | 12.1 | 17218 |
| UCC | 14.5 | 20673 | |
| UCA | 12.3 | 17536 | |
| UCG | 7.1 | 10145 | |
| AGU | 10.3 | 14588 | |
| AGC | 12.4 | 17585 | |
| Pro | CCU | 14.2 | 20164 |
| CCC | 9.8 | 13989 | |
| CCA | 6.0 | 8591 | |
| CCG | 9.7 | 13809 | |
| Thr | ACU | 13.6 | 19308 |
| ACC | 17.0 | 24154 | |
| ACA | 15.7 | 22347 | |
| ACG | 7.8 | 11140 | |
| Ala | GCU | 18.0 | 25626 |
| GCC | 18.0 | 25581 | |
| GCA | 25.4 | 36157 | |
| GCG | 7.1 | 10074 | |
| Tyr | UAU | 20.3 | 28909 |
| UAC | 16.8 | 23887 | |
| His | CAU | 9.0 | 12795 |
| CAC | 7.7 | 10895 | |
| Gln | CAA | 6.5 | 9304 |
| CAG | 18.8 | 26766 | |
| Asn | AAU | 22.8 | 32373 |
| AAC | 21.9 | 31092 | |
| Lys | AAA | 42.5 | 60458 |
| AAG | 22.8 | 32353 | |
| Asp | GAU | 28.9 | 41126 |
| GAC | 24.2 | 34457 | |
| Glu | GAA | 54.7 | 77724 |
| GAG | 24.8 | 35211 | |
| Cys | UGU | 5.8 | 8262 |
| UGC | 6.7 | 9554 | |
| Trp | UGG | 10.5 | 14957 |
| Arg | CGU | 4.0 | 5654 |
| CGC | 4.9 | 6898 | |
| CGA | 3.0 | 4327 | |
| CGG | 5.6 | 7987 | |
| AGA | 12.8 | 18141 | |
| AGG | 14.4 | 20523 | |
| Gly | GGU | 12.3 | 17472 |
| GGC | 15.0 | 21272 | |
| GGA | 27.0 | 38312 | |
| GGG | 17.9 | 25438 | |
| Stop | UAA | 1.6 | 2217 |
| UGA | 1.5 | 2099 | |
| UAG | 0.2 | 237 |
Table 2: Comparison of this compound Production in Engineered Microorganisms
This table summarizes the production titers of this compound in various engineered microbial hosts, providing a comparative perspective on the efficiency of the M. acetivorans system.
| Microbial Host | This compound Synthase Origin | Substrate | Titer (mg/L) | Reference |
| Methanosarcina acetivorans | Abies grandis | Methanol (B129727) and Acetate (B1210297) | 10.6 | [1] |
| Escherichia coli (engineered) | Abies grandis (codon-optimized) | Glucose | >900 | [4] |
| Saccharomyces cerevisiae (engineered) | Not Specified | Glucose | >900 | [4] |
| Yarrowia lipolytica (engineered) | Abies grandis | Waste Cooking Oil | >280 | [1] |
| Yarrowia lipolytica (non-optimized) | Not Specified | Waste Cooking Oil | ~0.53 | [1] |
| Synechocystis sp. PCC 6803 (non-optimized) | Not Specified | CO2 | ~5.3 | [1] |
Experimental Protocols
Protocol 1: Codon Optimization and Synthesis of this compound Synthase Gene
-
Obtain the amino acid sequence of the desired this compound synthase. A suitable candidate is the α-bisabolene synthase from Abies grandis (UniProtKB: O81086).[5]
-
Back-translate the amino acid sequence to a nucleotide sequence using the codon usage table for Methanosarcina acetivorans (Table 1). Utilize a gene optimization software or online tool, adhering to the following principles:
-
Replace codons with those most frequently used in M. acetivorans for the corresponding amino acid.[6][7]
-
Avoid rare codons (frequency < 8%).[8]
-
Ensure a GC content between 40-60%.
-
Remove potential cryptic splice sites, polyadenylation signals, and strong secondary structures in the mRNA.[8]
-
Incorporate appropriate restriction enzyme sites at the 5' and 3' ends for cloning into the chosen expression vector (e.g., pJK026A or a pNEB193-derived suicide plasmid).[9]
-
-
Synthesize the codon-optimized gene through a commercial gene synthesis service.
Protocol 2: Cloning of Codon-Optimized this compound Synthase into an M. acetivorans Expression Vector
-
Vector Selection: Choose a suitable E. coli - M. acetivorans shuttle vector. Plasmids such as pJK026A and its derivatives are suitable for gene expression in Methanosarcina.[9] These vectors often contain elements for replication in both hosts and a selection marker, such as the puromycin (B1679871) resistance gene (pac).
-
Vector and Insert Preparation:
-
Digest the expression vector and the synthesized gene with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel electrophoresis and DNA extraction kit.
-
-
Ligation: Ligate the purified insert into the digested vector using T4 DNA ligase.
-
Transformation into E. coli:
-
Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid amplification.
-
Select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.
-
-
Plasmid Verification:
-
Isolate plasmid DNA from several colonies.
-
Verify the correct insertion of the this compound synthase gene by restriction digestion and Sanger sequencing.
-
Protocol 3: Transformation of Methanosarcina acetivorans
M. acetivorans is transformed using a liposome-mediated method.[10]
-
Culture Preparation:
-
Liposome Preparation:
-
Prepare liposomes from a suitable lipid mixture (e.g., archaeal lipid extract or synthetic lipids).
-
-
Transformation:
-
Mix the purified plasmid DNA containing the codon-optimized this compound synthase gene with the prepared liposomes.
-
Add the DNA-liposome mixture to the M. acetivorans culture.
-
Incubate under conditions that facilitate fusion of the liposomes with the cell membrane.
-
-
Selection and Isolation:
Protocol 4: Expression and Analysis of this compound Production
-
Cultivation for Production:
-
Inoculate a larger volume of HS medium containing appropriate substrates (e.g., methanol and acetate) with the transformed M. acetivorans strain.
-
Incubate the culture under anaerobic conditions at 37°C.
-
-
Extraction of this compound:
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the extract in a volatile organic solvent.[16]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
-
Identification and Quantification:
-
Identify the this compound peak by comparing its retention time and mass spectrum with an authentic this compound standard.[17]
-
Quantify the amount of this compound produced by creating a calibration curve with known concentrations of the standard.
-
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Codon usage table [kazusa.or.jp]
- 3. Codon usage table [kazusa.or.jp]
- 4. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. escholarship.org [escholarship.org]
- 7. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. twistbioscience.com [twistbioscience.com]
- 9. pNEB193-derived suicide plasmids for gene deletion and protein expression in the methane-producing archaeon, Methanosarcina acetivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mer overexpression in Methanosarcina acetivorans affects growth and methanogenesis during substrate adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas12a toolbox for genome editing in Methanosarcina acetivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. (E)-α-bisabolene GC sample preparation [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Protonation of a Neutral (S)-β-Bisabolene Intermediate Is Involved in (S)-β-Macrocarpene Formation by the Maize Sesquiterpene Synthases TPS6 and TPS11 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Bisabolene Production through MVA Pathway Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolene (B7822174), a sesquiterpene with significant potential in biofuels, pharmaceuticals, and cosmetics, can be sustainably produced through microbial fermentation. This document provides detailed application notes and protocols for increasing this compound yield by overexpressing key genes in the mevalonate (B85504) (MVA) pathway of microbial hosts. The strategies outlined herein focus on metabolic engineering techniques, primarily in yeast, to channel carbon flux towards the synthesis of the this compound precursor, farnesyl pyrophosphate (FPP).
Introduction
The mevalonate (MVA) pathway is a conserved metabolic route for the biosynthesis of isoprenoids, a large and diverse class of natural products. In the context of this compound production, the MVA pathway converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. These are subsequently converted to geranyl pyrophosphate (GPP) and then to farnesyl pyrophosphate (FPP), the direct precursor of this compound. The final step is the cyclization of FPP to this compound, catalyzed by a this compound synthase (BiS).
Metabolic engineering efforts have demonstrated that the overexpression of specific genes within the MVA pathway can significantly alleviate bottlenecks and enhance the overall production of this compound. This document summarizes key findings, presents quantitative data on yield improvements, and provides detailed protocols for the genetic modification and cultivation of microbial strains for enhanced this compound synthesis.
Data Presentation
The following tables summarize the quantitative impact of overexpressing various MVA pathway genes on this compound production in different microbial hosts.
| Host Organism | Overexpressed Gene(s) | Promoter(s) | This compound Titer (mg/L) | Fold Increase | Reference |
| Yarrowia lipolytica | α-bisabolene synthase (αBS) | TEF | 489 | - | [1][2] |
| Yarrowia lipolytica | tHMG, Bis | TEF | 816 | 1.67 | [1][2] |
| Yarrowia lipolytica | DGA1, OLE1, αBS | - | 1954.3 | 96 | [3] |
| Saccharomyces cerevisiae | GAL promoters-enhanced MVA pathway, PtFPS2, Opgdh, MIG1 knockout | GAL | 866.7 | 1.82 | [4] |
| Rhodosporidium toruloides | GPPS, MVA pathway genes | - | 1400 | - | [5] |
| Pichia pastoris | AgBIS | PDAS2 | 6.6 | - | [6][7] |
| Pichia pastoris | HMGR | PDAS2 | 16.8 | 2.55 | [6][7] |
| Pichia pastoris | FPPS | PDAS2 | 25.6 | 3.88 | [6][7] |
| Pichia pastoris | ERG10, HMGS | - | 40.1 | - | [6] |
| Pichia pastoris | MK, PMK | - | 27.7 | - | [6] |
| Pichia pastoris | ERG10, HMGS, MK, PMK | - | 50.5 | - | [6] |
| Pichia pastoris | EfMvaS | - | 65.1 | 1.48 | [6] |
| Pichia pastoris | Cytosolically optimized MVA pathway | - | 121 | - | [6] |
| Pichia pastoris (Fed-batch) | Optimized peroxisomal pathway | - | 1100 | - | [6][7] |
| Methanosarcina acetivorans | Codon-optimised this compound synthase | - | 10.6 | - | [8] |
Table 1: Effect of MVA Pathway Gene Overexpression on this compound Production. This table summarizes the improvements in this compound titers achieved by overexpressing specific genes in the MVA pathway in various microbial hosts. The use of strong promoters like TEF and GAL is a common strategy.[1][2][3][4][5][6][7][8]
Signaling Pathways and Experimental Workflows
To visually represent the metabolic pathway and the general experimental approach, the following diagrams are provided.
Caption: The Mevalonate (MVA) pathway for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Over-expression of α-bisabolene by metabolic engineering of Yarrowia lipolytica employing a golden gate DNA assembly toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Enhancing the glycerol utilization of engineered yeast increases its this compound production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Production of the Sesquiterpene this compound From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maximizing Bisabolene Production via Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to optimizing fermentation conditions for the production of bisabolene (B7822174), a sesquiterpene with significant potential in the pharmaceutical and cosmetic industries. The following sections detail the key parameters influencing this compound yield, protocols for fermentation and analysis, and the underlying metabolic pathways.
Introduction to Microbial this compound Production
This compound is a naturally occurring sesquiterpene found in various plants. Its isomers, particularly α-bisabolene, are valued for their anti-inflammatory, anti-cancer, and antimicrobial properties.[1] However, extraction from plant sources is often economically unviable due to low abundance.[2] Microbial fermentation using genetically engineered microorganisms presents a sustainable and scalable alternative for industrial-scale this compound production.[2][3] Engineered strains of Saccharomyces cerevisiae and Yarrowia lipolytica are commonly used as microbial cell factories.[1][2] The core of this technology lies in hijacking the native mevalonate (B85504) (MVA) pathway in yeast to channel the metabolic flux towards the synthesis of the precursor molecule, farnesyl pyrophosphate (FPP), which is then converted to this compound by a heterologously expressed this compound synthase.[1][4]
Optimizing Fermentation Conditions
The optimization of fermentation parameters is critical for maximizing this compound titer and yield.[5] Key factors include the microbial strain, media composition, and physical parameters such as temperature, pH, aeration, and agitation.[5][6]
Microbial Strains
Metabolically engineered strains of S. cerevisiae and Y. lipolytica are the most reported hosts for high-level this compound production.[1][2] Engineering strategies often involve the overexpression of key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), and the introduction of a potent this compound synthase.[2][4]
Media Composition
The composition of the fermentation medium significantly impacts cell growth and product formation.[6] Key components include carbon sources, nitrogen sources, and mineral supplements.
Table 1: Media Components for this compound Production
| Component | Recommended Substance | Typical Concentration Range | Notes |
| Carbon Source | Glucose, Sucrose, Glycerol, Waste Cooking Oil | 20 - 360 g/L | Glucose is a commonly used and effective carbon source.[7] Waste cooking oil can be a cost-effective alternative for Y. lipolytica.[2][8] |
| Nitrogen Source | Peptone, Yeast Extract, (NH₄)₂SO₄ | 10 - 50 g/L (Peptone, Yeast Extract), 15 g/L ((NH₄)₂SO₄) | Complex nitrogen sources like peptone and yeast extract can enhance productivity.[9] |
| Phosphorus Source | KH₂PO₄ | 5.49 g/L | Essential for cell growth and energy metabolism.[9] |
| Magnesium | MgSO₄·7H₂O | 0.40 - 6 g/L | Magnesium ions act as cofactors for enzymes in the MVA pathway.[2][7] |
| Trace Metals | CuSO₄ | 0.01 g/L | Important for various enzymatic activities.[9] |
| Vitamins | D-calcium pantothenate, Nicotinic acid | 50 - 100 mg/L | Can significantly boost this compound titers.[7] |
Physical Fermentation Parameters
Precise control of physical parameters is crucial for optimal fermentation performance.[10]
Table 2: Optimal Physical Parameters for this compound Fermentation
| Parameter | Optimal Range/Value | Organism | Notes |
| Temperature | 20 - 30 °C | S. cerevisiae, Y. lipolytica | A two-stage temperature control strategy (e.g., growth phase at a higher temperature and production phase at a lower temperature) can be effective.[1][7] |
| pH | 5.0 - 6.0 | S. cerevisiae, Y. lipolytica | Maintaining a stable pH is critical for enzyme activity and cell viability.[11][12] |
| Agitation | 200 - 600 rpm | S. cerevisiae, Y. lipolytica | Ensures proper mixing and oxygen distribution. The optimal speed depends on the bioreactor geometry and scale.[13][14] |
| Aeration | 0.5 - 1.0 vvm (volume of air per volume of liquid per minute) | S. cerevisiae, Y. lipolytica | Crucial for aerobic microorganisms to maintain metabolic activity. Dissolved oxygen (DO) levels should be controlled.[13][15] |
Experimental Protocols
Protocol for Shake Flask Fermentation
This protocol is suitable for initial strain screening and preliminary optimization of media components.
-
Prepare the fermentation medium according to the desired composition (see Table 1). Sterilize by autoclaving.
-
Inoculate the sterile medium with a fresh overnight culture of the engineered microbial strain to an initial OD₆₀₀ of 0.1.
-
Add an organic overlay (e.g., 10% v/v n-dodecane) to the culture to capture the volatile this compound product.[2]
-
Incubate the flasks in a shaking incubator at the desired temperature (e.g., 30°C) and agitation speed (e.g., 250 rpm) for 5-7 days.[2]
-
Collect samples periodically to measure cell density (OD₆₀₀) and this compound concentration.
Protocol for Fed-Batch Fermentation in a Bioreactor
This protocol is for achieving high-density cultures and maximizing this compound production.
-
Prepare the initial batch medium and sterilize it in the bioreactor.
-
Inoculate the bioreactor with a seed culture.
-
Control the fermentation parameters (temperature, pH, dissolved oxygen) at their setpoints. The pH can be controlled by the automated addition of acid/base. Dissolved oxygen can be controlled by adjusting agitation and aeration rates.[13]
-
Initiate the feeding strategy after the initial carbon source is depleted. A concentrated feed solution containing the carbon source and other necessary nutrients should be added at a controlled rate to maintain a low substrate concentration, avoiding overflow metabolism.
-
Continue the fermentation for an extended period (e.g., 7-10 days), monitoring cell growth and product formation.
-
Harvest the culture and extract the this compound from the organic overlay and the broth.
Protocol for this compound Quantification
Gas Chromatography (GC) is the standard method for quantifying this compound.[16][17]
-
Sample Preparation :
-
Collect a known volume of the organic overlay from the fermentation culture.
-
If necessary, centrifuge the sample to separate the organic phase from any aqueous phase or cell debris.
-
Prepare a standard curve using a commercial this compound standard of known concentrations.
-
Prepare samples for GC analysis by diluting them in a suitable solvent (e.g., dodecane) and adding an internal standard (e.g., β-caryophyllene) for improved accuracy.[17]
-
-
GC Analysis :
-
Inject the prepared samples into a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5).[16]
-
Use an appropriate temperature program to separate the different compounds.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the this compound concentration by comparing the peak area to the standard curve.[17]
-
Metabolic Pathway and Experimental Workflow
Mevalonate Pathway for this compound Production
The production of this compound in yeast relies on the engineering of the native Mevalonate (MVA) pathway. This pathway synthesizes farnesyl pyrophosphate (FPP), the universal precursor of sesquiterpenes.
Caption: The engineered Mevalonate (MVA) pathway for this compound production in yeast.
Signaling and Regulatory Influences
The regulation of the isoprenoid pathway, which includes the MVA pathway, is complex. The cellular level of FPP can influence the degradation of HMG-CoA reductase (Hmg2p in yeast), a key rate-limiting enzyme, creating a feedback control mechanism.[18] Furthermore, there is a competitive relationship for the precursor DMAPP between the isoprenoid pathway and tRNA isopentenylation, suggesting that tRNA metabolism can influence this compound production.[18][19]
Caption: Regulatory interactions affecting the MVA pathway and FPP pool.
Experimental Workflow for Fermentation Optimization
A systematic approach is essential for efficient fermentation optimization.[10][20] This workflow outlines the key stages from initial screening to process scale-up.
Caption: A typical workflow for the optimization of this compound fermentation.
Conclusion
The optimization of fermentation conditions is a multi-faceted process that requires careful consideration of the microbial host, media composition, and physical parameters. By systematically applying the protocols and understanding the underlying metabolic pathways outlined in these application notes, researchers can significantly enhance the production of this compound, paving the way for its broader application in the pharmaceutical and other industries. Continuous monitoring and data analysis are crucial for successful optimization and scale-up.[6]
References
- 1. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. isomerase.com [isomerase.com]
- 6. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. editverse.com [editverse.com]
- 11. Combined effects of fermentation temperature and pH on kinetic changes of chemical constituents of durian wine fermented with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atlas-scientific.com [atlas-scientific.com]
- 13. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 14. The Effect of Agitation and the Use of Perfluorodecalin on Lipase Production by Yarrowia lipolytica in a Bioreactor [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. protocols.io [protocols.io]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
Application Notes and Protocols for Bisabolene Production from Waste Cooking Oil Using Engineered Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of bisabolene (B7822174), a versatile sesquiterpene precursor for various high-value chemicals and biofuels, from waste cooking oil (WCO) utilizing metabolically engineered yeast. This sustainable approach offers a promising alternative to traditional plant-based extraction and chemical synthesis.
Introduction
Bisabolenes are a group of isomeric sesquiterpenes with significant applications in the fragrance, cosmetic, and pharmaceutical industries.[1] They also hold potential as precursors for advanced biofuels.[1] The microbial production of this compound using engineered yeast, such as Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, presents a sustainable and scalable manufacturing platform.[2][3] This document outlines the key metabolic engineering strategies and detailed experimental procedures for producing this compound from a low-cost, abundant feedstock: waste cooking oil.
The core of this bioprocess lies in the engineering of the yeast's mevalonate (B85504) (MVA) pathway, the central metabolic route for isoprenoid biosynthesis.[4][5] By overexpressing key enzymes in the MVA pathway and introducing a heterologous this compound synthase (BS), the metabolic flux can be channeled towards the efficient synthesis of this compound.[2] Yarrowia lipolytica is a particularly attractive host due to its natural ability to utilize hydrophobic substrates like the fatty acids present in WCO.[3]
Data Presentation
Table 1: Genetic Modifications in Engineered Yeast for Enhanced this compound Production
| Yeast Strain | Genetic Modification | Rationale | Reference |
| Yarrowia lipolytica | Overexpression of endogenous MVA pathway genes (ACOAAT1, ACOAAT2, HMGS, HMGR, MK, PMK, PMVADO, IPPDI, FPPS) | Increase precursor (FPP) supply for this compound synthesis. | [2] |
| Yarrowia lipolytica | Heterologous expression of this compound synthases (α-BS from Abies grandis, β-BS from Zingiber officinale, γ-BS from Helianthus annuus) | Convert FPP to the respective this compound isomers. | [3][6] |
| Yarrowia lipolytica | Introduction of heterologous multidrug efflux transporters (Acrb, ABCG1) | Enhance the export of this compound out of the cell, potentially reducing cellular toxicity and improving yield. | [2] |
| Saccharomyces cerevisiae | Weakening of the competitive pathway gene ERG9 (squalene synthase) | Redirect FPP from ergosterol (B1671047) biosynthesis towards this compound production. | [4][5] |
| Saccharomyces cerevisiae | Fusion of ERG20 (FPP synthase) and MrBBS (this compound synthase) | Enhance catalytic efficiency through substrate channeling. | [4][5] |
Table 2: Summary of this compound Production from Waste Cooking Oil in Engineered Yarrowia lipolytica
| Strain | Key Genetic Modifications | Fermentation Conditions | Titer (mg/L) | Yield Improvement (fold) | Reference |
| Engineered Y. lipolytica | Overexpression of MVA pathway genes, α-bisabolene synthase, and ABC-G1 transporter | Shake flask, WCO medium, 5 days | 973.0 (α-bisabolene) | 2433 | [3][7] |
| Engineered Y. lipolytica | Overexpression of MVA pathway genes, β-bisabolene synthase, and ABC-G1 transporter | Shake flask, WCO medium, 5 days | 68.2 (β-bisabolene) | 340 | [3][7] |
| Engineered Y. lipolytica | Overexpression of MVA pathway genes, γ-bisabolene synthase, and ABC-G1 transporter | Shake flask, WCO medium, 5 days | 20.2 (γ-bisabolene) | 404 | [3][7] |
| Optimized Engineered Y. lipolytica | Peroxisome compartmentalization of the α-bisabolene biosynthesis pathway, efflux pump mediation, optimization of gene copy numbers, and balancing of acetyl-CoA distribution | Fed-batch fermentation | 15,500 (α-bisabolene) | Not directly compared to initial WCO strain | [8] |
Experimental Protocols
Protocol 1: Pretreatment of Waste Cooking Oil (WCO)
Objective: To remove impurities from WCO to make it a suitable carbon source for yeast fermentation.
Materials:
-
Waste cooking oil (collected from restaurants or households)
-
Filter paper (e.g., Whatman No. 1)
-
Beakers
-
Heating plate with magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Autoclave
Procedure:
-
Filtration: Filter the collected WCO through a series of coarse to fine filter papers to remove solid food residues and other suspended particles.
-
Decantation: Allow the filtered oil to stand for 24 hours to let any remaining solids and water settle at the bottom. Carefully decant the upper oil phase.
-
Heating: Heat the decanted oil to 100-110°C for 30-60 minutes with gentle stirring to remove residual water. This step is crucial as water can interfere with downstream processes.
-
Centrifugation (Optional): For a cleaner oil, centrifuge the heated oil at 4000 x g for 15 minutes to pellet any remaining fine particles.
-
Sterilization: Autoclave the pretreated WCO at 121°C for 20 minutes before adding it to the fermentation medium.
Protocol 2: Engineering of Yeast Strain (Yarrowia lipolytica)
Objective: To introduce the necessary genetic modifications into Y. lipolytica for this compound production. This protocol is a general guideline based on the Lithium Acetate/Single-Stranded Carrier DNA/Polyethylene Glycol (LiAc/ss-DNA/PEG) method.
Materials:
-
Y. lipolytica host strain (e.g., Po1g)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Lithium Acetate (LiAc) solution (100 mM)
-
Single-stranded carrier DNA (ss-DNA)
-
Polyethylene Glycol (PEG) 3350 (50% w/v)
-
Plasmid DNA containing the gene of interest (e.g., this compound synthase) with a selection marker
-
Sterile water
-
Selective agar (B569324) plates
-
Incubator and shaker
Procedure:
-
Prepare Yeast Culture: Inoculate a single colony of Y. lipolytica into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
Inoculate Main Culture: The next day, inoculate a fresh 50 mL of YPD medium with the overnight culture to an initial OD600 of ~0.2.
-
Grow to Mid-log Phase: Incubate the culture at 30°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Harvest and Wash Cells: Harvest the cells by centrifugation at 3000 x g for 5 minutes. Wash the cell pellet once with 25 mL of sterile water.
-
Prepare Competent Cells: Resuspend the cell pellet in 1 mL of 100 mM LiAc and incubate at 30°C for 30 minutes with gentle shaking.
-
Transformation: a. In a microcentrifuge tube, mix 1-5 µg of plasmid DNA and 50 µL of ss-DNA (previously boiled for 5 minutes and rapidly cooled on ice). b. Add 100 µL of the competent cells to the DNA mixture. c. Add 600 µL of 50% PEG 3350 solution and vortex gently to mix. d. Incubate at 30°C for 30-60 minutes.
-
Heat Shock: Heat shock the cell mixture at 42°C for 15 minutes.
-
Plating: Pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in 100-200 µL of sterile water. Plate the cell suspension onto selective agar plates.
-
Incubation: Incubate the plates at 30°C for 2-4 days until transformants appear.
Protocol 3: Shake-Flask Fermentation for this compound Production
Objective: To cultivate the engineered yeast in a medium containing pretreated WCO for this compound production.
Materials:
-
Engineered Y. lipolytica strain
-
Yeast extract
-
Peptone
-
Pretreated WCO
-
Tween 80 (as an emulsifier)
-
n-Dodecane (for in-situ extraction)
-
Baffled shake flasks
-
Incubator shaker
Procedure:
-
Prepare Seed Culture: Inoculate a single colony of the engineered yeast into 10 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
Prepare Fermentation Medium: Prepare the WCO fermentation medium containing: 1% (w/v) yeast extract, 2% (w/v) peptone, and 2-5% (v/v) pretreated WCO. Add 0.2% (v/v) Tween 80 to improve oil dispersion.
-
Inoculation: Inoculate the fermentation medium in a baffled shake flask with the seed culture to an initial OD600 of 0.1.
-
In-situ Extraction: Add 10% (v/v) of n-dodecane to the culture to capture the produced this compound.
-
Incubation: Incubate the flasks at 30°C with vigorous shaking (200-250 rpm) for 5-7 days.
-
Sampling: Periodically take samples to monitor cell growth (OD600) and this compound production.
Protocol 4: Extraction and Quantification of this compound
Objective: To extract this compound from the fermentation broth and quantify its concentration using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fermentation broth with n-dodecane overlay
-
Centrifuge and centrifuge tubes
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
GC column suitable for terpene analysis (e.g., HP-5MS)
-
This compound standard
-
Internal standard (e.g., caryophyllene)
-
Solvent for dilution (e.g., n-hexane or ethyl acetate)
Procedure:
-
Sample Collection: Collect a sample of the fermentation broth, including the n-dodecane layer.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous phase, cell pellet, and the upper organic (n-dodecane) phase.
-
Sample Preparation for GC-MS: a. Carefully collect the n-dodecane layer. b. Prepare a standard curve of this compound in n-dodecane. c. Prepare samples for injection by diluting the collected n-dodecane phase in a suitable solvent (e.g., 1:10 in ethyl acetate) and adding a known concentration of an internal standard.
-
GC-MS Analysis: a. Injection: Inject 1 µL of the prepared sample into the GC-MS. b. GC Conditions (example):
- Inlet temperature: 250°C
- Oven program: Start at 80°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.
- Carrier gas: Helium c. MS Conditions (example):
- Ion source temperature: 230°C
- Scan range: 40-400 m/z
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to the standard. Quantify the concentration using the standard curve and the internal standard.
Visualizations
Caption: Engineered mevalonate pathway for this compound production in yeast.
Caption: Experimental workflow for this compound production from WCO.
References
- 1. [PDF] Progress in the Metabolic Engineering of Yarrowia lipolytica for the Synthesis of Terpenes | Semantic Scholar [semanticscholar.org]
- 2. Metabolic Engineering of Yarrowia lipolytica for Terpenoid Production: Tools and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thomas Eng, PhD - Yeast Transformation [sites.google.com]
- 4. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of farnesyl diphosphate pool as direct precursor of sesquiterpenes through metabolic engineering of the mevalonate pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols · Benchling [benchling.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering of Yarrowia lipolytica for terpenoids production: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction of Bisabolene from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolene (B7822174) is a group of naturally occurring monocyclic sesquiterpenes (C15H24) found in various plants. These compounds, including α-, β-, and γ-bisabolene, are recognized as valuable precursors for a range of commercially important products, from biofuels to pharmaceuticals and cosmetics. While microbial fermentation is an emerging production method, direct extraction from plant tissues remains a primary source for obtaining these compounds. However, the low abundance of this compound in many plants makes efficient extraction economically challenging and necessitates optimized protocols.[1][2]
This document provides an overview of common extraction methodologies, detailed experimental protocols, and comparative data to guide researchers in selecting and implementing the most suitable technique for their specific needs. The primary methods covered include steam distillation, solvent extraction, and supercritical fluid extraction (SFE).
Methodologies Overview
The choice of extraction method is critical and depends on factors such as the stability of the target compound, the desired purity of the extract, cost, scalability, and environmental impact.
-
Steam Distillation: A traditional and widely used method for extracting volatile compounds like essential oils.[3] It is valued for its simplicity and low cost, utilizing steam to vaporize the volatile compounds, which are then condensed and separated.[3][4]
-
Solvent Extraction: This technique involves using organic solvents to dissolve and extract this compound from the plant matrix.[5] Methods can range from simple maceration to more complex systems like Soxhlet extraction. The selection of the solvent is a crucial step, as it dictates the efficiency and selectivity of the extraction.[6]
-
Supercritical Fluid Extraction (SFE): A modern, "green" technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[7] By manipulating temperature and pressure, the solvating properties of CO2 can be finely tuned, allowing for selective extraction and fractionation of compounds.[8][9]
Data Presentation: Comparative Extraction Yields
The yield of this compound is highly dependent on the plant species, the specific tissue used, and the extraction protocol. The following table summarizes representative yields of essential oils, which are the primary extracts containing this compound, from various plant sources using different methods.
| Plant Source | Extraction Method | Yield (%) | Notes | Reference(s) |
| Angelica sinensis (Radix) | Steam Distillation | 0.68% | Yield of total volatile oil after 8 hours of distillation. | [10] |
| Matricaria chamomilla (Flowers) | Microwave-Assisted Hydro-distillation | 0.08% | Yield of total essential oil. | [11] |
| Matricaria chamomilla (Flowers) | Hydro-distillation (Pilot Scale) | 0.06% | Yield of total essential oil. | [11] |
| Citrus latifolia (Persian Lime Juice) | Continuous Steam Distillation | Up to 90% recovery | Refers to oil recovery efficiency, not yield from biomass. | [12] |
| Synechococcus sp. PCC 7002 (Engineered) | Dodecane Overlay Extraction | 0.6 mg/L | Titer of α-bisabolene from a microbial source for comparison. | [13] |
Note: The yields presented often refer to the total essential oil fraction rather than purified this compound. The actual concentration of this compound within the essential oil can vary significantly.
Experimental Protocols
Protocol 1: Steam Distillation
Principle: This method utilizes the volatility and hydrophobicity of this compound.[4] Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixed vapors are then cooled in a condenser, and the resulting immiscible liquid mixture of oil and water is collected, allowing for easy separation.[4]
Materials and Equipment:
-
Dried and ground plant material
-
Distilled water
-
All-glass steam distillation unit (boiling flask, biomass flask, still head, condenser, receiver/Florentine flask)[4]
-
Heating mantle or hot plate
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation: Load the biomass flask with the dried, ground plant material. Do not pack too tightly to avoid the formation of channels that would reduce extraction efficiency.
-
Assembly: Assemble the steam distillation apparatus as per the manufacturer's instructions. Fill the boiling flask with distilled water to approximately two-thirds of its volume. Ensure all glass joints are properly sealed.
-
Distillation: Begin heating the boiling flask. Steam will be generated and will pass through the biomass, carrying the volatile oils with it.[4]
-
Condensation: The steam and essential oil vapor mixture will travel to the water-cooled condenser, where it will liquefy.
-
Collection: Collect the distillate in the receiver. The essential oil, being less dense than water, will typically form a layer on top. The aqueous layer is known as the hydrosol.[4]
-
Duration: Continue the distillation for a predetermined time (e.g., 3-8 hours). The optimal time should be determined empirically, often by observing when no more oil is being collected.[10]
-
Separation: Carefully separate the essential oil layer from the aqueous hydrosol using a separatory funnel.
-
Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove residual water. Store the final extract in a sealed, dark glass vial at 4°C.
Troubleshooting:
-
Low Yield: Ensure the plant material is properly ground to increase surface area. Check for steam leaks in the apparatus. Extend distillation time.
-
Emulsion Formation: If an emulsion forms in the receiver, it can sometimes be broken by adding a small amount of saturated sodium chloride solution.
Protocol 2: Solvent Extraction (Maceration)
Principle: This protocol relies on the solubility of this compound in an organic solvent. The plant material is soaked in the solvent, which leaches out the target compounds. The efficiency depends on the solvent choice, temperature, and extraction time.[6]
Materials and Equipment:
-
Dried and finely powdered plant material
-
Solvent (e.g., hexane (B92381), ethanol (B145695), ethyl acetate)
-
Erlenmeyer flasks or beakers with stoppers/covers
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Preparation: Weigh a known amount of dried, powdered plant material and place it into an Erlenmeyer flask.
-
Solvent Addition: Add the selected extraction solvent to the flask. A common solid-to-solvent ratio is 1:10 (w/v), but this may require optimization.[6]
-
Extraction: Stopper the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation. Macerate for a period ranging from several hours to days at room temperature. The optimal duration should be determined experimentally.
-
Filtration: After the extraction period, separate the extract from the solid plant residue by filtration. Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Solvent Removal: Concentrate the filtered extract by removing the solvent under reduced pressure using a rotary evaporator.[14] Use a low temperature to prevent degradation of volatile compounds.
-
Storage: Transfer the concentrated crude extract into a pre-weighed glass vial and store it at 4°C, protected from light.
Troubleshooting:
-
Solvent Selection: The choice of solvent is critical.[6] Non-polar solvents like hexane are effective for sesquiterpenes. A series of solvents with increasing polarity can be used for sequential extraction.
-
Incomplete Extraction: Ensure the particle size of the plant material is sufficiently small. Increase the extraction time or the solvent-to-solid ratio.
Protocol 3: Supercritical Fluid (CO₂) Extraction (SFE)
Principle: This technique uses carbon dioxide above its critical temperature (31°C) and pressure (74 bar), where it behaves as a fluid with unique solvating properties.[7] By precisely controlling pressure and temperature, the density and solvent strength of the supercritical CO₂ can be adjusted to selectively extract compounds like this compound.[8]
Materials and Equipment:
-
Supercritical Fluid Extraction System (e.g., Waters SFE Bio-Botanical Extraction System)[8]
-
High-purity CO₂
-
Co-solvent pump and solvent (e.g., ethanol), if needed
-
Dried, ground plant material
-
Extraction vessel
-
Cyclonic separators for fraction collection
Procedure:
-
Sample Loading: Load the ground plant material into the extraction vessel.
-
System Setup: Set the parameters for the extraction, including pressure, temperature, and CO₂ flow rate. A typical starting point for non-polar compounds might be 150-300 bar and 40-60°C.
-
Pressurization: The system pumps CO₂ into the extraction vessel, where it reaches a supercritical state.
-
Extraction: The supercritical CO₂ flows through the plant material, dissolving the this compound and other soluble compounds. The extraction can be run in dynamic mode (continuous flow) or static-dynamic cycles (periods of no flow to allow for equilibration, followed by dynamic flow).[8]
-
Fractionation: The CO₂ laden with the extract is then routed to one or more cyclonic separators. In the separators, the pressure is reduced, causing the CO₂ to return to a gaseous state and lose its solvent power.[7] This results in the precipitation and collection of the extract. By using a series of separators at progressively lower pressures, the extract can be fractionated.[8]
-
Collection: Collect the extract fractions from the separators.
-
Depressurization: Once the extraction is complete, the system is safely depressurized, and the spent biomass is removed. The CO₂ is often recycled for subsequent extractions.[7]
Troubleshooting:
-
Low Yield: Optimize pressure and temperature settings. Higher pressures generally increase solvent density and extraction efficiency. Consider adding a polar co-solvent like ethanol to modify the polarity of the CO₂.
-
Restrictor Clogging: Ensure the plant material is thoroughly dried and that any co-extracted waxes or fats are managed by adjusting temperature and pressure profiles.
Post-Extraction Purification and Analysis
Crude extracts typically require further purification to isolate this compound.
-
Purification: Column chromatography using silica (B1680970) gel is a common method. A non-polar solvent like hexane can be used as the mobile phase, with polarity gradually increased by adding a modifier like ethyl acetate (B1210297) to elute the compounds.[14]
-
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying this compound isomers in the extract.[15]
Mandatory Visualizations
Below are diagrams visualizing the experimental workflows and the biosynthetic origin of this compound.
Caption: General workflow for the extraction and purification of this compound from plant tissues.
Caption: Comparative logical workflow for three primary this compound extraction methods.
Caption: Simplified biosynthetic pathway of this compound in plants.
References
- 1. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of the Sesquiterpene this compound From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. engineering.iastate.edu [engineering.iastate.edu]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical Fluid Extraction with CO2 - síbiotech [sibiotech.com]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Engineering Limonene and this compound Production in Wild Type and a Glycogen-Deficient Mutant of Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Fermentative production and direct extraction of (−)-α-bisabolol in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Bisabolene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolene (B7822174) isomers, a group of monocyclic sesquiterpenes, are of significant interest in the pharmaceutical and biotechnology sectors due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1][2][3] Accurate identification and quantification of individual isomers are crucial for research and development. This application note provides a detailed protocol for the analysis of α-, β-, and γ-bisabolene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We present optimized methods for sample preparation, GC-MS parameters, and data analysis, along with a summary of key quantitative data for isomer differentiation.
Introduction
This compound and its isomers are naturally occurring 15-carbon isoprenoids found in a variety of plants, such as chamomile and cannabis, and are also produced by some fungi.[4] The subtle structural differences between α-, β-, and γ-bisabolene (Figure 1) lead to distinct biological activities, necessitating precise analytical methods for their individual characterization and quantification.[5] GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound isomers, offering high-resolution separation and definitive identification based on mass spectral data.[6] This document outlines a robust GC-MS workflow for the analysis of these valuable compounds.
Figure 1. Chemical Structures of (E)-α-Bisabolene, (S)-β-Bisabolene, and (Z)-γ-Bisabolene.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For direct analysis of standards or essential oils, a simple dilution is sufficient. For more complex matrices, an extraction step is necessary.
a) Liquid Sample (e.g., Essential Oils, Extracts) Preparation:
-
Dilute the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.[6]
-
If particulate matter is present, filter the diluted sample through a 0.22 µm syringe filter into a 2 mL autosampler vial.
b) Solid Sample (e.g., Plant Material) Preparation:
-
Weigh approximately 1-5 g of dried and ground plant material into a glass flask.
-
Add a suitable volume of a volatile organic solvent (e.g., hexane) to completely cover the sample.
-
Perform extraction using sonication for 20 minutes or maceration for 24 hours.
-
Filter the extract to remove solid plant material.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the final extract in the desired solvent to an appropriate concentration for GC-MS analysis and filter as described above.
c) Headspace Analysis (for volatile analysis from a solid or liquid matrix):
-
Place a precisely weighed or measured amount of the sample into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at a constant temperature (e.g., 80-120°C) to allow volatile compounds to equilibrate into the headspace.
-
The headspace gas is then automatically sampled by the GC-MS autosampler.
GC-MS Instrumentation and Conditions
The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample complexity.
Table 1: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted for sensitivity) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 minutes |
| Ramp | 5°C/min to 240°C |
| Final Hold | 5 minutes at 240°C |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
Data Presentation
Identification of this compound isomers is achieved by comparing their retention times and mass spectra with those of known standards or library data.
Quantitative Data: Retention and Mass Spectral Data
The elution order of this compound isomers on a non-polar column like DB-5ms is primarily dependent on their boiling points and slight differences in polarity. The following table summarizes the expected retention indices and key mass fragments for the three common isomers.
Table 2: Retention Indices and Key Mass Fragments of this compound Isomers
| Isomer | Retention Index (Non-polar column) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| α-Bisabolene | ~1506 | 204 | 161, 133, 119, 109, 93, 69 |
| β-Bisabolene | ~1509 | 204 | 161, 134, 119, 109, 93, 69 |
| γ-Bisabolene | ~1515 | 204 | 161, 133, 119, 107, 93, 69 |
Note: Retention indices are approximate and can vary slightly between instruments and specific column conditions. Data compiled from multiple sources.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound isomers.
Caption: Experimental workflow for GC-MS analysis of this compound isomers.
Logical Relationship: Anti-inflammatory Action of this compound
This compound isomers have been shown to exert anti-inflammatory effects, in part, by modulating key signaling pathways such as the NF-κB and MAPK pathways. This diagram illustrates the proposed mechanism.
References
- 1. Bisabolangelone inhibits dendritic cell functions by blocking MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-γ-Bisabolene [webbook.nist.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. LIPID MAPS [lipidmaps.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
High-Performance Liquid Chromatography (HPLC) Purification of Bisabolene: An Application Note and Protocol
Introduction
Bisabolene (B7822174) encompasses a group of isomeric sesquiterpenes, naturally occurring C15 hydrocarbons found in the essential oils of various plants, including chamomile and cannabis. These compounds and their derivatives are of significant interest in the pharmaceutical, cosmetic, and biofuel industries due to their diverse biological activities and potential as advanced biofuel precursors. The efficient purification of this compound from complex mixtures, such as plant extracts or fermentation broths, is crucial for detailed research and development. High-performance liquid chromatography (HPLC) offers a robust and scalable method for the isolation of this compound isomers with high purity.
This application note provides a detailed protocol for the preparative HPLC purification of this compound, suitable for researchers, scientists, and professionals in drug development. The methodologies for both reversed-phase and normal-phase HPLC are presented, along with sample preparation guidelines and post-purification analysis.
Principles of this compound Purification by HPLC
HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For this compound, a non-polar sesquiterpene, two primary modes of HPLC are applicable:
-
Reversed-Phase (RP) HPLC: This is the most common mode for the purification of non-polar compounds. It utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Non-polar compounds like this compound will have a stronger affinity for the stationary phase and thus a longer retention time. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), this compound can be effectively separated from more polar impurities.
-
Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). This compound, being non-polar, will have a weaker affinity for the polar stationary phase and will elute earlier than polar impurities. NP-HPLC is particularly useful for the separation of isomers and for compounds that are highly soluble in non-polar organic solvents, which can be easily removed by evaporation post-purification.
Due to the lack of a strong chromophore in the this compound structure, detection is typically performed at low UV wavelengths, such as 200-220 nm.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to prevent column clogging and to ensure optimal separation.
-
Extraction: For plant-based sources, initial extraction can be performed using a non-polar solvent like hexane or through steam distillation. For microbial fermentation broths, a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) is recommended.
-
Pre-purification (Optional but Recommended): To reduce the complexity of the mixture and the load on the preparative HPLC column, a pre-purification step using flash chromatography on silica (B1680970) gel can be employed. A simple gradient of ethyl acetate in hexane is typically effective.
-
Solubilization and Filtration: Dissolve the crude or semi-purified this compound sample in the initial mobile phase of the chosen HPLC method. A starting concentration of 10-50 mg/mL is recommended. It is crucial to ensure the sample is fully dissolved. Before injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Reversed-Phase HPLC Protocol
This protocol is suitable for the general purification of this compound from a variety of matrices.
Table 1: Reversed-Phase HPLC Parameters
| Parameter | Value |
| Column | Preparative C18, 5 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Procedure:
-
Equilibrate the column with the initial mobile phase composition (70% Acetonitrile) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient elution as specified in Table 1.
-
Collect fractions corresponding to the this compound peak(s) based on the real-time chromatogram.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the acetonitrile using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., hexane) to recover the purified this compound.
Normal-Phase HPLC Protocol
This protocol is particularly useful for the separation of this compound isomers and when easy removal of the solvent is desired.
Table 2: Normal-Phase HPLC Parameters
| Parameter | Value |
| Column | Preparative Silica, 5 µm, 250 x 21.2 mm |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 1% B to 10% B over 15 minutes |
| Flow Rate | 18 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Procedure:
-
Equilibrate the silica column with the initial mobile phase (1% Ethyl Acetate in n-Hexane) until a stable baseline is observed.
-
Inject the prepared sample.
-
Execute the gradient program as detailed in Table 2.
-
Collect fractions containing the this compound peak(s).
-
Verify the purity of the collected fractions by analytical HPLC or GC-MS.
-
Combine the pure fractions and evaporate the solvents under reduced pressure to obtain the purified this compound.
Data Presentation
The following table presents representative data for the purification of sesquiterpene lactones, which are structurally related to this compound, using preparative HPLC. This data is provided as an illustrative example of the expected outcomes.[1][2]
Table 3: Representative Purification Data for Sesquiterpene Lactones
| Compound | Retention Time (min) | Purity (%) | Recovery (%) |
| Guaianolide | 18.5 | 98.2 | 85 |
| Parthenolide | 22.1 | 99.1 | 88 |
Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition. The purity and recovery will vary based on the complexity of the initial sample and the optimization of the purification process.
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
References
Application Notes and Protocols: Bisabolene as a Chiral Synthon in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolene (B7822174), a group of naturally occurring monocyclic sesquiterpenes, has emerged as a valuable and versatile chiral synthon in modern organic synthesis. Its inherent chirality, coupled with the presence of multiple reactive sites, makes it an attractive starting material for the enantioselective synthesis of a wide array of complex natural products and biologically active molecules. The bisabolane (B3257923) skeleton is a common motif in numerous bioactive compounds exhibiting anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives as chiral building blocks in organic synthesis.
Application Notes
The strategic application of this compound as a chiral synthon allows for the efficient construction of stereochemically defined molecules. Different isomers of this compound, primarily α-, β-, and γ-bisabolene, offer distinct starting points for various synthetic transformations. The chiral center in β-bisabolene, for instance, can be exploited to induce stereoselectivity in subsequent reactions, leading to the formation of target molecules with high enantiomeric purity.
Key synthetic strategies involving this compound synthons include:
-
Enantioselective Epoxidation: The double bonds within the this compound framework are amenable to asymmetric epoxidation, such as the Sharpless-Katsuki epoxidation, to generate chiral epoxy alcohols. These intermediates are highly versatile and can be opened regioselectively to introduce a variety of functional groups with controlled stereochemistry.
-
Oxidative Cleavage: Ozonolysis or other oxidative cleavage reactions of the double bonds can yield chiral aldehydes, ketones, or carboxylic acids, which serve as key intermediates for further elaboration.
-
Cyclization Reactions: The acyclic side chain of this compound can be induced to cyclize, forming new ring systems with controlled stereochemistry, often influenced by the existing chiral center.
-
Cross-Coupling Reactions: this compound-derived organometallic reagents can participate in various cross-coupling reactions, such as Suzuki and Negishi couplings, to form carbon-carbon bonds for the synthesis of complex molecular architectures.
The application of these strategies has enabled the total synthesis of numerous bioactive bisabolane sesquiterpenes, including (-)-curcuphenol, (+)-ar-turmerone, and xanthorrhizol.
Data Presentation
The following tables summarize quantitative data from various enantioselective syntheses utilizing this compound-derived synthons.
Table 1: Enantioselective Synthesis of (+)-ar-Turmerone
| Starting Material | Key Chiral Step | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 4-Methylstyrene | Asymmetric Hydrovinylation | [Ni(COD)₂], Ligand | Toluene (B28343) | -5 | 99 | 93 | Zhang and RajanBabu (2004) |
| p-Methylacetophenone | Baker's Yeast Reduction | Saccharomyces cerevisiae | H₂O | RT | 21 | >95 | Fuganti, C.; Serra, S.; Dulio, A. (1999) |
Table 2: Enantioselective Synthesis of (-)-Curcuphenol and Related Compounds
| Starting Material | Target Molecule | Key Chiral Step | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
| m-Anisidine | (+)-Curcuphenol | Organocatalytic Alkylation | Imidazolidinone catalyst | 78 | 90 | Kim group (2005) |
| δ-Valerolactone | S-(+)-Curcuphenol | Evans Asymmetric Methylation | Evans Auxiliary | - | >98 | (Not specified) |
| δ-Valerolactone | S-(+)-Curcuquinone | Evans Asymmetric Methylation | Evans Auxiliary | - | >98 | (Not specified) |
| δ-Valerolactone | S-(+)-Curcuhydroquinone | Evans Asymmetric Methylation | Evans Auxiliary | - | >98 | (Not specified) |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-3-(p-tolyl)butanol via Baker's Yeast Reduction
This protocol describes the key chiral step in the synthesis of (+)-ar-turmerone, as reported by Fuganti, et al.
Materials:
-
p-Methylacetophenone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
DIBAL-H
-
Saccharomyces cerevisiae (Baker's yeast)
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Synthesis of Ethyl p-methylcinnamate: A solution of p-methylacetophenone and triethyl phosphonoacetate is reacted with sodium hydride in a suitable solvent to afford the corresponding ethyl p-methylcinnamate via a Horner–Wadsworth–Emmons reaction.
-
Reduction to the Allylic Alcohol: The resulting ester is reduced with DIBAL-H in an appropriate solvent at low temperature to yield the allylic alcohol, 3-(p-tolyl)but-2-en-1-ol.
-
Baker's Yeast Reduction:
-
In a large flask, dissolve sucrose (150 g) and K₂HPO₄ (2.0 g) in water (1.5 L).
-
Add fresh baker's yeast (70 g) and stir the mixture at room temperature for 30 minutes to activate the yeast.
-
Add a solution of 3-(p-tolyl)but-2-en-1-ol (2.0 g) in ethanol (B145695) (20 mL) to the yeast suspension.
-
Stir the mixture at room temperature for 3-5 days, monitoring the reaction progress by TLC.
-
Upon completion, add celite to the mixture and filter through a sintered glass funnel.
-
Saturate the filtrate with NaCl and extract with diethyl ether (3 x 200 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford (S)-3-(p-tolyl)butanol.
-
Yield: 21%
-
Enantiomeric Excess (ee): >95%
-
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol outlines a general procedure for the Sharpless asymmetric epoxidation, a key step in the synthesis of many complex molecules from allylic alcohols derived from this compound.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
3Å Molecular sieves (activated powder)
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Citric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Brine
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 3Å molecular sieves (0.5 g per 10 mmol of alcohol).
-
Catalyst Formation:
-
Add anhydrous CH₂Cl₂ (20 mL per 10 mmol of alcohol) to the flask and cool the suspension to -20 °C.
-
Add Ti(OiPr)₄ (1.0 eq) followed by the chiral tartrate ester ((+)-DET or (-)-DET, 1.2 eq) via syringe. The solution should turn from colorless to a pale yellow.
-
Stir the mixture at -20 °C for 30 minutes.
-
-
Epoxidation:
-
Add the allylic alcohol (1.0 eq) dissolved in a small amount of CH₂Cl₂ to the catalyst mixture.
-
Add anhydrous TBHP in toluene (2.0 eq) dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 2-4 hours, monitoring the progress by TLC.
-
-
Workup:
-
Quench the reaction by adding a solution of ferrous sulfate (2.5 g) and citric acid (2.5 g) in water (25 mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Wash the combined organic layers with a 10% NaOH solution in brine, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by column chromatography on silica gel.
-
Visualizations
Logical Workflow for this compound-Based Synthesis
Caption: Synthetic workflow using this compound.
Inhibition of the NF-κB Signaling Pathway by Bisabolane Derivatives
Some bisabolane sesquiterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A key point of intervention appears to be the inhibition of IκB kinase β (IKKβ) phosphorylation. This prevents the degradation of IκBα and the subsequent translocation of the NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Bisabolane inhibition of NF-κB.
This document provides a foundational understanding and practical guidance for the utilization of this compound as a chiral synthon. The inherent chirality and versatile reactivity of this compound and its derivatives make them powerful tools for the efficient and stereoselective synthesis of complex and biologically important molecules. Further exploration into novel transformations and applications of these synthons is an active and promising area of research.
Application Notes and Protocols for the Formulation of Bisabolene into Topical Creams for Skin Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolene (B7822174), a naturally occurring sesquiterpene found in various essential oils, has garnered significant interest for its potential therapeutic applications in dermatology.[1][2] Preclinical evidence suggests that this compound possesses noteworthy anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising active pharmaceutical ingredient (API) for topical formulations targeting a range of skin conditions.[3][4][5] These conditions include inflammatory dermatoses such as eczema and psoriasis, as well as skin infections of bacterial or fungal origin.
These application notes provide a comprehensive guide for the formulation and preclinical evaluation of this compound-containing topical creams. The protocols outlined below are intended to assist researchers and drug development professionals in advancing the scientific understanding and potential clinical application of this versatile compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the rational design of a stable and effective topical formulation. As a hydrophobic and volatile compound, careful consideration must be given to its solubility and stability within the cream base.[3][6][7][8][9]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [3][6] |
| Molecular Weight | 204.35 g/mol | [3][6] |
| Appearance | Colorless to pale yellow, slightly viscous oil | [3][10] |
| Odor | Warm, sweet, spicy-balsamic | [7][8] |
| Boiling Point | 155-157 °C | [9] |
| logP (Octanol/Water Partition Coefficient) | 5.035 - 7.8 | [6][8] |
| Water Solubility | Insoluble (0.008994 mg/L @ 25°C est.) | [7] |
| Solubility in other solvents | Soluble in oils and ethanol | [3][7] |
Formulation of this compound Topical Cream (Oil-in-Water Emulsion)
An oil-in-water (o/w) emulsion is a suitable vehicle for the topical delivery of the lipophilic compound this compound. This type of formulation offers a non-greasy feel and is easily spreadable, enhancing patient compliance. The following protocol describes the preparation of a 1% this compound topical cream.
Formulation Components
| Phase | Ingredient | Function | Percentage (w/w) |
| Oil Phase | This compound | Active Pharmaceutical Ingredient | 1.0% |
| Cetearyl Alcohol | Emulsifier, Thickener | 10.0% | |
| Glyceryl Stearate | Emulsifier | 4.0% | |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 8.0% | |
| Water Phase | Purified Water | Vehicle | 75.8% |
| Glycerin | Humectant | 1.0% | |
| Xanthan Gum | Thickener, Stabilizer | 0.2% | |
| Preservative Phase | Phenoxyethanol | Preservative | 1.0% |
Experimental Protocol: Cream Formulation
-
Preparation of the Water Phase:
-
In a suitable vessel, disperse the xanthan gum in glycerin to form a slurry.
-
Add the purified water to the slurry while stirring continuously until the xanthan gum is fully hydrated and the solution is uniform.
-
Heat the water phase to 75°C.
-
-
Preparation of the Oil Phase:
-
In a separate vessel, combine the cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride.
-
Heat the oil phase to 75°C and stir until all components are melted and homogenous.
-
Add the this compound to the heated oil phase and mix thoroughly.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing at a moderate speed (e.g., 5000 rpm) using a high-shear mixer.
-
Continue homogenization for 10-15 minutes to ensure the formation of a fine emulsion.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while stirring gently with a paddle mixer.
-
When the temperature of the emulsion reaches 40°C, add the phenoxyethanol.
-
Continue stirring until the cream is uniform and has cooled to room temperature.
-
-
Quality Control:
-
Measure the pH of the final formulation (target pH 5.5-6.5).
-
Assess the viscosity and physical appearance of the cream.
-
Perform stability testing under various temperature conditions.
-
Formulation Workflow Diagram
Preclinical Evaluation Protocols
In Vitro Skin Permeation Study
This protocol is designed to evaluate the penetration of this compound from the topical cream formulation through the skin using a Franz diffusion cell apparatus.[2][4][11][12]
4.1.1. Experimental Protocol
-
Skin Preparation:
-
Use excised human or porcine skin. Shave the hair and clean the skin surface.
-
Dermatomed skin with a thickness of approximately 500 µm is recommended.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions for the hydrophobic this compound).
-
Maintain the temperature of the receptor medium at 32 ± 1°C to simulate physiological skin temperature.
-
Continuously stir the receptor medium.
-
-
Application and Sampling:
-
Apply a finite dose (e.g., 10 mg/cm²) of the 1% this compound cream to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment.
-
Replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Quantification of this compound:
-
Analyze the concentration of this compound in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[13]
-
At the end of the experiment, dismount the skin and quantify the amount of this compound retained in the different skin layers (stratum corneum, epidermis, and dermis).
-
4.1.2. HPLC Method for this compound Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan of a this compound standard).
-
Quantification: Based on a standard curve of known this compound concentrations.
In Vitro Anti-Inflammatory Activity
This assay evaluates the potential of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][14][15][16][17]
4.2.1. Experimental Protocol
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
4.2.2. Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC₅₀ / Inhibition | Reference |
| β-Bisabolol | Nitric Oxide (NO) Production | RAW 264.7 | 55.5% inhibition at 50 µg/mL | [18][19] |
| β-Bisabolol | Prostaglandin E2 (PGE₂) Production | RAW 264.7 | 62.3% inhibition at 50 µg/mL | [18][19] |
| β-Bisabolol | Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 | 45.3% inhibition at 50 µg/mL | [18][19] |
| Bisabolane Sesquiterpenoids (various) | Nitric Oxide (NO) Production | RAW 264.7 | IC₅₀ values vary depending on the specific compound | [20][21] |
| β-Bisabolene | Antioxidant Activity (DPPH assay) | - | 14 ± 0.8 μg/mL (IC₅₀) | [22] |
Antimicrobial Activity Testing
This protocol assesses the antimicrobial efficacy of the this compound cream against common skin pathogens, Staphylococcus aureus and Candida albicans, using the agar (B569324) well diffusion method.[23][24][25][26][27][28][29]
4.3.1. Experimental Protocol
-
Microorganism Preparation:
-
Prepare standardized inoculums of S. aureus (e.g., ATCC 25923) and C. albicans (e.g., ATCC 10231) with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Agar Well Diffusion Assay:
-
Inoculate the surface of Mueller-Hinton agar plates (for S. aureus) and Sabouraud Dextrose agar plates (for C. albicans) with the respective microbial suspensions.
-
Create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Fill the wells with a known amount of the 1% this compound cream.
-
Include a positive control (e.g., a standard antibiotic or antifungal cream) and a negative control (the cream base without this compound).
-
Incubate the plates at 37°C for 24 hours for S. aureus and at 30°C for 48 hours for C. albicans.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
4.3.2. Minimum Inhibitory Concentration (MIC) Determination
For more quantitative data, a broth microdilution method can be used to determine the MIC of pure this compound.
-
Prepare serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast) in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.
4.3.3. Quantitative Data on Antimicrobial Activity
Signaling Pathways
This compound and related sesquiterpenoids are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Anti-Inflammatory Signaling Pathway
Safety Considerations
This compound is generally considered safe for topical use and is used in the fragrance industry.[4][10] However, as with any new formulation, it is crucial to conduct thorough safety and toxicity studies. In its pure, undiluted form, it may cause skin irritation.[4] A 28-day dermal toxicity study on a related compound, α-bisabolol, determined a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg/day in a 4% solution.[8]
Conclusion
This compound presents a compelling profile as a bioactive ingredient for topical dermatological formulations. Its demonstrated anti-inflammatory and antimicrobial properties, coupled with a favorable safety profile, warrant further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to formulate and evaluate this compound-containing creams for a variety of skin conditions. Rigorous preclinical testing, as outlined herein, is a critical step in translating the therapeutic potential of this compound into effective clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. From Lab to Workplace: Efficacy of Skin Protection Creams Against Hydrophobic Working Materials | MDPI [mdpi.com]
- 3. gamma-Bisabolene | C15H24 | CID 62346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | 495-62-5 [chemicalbook.com]
- 8. This compound | Givaudan [givaudan.com]
- 9. This compound | Warm, Woody & Balsamic Sesquiterpene [chemicalbull.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
- 13. Development of an HPLC method for the analysis of Apomine in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemical composition, antimicrobial and antioxidant activities of the essential oil of Psammogeton canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antimicrobial activity of topical skin pharmaceuticals - an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Candida albicans and Staphylococcus aureus Form Polymicrobial Biofilms: Effects on Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Screening of Natural Molecules as Adjuvants to Topical Antibiotics to Treat Staphylococcus aureus from Diabetic Foot Ulcer Infections | MDPI [mdpi.com]
- 26. research.vu.nl [research.vu.nl]
- 27. Antibiotic - Wikipedia [en.wikipedia.org]
- 28. mdpi.com [mdpi.com]
- 29. The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Bisabolene's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolene (B7822174) sesquiterpenes, a class of natural compounds found in various essential oils, have emerged as promising candidates in cancer research. Several isomers, including β-bisabolene and γ-bisabolene, have demonstrated cytotoxic effects against a range of cancer cell lines in vitro. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the modulation of key intracellular signaling pathways. These application notes provide a comprehensive guide to the in vitro assays used to evaluate the anticancer properties of this compound, complete with detailed protocols and data presentation guidelines.
Data Presentation: Cytotoxicity of this compound Sesquiterpenes
The cytotoxic potential of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for different this compound isomers across various human and murine cancer cell lines. It is important to note that variations in experimental conditions, such as incubation times and assay methods, can influence IC50 values, so direct comparisons between studies should be made with caution.
Table 1: Cytotoxicity of β-Bisabolene
| Cancer Cell Line | Cell Type | IC50 Value | Reference |
| 4T1 | Murine Breast Cancer | 48.99 µg/mL | [1] |
| MG1361 | Murine Mammary Tumor | 65.49 µg/mL | [1] |
| MCF-7 | Human Breast Cancer | 66.91 µg/mL | [1] |
| MDA-MB-231 | Human Breast Cancer | 98.39 µg/mL | [1] |
| SKBR3 | Human Breast Cancer | 70.62 µg/mL | [1] |
| BT474 | Human Breast Cancer | 74.3 µg/mL | [1] |
| MCF-10A (Normal) | Human Breast Epithelial | 114.3 µg/mL | [1] |
| EpH4 (Normal) | Murine Mammary Epithelial | >200 µg/mL | [1] |
Table 2: Cytotoxicity of γ-Bisabolene
| Cancer Cell Line | Cell Type | IC50 Value | Reference |
| TE671 | Human Neuroblastoma | 8.2 µM | [2] |
Experimental Workflow
A typical workflow for assessing the in vitro anticancer activity of this compound involves a series of assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle. The following diagram outlines a standard experimental approach.
Figure 1. A generalized workflow for the in vitro assessment of this compound's anticancer properties.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, TE671)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with this compound for the desired time, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated. An increase in the sub-G1 peak is indicative of apoptosis.[2]
Signaling Pathway Investigation
Studies have shown that this compound can induce apoptosis through specific signaling cascades. For instance, γ-bisabolene has been reported to activate the p53-mediated mitochondrial apoptosis pathway in human neuroblastoma cells.[2] This pathway involves the activation of p53, which in turn upregulates pro-apoptotic proteins like PUMA and Bim, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.
Figure 2. Simplified diagram of the p53-mediated mitochondrial apoptosis pathway induced by γ-bisabolene.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a key technique to quantify the expression levels of specific proteins involved in signaling pathways. To investigate the effect of this compound on the p53 pathway, the expression of proteins such as p53, Bax, Bcl-2, and cleaved caspases can be analyzed.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.
Conclusion
The protocols and data presented in these application notes provide a solid framework for the in vitro evaluation of this compound's anticancer activity. By employing these assays, researchers can effectively screen for cytotoxic effects, elucidate the mechanisms of cell death, and investigate the underlying signaling pathways. The promising results from initial studies warrant further investigation into the therapeutic potential of this compound sesquiterpenes as novel anticancer agents.
References
- 1. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Stable Isotope Labeling Studies of Bisabolene Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting stable isotope labeling studies to investigate the biosynthesis of bisabolene (B7822174), a sesquiterpene with significant potential in the pharmaceutical and biofuel industries.
Introduction to this compound Biosynthesis and Stable Isotope Labeling
This compound is a naturally occurring sesquiterpene with various isomers, most notably α-, β-, and γ-bisabolene. It serves as a precursor for a range of commercially valuable compounds. The biosynthesis of this compound originates from two primary metabolic pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, present in bacteria, algae, and plants.[1][2][3] Both pathways converge to produce the universal isoprene (B109036) unit precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP), the direct precursor for this compound synthesis. A specific this compound synthase (BS) then catalyzes the final conversion of FPP to this compound.[1][4]
Stable isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways.[5][6] By supplying organisms with substrates enriched in stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can track the incorporation of these isotopes into downstream metabolites like this compound.[5][7] Analysis of the resulting labeling patterns using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides invaluable insights into pathway utilization, metabolic flux, and potential bottlenecks in production.[7][8]
Key Applications of Stable Isotope Labeling in this compound Research
-
Elucidation of Biosynthetic Pathways: Confirming the activity of the MVA or MEP pathway in a given organism.
-
Metabolic Flux Analysis: Quantifying the flow of carbon through different branches of central metabolism leading to this compound production.[9]
-
Identification of Rate-Limiting Steps: Pinpointing enzymatic steps that restrict the overall yield of this compound.
-
Optimization of Metabolic Engineering Strategies: Guiding the selection of genes for overexpression or knockout to enhance this compound titers.
Quantitative Data from this compound Production Studies
The following table summarizes representative quantitative data on this compound production in various engineered microbial systems. While these studies primarily focus on product titers, they form the basis for more detailed stable isotope labeling experiments to understand the underlying metabolic dynamics.
| Organism | Engineering Strategy | Carbon Source | Titer (mg/L) | Reference |
| Yarrowia lipolytica | Peroxisome engineering and systems metabolic engineering | Waste cooking oil | 15,500 (fed-batch) | |
| Yarrowia lipolytica | Optimization of metabolic flux and lipid droplet sequestration | Waste cooking oil | 1954.3 | [10] |
| Yarrowia lipolytica | Overexpression of MVA pathway genes and α-bisabolene synthase | Glucose | 1243 | [11] |
| Yarrowia lipolytica | Introduction of α-, β-, or γ-bisabolene synthases | Waste cooking oil | α: 973.1, β: 68.2, γ: 20.2 | |
| Synechocystis sp. PCC 6803 | Enhancement of MEP pathway | N/A (photosynthesis) | 180 (high cell density) | [1][12] |
Experimental Protocols
Protocol 1: ¹³C-Labeling of this compound in Engineered Yarrowia lipolytica
This protocol describes a general procedure for tracing carbon flux from glucose to this compound in an engineered strain of Yarrowia lipolytica.
1. Materials and Reagents:
-
Engineered Y. lipolytica strain capable of producing this compound.
-
Yeast extract Peptone Dextrose (YPD) medium.
-
Minimal medium with a defined carbon source.
-
[U-¹³C₆]-glucose (or other specifically labeled glucose, e.g., [1-¹³C]-glucose).
-
Unlabeled glucose (natural isotopic abundance).
-
Dodecane (B42187) (for in situ extraction).
-
Gas chromatograph-mass spectrometer (GC-MS).
-
Standard laboratory glassware and sterile culture supplies.
2. Experimental Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the engineered Y. lipolytica strain into 5 mL of YPD medium. Grow overnight at 28-30°C with shaking (200-250 rpm).
-
Main Culture Inoculation: Inoculate the main culture medium (e.g., 50 mL of minimal medium in a 250 mL flask) with the pre-culture to an initial OD₆₀₀ of 0.1.
-
Labeled Substrate Addition: The main culture medium should contain a defined concentration of glucose as the primary carbon source. For the labeled experiment, use [U-¹³C₆]-glucose. For the control experiment, use an identical concentration of unlabeled glucose.
-
In Situ Extraction: Add a dodecane overlay (e.g., 10% v/v) to the culture medium to capture the volatile this compound product.[11]
-
Cultivation: Incubate the flasks at 28-30°C with vigorous shaking for a predetermined period (e.g., 72-120 hours).[11]
-
Sample Collection: At various time points, collect samples from the dodecane layer for analysis.
-
This compound Quantification and Isotopic Analysis:
-
Separate the dodecane layer from the culture broth by centrifugation.
-
Analyze the dodecane extract by GC-MS.
-
Quantify this compound concentration by comparing the peak area to a standard curve.
-
Determine the mass isotopologue distribution (MDV) of this compound by analyzing the mass spectrum.[13] The incorporation of ¹³C atoms will result in a mass shift in the molecular ion and its fragments.
-
Protocol 2: Analysis of Central Metabolism using Stable Isotope Labeling
This protocol provides a framework for analyzing the activity of central metabolic pathways that provide precursors for this compound biosynthesis.
1. Materials and Reagents:
-
As in Protocol 1.
-
Specifically labeled precursors (e.g., [1-¹³C]-glucose, [1,2-¹³C₂]-glucose, [1-¹³C]-acetate).
-
Liquid chromatograph-mass spectrometer (LC-MS).
-
Reagents for quenching metabolism and extracting intracellular metabolites.
2. Experimental Procedure:
-
Culturing and Labeling: Follow steps 1-5 from Protocol 1, using the desired ¹³C-labeled substrate.
-
Metabolite Quenching and Extraction:
-
Rapidly harvest cells from the culture broth by filtration or centrifugation.
-
Immediately quench metabolic activity by, for example, immersing the cells in a cold solvent like methanol.
-
Extract intracellular metabolites using an appropriate solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Analysis of Labeled Intermediates:
-
Analyze the metabolite extracts by LC-MS to determine the mass isotopologue distributions of key intermediates in the MVA pathway (e.g., mevalonate) and central carbon metabolism (e.g., acetyl-CoA, pyruvate).
-
-
Data Interpretation: The labeling patterns of these intermediates will reveal the flow of carbon from the initial labeled substrate through the biosynthetic pathway to this compound. For example, using [1-¹³C]-glucose can help differentiate between the pentose (B10789219) phosphate (B84403) pathway and glycolysis.[14]
Visualization of Pathways and Workflows
Caption: Generalized biosynthetic pathway of this compound from glucose.
Caption: Workflow for stable isotope labeling studies of this compound.
References
- 1. Metabolic engineering of Synechocystis sp. PCC 6803 for improved this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of sydonol reveals a new this compound cyclase and an unusual P450 aromatase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 9. [PDF] Application of Isotope Labeling Experiments and 13 C Flux Analysis to Enable Rational Pathway Engineering This Review Comes from a Themed Issue on Pathway Applications of Isotope Labeling Experiments in Metabolic Engineering Isotope Tracer Characterizing Non-model Hosts Identifying Wasteful Byproduc | Semantic Scholar [semanticscholar.org]
- 10. Combining Metabolic Engineering and Lipid Droplet Storage Engineering for Improved α-Bisabolene Production in Yarrowia Lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Over-expression of α-bisabolene by metabolic engineering of Yarrowia lipolytica employing a golden gate DNA assembly toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic engineering of Synechocystis sp. PCC 6803 for improved this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Bisabolane Isomers
Welcome to the technical support center for the chromatographic analysis of bisabolane (B3257923) isomers. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common separation challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution or complete co-elution of my bisabolane isomer peaks in my chromatogram?
Poor resolution between bisabolane isomers is a common issue stemming from their similar physicochemical properties. The primary factors controlling chromatographic resolution are efficiency (N), selectivity (α), and retention factor (k).[1] Inadequate separation is typically due to a lack of selectivity, where the chromatographic system fails to chemically distinguish between the isomers.[2] This can be caused by an unsuitable stationary phase, a suboptimal mobile phase composition (in HPLC), or an incorrect temperature profile (in GC).[1][2]
Q2: All the peaks in my chromatogram are broad or show significant tailing. What are the first things I should check?
Widespread peak broadening or tailing often points to a system-level issue rather than a problem with method selectivity. Before adjusting method parameters, it is crucial to verify the integrity of your chromatography system.
-
Check for Leaks: Ensure all fittings and connections are secure, as leaks can cause pressure fluctuations and poor peak shape.[3]
-
Column Health: An old or contaminated column can lead to peak distortion. Consider flushing the column or, if it has been subjected to harsh conditions, replacing it.[2] A void at the head of the column can also cause split or broad peaks.[3]
-
Injector Issues: Problems with the injection valve or a partially plugged syringe can result in poor peak shape.[3]
-
Extra-Column Volume: Excessive tubing length or poor connections can increase dispersion and lead to broader peaks.[3]
Q3: How do I select the appropriate Gas Chromatography (GC) column for separating bisabolane isomers?
The choice of stationary phase is the most critical factor for achieving selectivity.[1] Since bisabolane isomers (sesquiterpenes) are relatively non-polar, the polarity of the stationary phase plays a key role.[4]
-
Non-Polar Phases: Columns like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS, TG-5MS) are commonly used for general terpene analysis and can be effective for separating some geometric isomers of bisabolane.[5][6]
-
Polar Phases: For more challenging separations, a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax), may offer different selectivity.[4] Terpenoids with more polar functional groups show stronger retention on polar columns.[4]
-
Chiral Phases: If you need to separate enantiomers, a chiral stationary phase is required. These phases are designed to interact differently with each enantiomer.[7] Modified cyclodextrins are common chiral selectors used in GC stationary phases for this purpose.[7]
Q4: What are the key GC parameters I should optimize for better separation of bisabolane isomers?
Once you have selected a suitable column, fine-tuning the GC method parameters is essential for optimizing resolution.
-
Temperature Program: The oven temperature ramp rate significantly affects resolution. A slower ramp rate (e.g., 2-3°C/min) generally improves the separation of closely eluting compounds but increases analysis time.[5][6]
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium is common) impacts column efficiency. Operating at the optimal linear velocity for your column dimensions will yield the sharpest peaks.[6]
-
Column Dimensions: Reducing the internal diameter of the column or the film thickness of the stationary phase can increase efficiency and improve resolution.[6] However, using narrower columns may require adjusting injection volumes to avoid overloading.[6]
Q5: When should I consider using High-Performance Liquid Chromatography (HPLC) instead of GC for bisabolane isomers?
While GC is often the primary technique for terpene analysis, HPLC is a powerful alternative, especially for separating enantiomers or thermally labile compounds.[5][8]
-
Enantiomer Separation: HPLC with a Chiral Stationary Phase (CSP) is the most common and effective method for resolving enantiomers.[9] Polysaccharide-based CSPs are widely used for this purpose.[9][10]
-
Diastereomer Separation: For geometric isomers (diastereomers), standard achiral columns in either normal-phase or reversed-phase mode can be effective.[2] Reversed-phase HPLC (e.g., with a C18 column) is a common starting point.[8]
Q6: I have confirmed that my bisabolane sample contains enantiomers. How do I approach their separation?
Separating enantiomers requires a chiral environment. This is almost always achieved by using a column with a Chiral Stationary Phase (CSP).[10][11]
-
Select a Chiral Column: Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and a good first choice for screening.[9]
-
Choose an Elution Mode: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. Screening your sample in different modes is often necessary to find the best conditions.[10]
-
Optimize the Mobile Phase: Small changes to the mobile phase composition, such as the type and concentration of the organic modifier or the addition of an acidic/basic additive, can dramatically affect selectivity.[10]
-
Adjust Temperature: Temperature is another parameter that can influence selectivity in chiral separations.[2]
Q7: My one-dimensional GC (1D-GC) method is insufficient for resolving my complex mixture of bisabolane isomers. What is the next step?
For highly complex mixtures where isomers remain co-eluted despite extensive optimization, two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power.[12] GCxGC couples two columns with different stationary phases (e.g., a non-polar column followed by a polar column).[12] This provides a two-dimensional separation, resolving peaks that would overlap in a single-column setup.[12]
Troubleshooting Guides & Workflows
The following diagrams provide logical workflows for addressing common issues in the chromatography of bisabolane isomers.
Caption: A step-by-step workflow for troubleshooting poor isomer separation.
Caption: A decision tree for selecting a suitable chromatographic method.
Data Presentation
Table 1: Common GC Stationary Phases for Terpene and Bisabolane Isomer Separation
| Stationary Phase Type | Common Name(s) | Polarity | Typical Applications & Notes |
| 5% Phenyl-Methylpolysiloxane | DB-5MS, HP-5MS, TG-5MS | Non-Polar | General-purpose column for terpenes; good starting point for separating geometric isomers.[5] |
| Polyethylene Glycol (PEG) | Carbowax, DB-WAX | Polar | Provides different selectivity based on polarity; useful when non-polar columns fail to resolve isomers.[4] |
| Modified Cyclodextrins | Beta-DEX, Gamma-DEX | Chiral | Specifically designed for the separation of enantiomers.[7] |
| Liquid Crystalline Phases | e.g., Cholesteric LCPs | Shape-Selective | Offers separation based on the molecule's length-to-breadth ratio, effective for positional isomers.[13] |
Table 2: Troubleshooting Summary for Poor Bisabolane Isomer Separation
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| All peaks are broad or tailing | System leaks, old/contaminated column, extra-column dead volume. | Perform a system check for leaks, replace guard/analytical column, minimize tubing length.[2][3] |
| Poor resolution of a specific isomer pair | Lack of selectivity (α) with the current method. | 1. Change Stationary Phase: Switch to a column of different polarity or a chiral column if enantiomers are suspected.[2] 2. Optimize Temperature (GC): Use a slower oven ramp rate.[6] 3. Optimize Mobile Phase (HPLC): Adjust organic modifier percentage or pH.[2] |
| Peaks are sharp but overlap (co-elution) | Insufficient column efficiency (N) or selectivity (α). | 1. Increase Efficiency: Use a longer column or one with a smaller internal diameter.[6] 2. Increase Selectivity: See above. For very complex mixtures, consider GCxGC.[12] |
| No peaks detected or very low intensity | Compound degradation on the column, incorrect solvent system, sample too dilute. | Test compound stability on silica, verify solvent/mobile phase preparation, concentrate the sample.[14] |
Experimental Protocols
Protocol 1: General Purpose GC-FID Method for Bisabolane Isomer Analysis
This protocol provides a starting point for the separation of geometric or positional bisabolane isomers.
-
Sample Preparation:
-
Accurately weigh and dissolve the bisabolane sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 100-1000 µg/mL.[5]
-
Filter the sample through a 0.2 µm syringe filter if particulates are present.
-
-
Instrumentation (GC-FID):
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.[5]
-
Inlet: Split mode (e.g., 15:1 split ratio), temperature 250°C.[5]
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase at 3°C/min to 85°C.
-
Ramp 2: Increase at 2°C/min to 165°C.
-
Ramp 3: Increase at 30°C/min to 250°C, hold for 10 minutes.[5] (Note: This program is a template and must be optimized for the specific isomers of interest).
-
-
Detector (FID): Temperature 280°C.
-
-
Data Analysis:
-
Integrate the peaks and calculate the relative peak areas.
-
If standards are available, perform identification based on retention time and quantification using a calibration curve.
-
Protocol 2: Chiral HPLC Method Development for Bisabolane Enantiomers
This protocol outlines a screening approach to develop a separation method for bisabolane enantiomers.
-
Sample Preparation:
-
Dissolve the bisabolane sample in the initial mobile phase to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.2 µm syringe filter.
-
-
Instrumentation (HPLC with UV/PDA Detector):
-
Column: Use a polysaccharide-based chiral column (e.g., Lux Cellulose-1 or Chiralpak IA).
-
Temperature: Maintain column at a constant temperature, e.g., 25°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detector: UV/PDA, monitor at a suitable wavelength (e.g., 210-230 nm).
-
-
Method Screening:
-
Normal Phase Screening:
-
Mobile Phase A: n-Hexane/Ethanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v)
-
-
Reversed-Phase Screening:
-
Mobile Phase C: Acetonitrile/Water (60:40, v/v)
-
Mobile Phase D: Methanol/Water (70:30, v/v)
-
-
Run the sample with each mobile phase to identify the condition that provides the best initial separation.
-
-
Optimization:
-
Once a promising mobile phase is identified, fine-tune the separation.
-
Adjust the ratio of the organic modifier in small increments (e.g., ±2-5%) to optimize the separation factor (α) and resolution.[2]
-
If peaks are unresolved, evaluate the effect of temperature by testing at 5-10°C increments (e.g., 20°C, 30°C, 40°C).[2]
-
-
Data Analysis:
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) for the enantiomer pair to formally assess the quality of the separation.
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. nuft.edu.ua [nuft.edu.ua]
- 5. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. quora.com [quora.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Purification Protocols for Bisabolane Sesquiterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purification protocols for bisabolane (B3257923) sesquiterpenoids.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the purification of bisabolane sesquiterpenoids in a question-and-answer format.
Q1: Why am I observing poor separation of my bisabolane isomers during column chromatography?
A: Poor separation of bisabolane isomers is a frequent challenge due to their similar chemical structures and polarities.[1] Several factors could be contributing to this issue:
-
Inappropriate Solvent System: The choice of the mobile phase is critical. If the polarity of the solvent system is too high, isomers may elute too quickly and without adequate separation. Conversely, if the polarity is too low, elution times can be excessively long, leading to broad peaks.[1]
-
Column Overloading: Loading too much crude extract onto the column can saturate the stationary phase, leading to poor separation.
-
Suboptimal Stationary Phase: While silica (B1680970) gel is common, it may not be ideal for all isomer separations.
Solutions:
-
Optimize the Mobile Phase: A common starting point for normal-phase chromatography on silica gel is a gradient of 0% to 20% ethyl acetate (B1210297) in hexane (B92381).[1] Employing a shallow, slow gradient can significantly improve the resolution of closely eluting compounds.[1]
-
Reduce Sample Load: Decrease the amount of crude extract loaded onto the column to prevent overloading.[1]
-
Evaluate Stationary Phase: Consider using silica gel with a smaller particle size for higher resolution. For particularly challenging separations, alternative stationary phases like alumina (B75360) or specialized techniques such as silver ion-complexation chromatography, which separates unsaturated compounds based on their interaction with silver ions, may be necessary.[1][2]
Q2: My recovery of bisabolane sesquiterpenoids is consistently low. What are the potential causes and solutions?
A: Low recovery is often attributed to the semi-volatile nature of sesquiterpenoids and their potential for degradation or irreversible adsorption.[1]
-
Volatility: Significant loss can occur during steps that involve heat, such as solvent evaporation.[1][3]
-
Degradation: Terpenes are sensitive to heat, light, and oxygen, which can cause them to break down.[3][4]
-
Irreversible Adsorption: Active sites on the stationary phase (e.g., acidic silanol (B1196071) groups on silica) can strongly and sometimes irreversibly bind to the compounds.[1]
Solutions:
-
Minimize Volatilization: Use a rotary evaporator at low temperatures and moderate vacuum to remove solvents.[1] Avoid excessive heat during all stages of extraction and purification.[3]
-
Prevent Degradation: Store samples in airtight, dark containers at cool, stable temperatures (ideally 15-21°C) to protect against oxidation and photodegradation.[5][6]
-
Deactivate Stationary Phase: If irreversible adsorption is suspected, consider deactivating the silica gel by adding a small amount of a modifier like triethylamine (B128534) to the mobile phase to cap active sites.[1]
Q3: How can I improve the detection of bisabolane sesquiterpenoids during HPLC analysis?
A: Effective detection can be challenging, especially at low concentrations or when using UV-absorbing solvents.
-
Poor UV Absorbance: Many sesquiterpenoids lack strong chromophores, resulting in weak UV signals. While they can be detected at low wavelengths (198-220 nm), common HPLC solvents like ethyl acetate can interfere with detection in this range.[1]
-
Co-eluting Impurities: Impurities from the sample matrix can interfere with the detector signal.
Solutions:
-
Optimize UV Detection: When possible, use solvents with a lower UV cutoff, such as acetonitrile (B52724) or methanol. If low wavelength detection is necessary, consider replacing ethyl acetate with solvents like acetone (B3395972) or methyl t-butyl ether (MTBE).[1]
-
Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used as they do not rely on UV absorbance and can detect a wider range of compounds.[1]
-
Derivatization: In some cases, chemical derivatization to add a UV-active functional group can enhance detection, although this adds complexity to the workflow.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Compound Volatility: Loss during solvent evaporation steps.[1][3] 2. Irreversible Adsorption: Strong binding to the stationary phase.[1] 3. Degradation: Compound breakdown due to heat, light, or oxygen exposure.[4] | 1. Use low-temperature evaporation (e.g., rotary evaporator).[1] Minimize handling and exposure to air.[4] 2. Deactivate silica gel with a modifier (e.g., triethylamine).[1] Test alternative stationary phases like alumina. 3. Store extracts and fractions in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen).[6] |
| Poor Peak Shape in HPLC (Tailing or Fronting) | 1. Peak Tailing: Secondary interactions with the stationary phase (e.g., silanol groups).[7] Column contamination or collapse.[8] 2. Peak Fronting: Sample overload.[8] | 1. Add a modifier (e.g., trifluoroacetic acid for acidic compounds, triethylamine for basic compounds) to the mobile phase to reduce secondary interactions. Flush the column with a strong solvent or, if necessary, replace it.[8] 2. Reduce the concentration or volume of the injected sample. |
| Inconsistent HPLC Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[7] 2. Mobile Phase Changes: Inconsistent composition due to evaporation of volatile components or improper mixing.[7] 3. Temperature Fluctuations: Changes in ambient temperature affecting viscosity and retention.[7] | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[7] 2. Prepare fresh mobile phase daily and keep reservoirs covered.[7] Use HPLC-grade solvents.[8] 3. Use a column oven to maintain a constant and stable temperature.[7][8] |
| Co-elution with Impurities | 1. Insufficient Resolution: Chromatographic conditions are not optimized to separate the target from impurities with similar properties.[1] | 1. Optimize Mobile Phase: Employ a shallower gradient to better separate closely eluting compounds.[1] 2. Change Selectivity: Try a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) or a different organic modifier in the mobile phase (e.g., acetonitrile vs. methanol) to alter elution patterns.[9] |
Section 3: Experimental Protocols & Data
Protocol 1: General Flash Column Chromatography for Fractionation
This protocol outlines a standard procedure for the initial fractionation of a crude plant extract to enrich for bisabolane sesquiterpenoids.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% n-hexane).
-
Carefully pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.[2]
-
-
Sample Loading:
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 50 mL) continuously.[10]
-
Monitor the separation by spotting collected fractions on a Thin Layer Chromatography (TLC) plate and developing it in an appropriate solvent system.[2][10]
-
Combine fractions containing the target compounds based on the TLC analysis.[10]
-
Protocol 2: HPLC Method Development for Isomer Separation
This protocol provides a starting point for optimizing the separation of bisabolane isomers using reversed-phase HPLC.
-
System Setup:
-
Sample Preparation:
-
Dissolve the partially purified sample in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[2]
-
-
Gradient Elution Program:
-
Run a screening gradient to determine the approximate elution conditions (e.g., 50% B to 100% B over 20 minutes).
-
Based on the screening run, develop a shallower, more targeted gradient around the elution point of the isomers to maximize resolution. For example, if isomers elute at 75% B, a new gradient could be 65-85% B over 30 minutes.
-
-
Optimization:
-
Solvent Type: If resolution is poor with acetonitrile, try methanol. The different selectivity may improve separation.[9]
-
Temperature: Vary the column temperature (e.g., from 25 °C to 40 °C). Higher temperatures can improve efficiency but may also alter selectivity.[9]
-
Flow Rate: Reducing the flow rate can sometimes increase resolution, though it will lengthen the run time.[7]
-
Table 2: Comparison of Extraction Methods for Bisabolane Sesquiterpenoids
| Extraction Method | Principle | Advantages | Disadvantages |
| Hydrodistillation | Steam volatilizes essential oils, which are then condensed and collected.[11] | Effective for volatile compounds; yields a concentrated essential oil. | High temperatures can cause degradation or rearrangement of thermally labile compounds.[3] |
| Solvent Extraction (Maceration/Soxhlet) | Soaking plant material in an organic solvent to dissolve target compounds.[11] | Simple, scalable, and effective for a broad range of polarities. | Can extract a large amount of non-target compounds (e.g., pigments, lipids); solvent removal can be time-consuming.[12] |
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ as a solvent, which is non-toxic and easily removed.[11] | Excellent for thermally sensitive compounds; highly selective by tuning pressure/temperature; "green" technique.[11] | High initial equipment cost. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration.[11] | Increased efficiency and reduced extraction time compared to maceration.[11] | Potential for localized heating and radical formation. |
Section 4: Visual Guides
Experimental and logical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rootsciences.com [rootsciences.com]
- 4. encorelabs.com [encorelabs.com]
- 5. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 6. thegreenmates.is [thegreenmates.is]
- 7. benchchem.com [benchchem.com]
- 8. epruibiotech.com [epruibiotech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low recovery of bisabolane sesquiterpenoids during extraction
Welcome to the technical support center for bisabolane (B3257923) sesquiterpenoid extraction. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction and purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery of bisabolane sesquiterpenoids?
A1: Low recovery of bisabolane sesquiterpenoids is often due to their volatile nature and susceptibility to degradation.[1] Key factors include:
-
Volatility: Bisabolanes can be lost during solvent evaporation steps if excessive heat or vacuum is applied.[1]
-
Degradation: These compounds can degrade due to exposure to high temperatures, extreme pH, or light.[2]
-
Suboptimal Extraction Method: The chosen extraction technique may not be suitable for the specific characteristics of the bisabolane derivative or the source material.[3]
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial for efficiently solubilizing the target compounds.[1][3]
-
Inefficient Cell Disruption: For plant or fungal sources, inadequate grinding or cell wall rupture can limit solvent penetration and reduce yield.[4]
-
Irreversible Adsorption: During purification, active sites on the stationary phase (like silica (B1680970) gel) can irreversibly bind to the compounds.[1]
Q2: Which extraction methods are most effective for bisabolane sesquiterpenoids?
A2: The choice of extraction method depends on the stability of the target compound and the nature of the source material.[3] Both conventional and modern techniques are employed:
-
Conventional Methods:
-
Hydrodistillation: Commonly used for volatile bisabolanes from plant materials. The compounds are co-distilled with steam.[3]
-
Solvent Extraction (Maceration or Soxhlet): Effective for a broad range of bisabolanes using organic solvents like methanol, ethanol, ethyl acetate (B1210297), or dichloromethane.[3]
-
-
Modern "Green" Methods: These techniques often offer higher efficiency and are more environmentally friendly.[3]
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2, which is ideal for thermally labile compounds.[3]
-
Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt cell walls, enhancing extraction efficiency.[3][5]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the process.[3][6]
-
Q3: How does solvent selection impact the recovery of bisabolane sesquiterpenoids?
A3: Solvent choice is critical and should be based on the polarity of the target bisabolane.[3] According to the "like dissolves like" principle, a solvent with a polarity similar to the target compound will yield the best results.[7][8] For bisabolanes, which are generally non-polar to moderately polar, common solvents include hexane, ethyl acetate, methanol, and ethanol.[1][3] For purification via chromatography, solvent systems like hexane/ethyl acetate are common, but ethyl acetate can interfere with UV detection at lower wavelengths (198-220 nm).[1] In such cases, substituting with acetone (B3395972) or methyl t-butyl ether (MTBE) is a viable alternative.[1]
Q4: How can I prevent the degradation of bisabolane sesquiterpenoids during extraction?
A4: To minimize degradation, it is crucial to control the experimental conditions:
-
Temperature: Avoid excessive heat during extraction and solvent removal. Use a rotary evaporator at low temperatures.[1] For some sesquiterpene lactones, lower extraction temperatures (e.g., 30°C) have been shown to increase yield by reducing degradation.[9]
-
Light: Protect extracts from light, as some sesquiterpenoids are photolabile and can be degraded by UV irradiation.[4][10]
-
Storage: Store extracts in a cool, dark place (4°C or -20°C) to maintain stability.[4]
-
Time: Minimize the time between extraction and subsequent purification steps to reduce the chances of degradation.[1]
Q5: What are the recommended methods for purifying crude bisabolane extracts?
A5: Following extraction, the crude extract requires purification to isolate individual bisabolane sesquiterpenoids.[3] The most common technique is column chromatography.[3][4]
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate) to separate compounds based on their polarity.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving higher purity, Prep-HPLC is recommended.[4][11]
-
Counter-Current Chromatography (CCC): This technique can be beneficial for challenging separations of isomers and can improve recovery rates while minimizing compound degradation.[1][12]
Troubleshooting Guides
Issue 1: Low Overall Yield or Recovery
This guide helps you diagnose the cause of low recovery by identifying the step in which the analyte is being lost.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Preventing irreversible adsorption of bisabolene on stationary phase
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the irreversible adsorption of bisabolene (B7822174) on stationary phases during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing or showing poor recovery in Gas Chromatography (GC)?
A: Peak tailing and poor recovery of this compound in GC are often symptoms of unwanted interactions between the analyte and the chromatographic system. These issues can be broadly categorized as chemical or physical problems.[1]
-
Chemical Causes: The primary chemical cause is the interaction of this compound with "active sites" within the GC flow path. These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the injection port liner, the column inlet, or on contaminants.[1][2] While this compound is a non-polar sesquiterpene, these active sites can lead to its adsorption, resulting in asymmetric peaks (tailing) and reduced signal intensity (poor recovery).
-
Physical Causes: Physical issues are generally related to disruptions in the carrier gas flow path. This can include improper column installation, leaks in the system, or a poorly cut column end.[1][3]
A simple diagnostic step is to observe the chromatogram:
-
If all peaks , including the solvent peak, are tailing, the cause is likely physical .[1]
-
If only certain compounds, like this compound, are tailing, the problem is more likely chemical (i.e., adsorption).[1]
References
Technical Support Center: Minimizing Bisabolene Volatilization During Solvent Evaporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the volatilization of bisabolene (B7822174) during solvent evaporation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solvent evaporation process, leading to the loss of this compound.
Q1: I am losing a significant amount of this compound during rotary evaporation. What are the likely causes and how can I fix this?
A1: Significant loss of this compound during rotary evaporation is typically due to improper settings. Here are the common causes and solutions:
-
Excessive Heating Bath Temperature: High temperatures increase the vapor pressure of this compound, causing it to evaporate with the solvent.
-
Solution: Follow the "Delta 20 rule," where the heating bath temperature is no more than 20°C higher than the boiling point of the solvent at the applied vacuum pressure. For volatile compounds like this compound, it is advisable to use the lowest feasible temperature.[1]
-
-
Vacuum Pressure is Too Low (Too High Vacuum): A vacuum level that is too deep can cause volatile and semi-volatile compounds to be carried over into the condenser along with the solvent.[2]
-
High Rotation Speed with Low-Viscosity Solvents: While a higher rotation speed increases the surface area for evaporation, it can also increase the rate of volatilization of the target compound if the temperature and vacuum are not optimized.[1]
-
Solution: Adjust the rotation speed to create a thin, even film of the solution on the flask wall without causing excessive splashing or aerosolization. For low-viscosity solutions, a moderate speed is often sufficient.[1]
-
-
Prolonged Evaporation Time: The longer the sample is subjected to heat and vacuum, the greater the potential for this compound loss.
-
Solution: Optimize your parameters to remove the solvent efficiently without extending the process unnecessarily. Once the bulk of the solvent is removed, consider stopping the process.
-
Q2: My this compound-containing sample is bumping or foaming in the rotary evaporator. What should I do?
A2: Bumping and foaming can lead to significant sample loss and contamination of the rotary evaporator.
-
Cause: This is often caused by applying the vacuum too quickly or having too high of a bath temperature for the given vacuum pressure.[1] Filling the evaporation flask more than halfway can also increase the risk of bumping.[1]
-
Solution:
Q3: I am using nitrogen blowdown to evaporate the solvent. How can I prevent this compound loss?
A3: Nitrogen blowdown is suitable for small sample volumes, but can also lead to the loss of volatile compounds if not performed correctly.[4]
-
Excessive Nitrogen Flow: A high flow rate can physically carry away this compound along with the solvent vapor.
-
Solution: Use a gentle stream of nitrogen directed at the surface of the liquid, not into it. The goal is to decrease the partial pressure of the solvent above the liquid, not to agitate the sample.[5]
-
-
High Temperature: Similar to rotary evaporation, excessive heat will increase this compound's volatility.
-
Solution: Use a heated block or water bath set to a low temperature (e.g., 30-40°C) to gently warm the sample and counteract the cooling effect of the nitrogen gas.[5]
-
-
Evaporating to Complete Dryness: Taking the sample to complete dryness can result in the loss of semi-volatile compounds like this compound.
-
Solution: Stop the evaporation process when a small amount of solvent remains, or when the desired concentration is reached.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it volatile?
A1: this compound is a group of isomeric natural sesquiterpenes with the chemical formula C15H24.[7] As a sesquiterpene, it is a relatively volatile compound, meaning it has a tendency to vaporize. Its volatility is due to its molecular weight and vapor pressure. The vapor pressure of β-bisabolene at 25°C (298.15 K) is approximately 0.009 mmHg (0.72 ± 0.2 Pa), which indicates its potential to evaporate, especially under reduced pressure or elevated temperature.[3][8]
Q2: What are the key factors that contribute to this compound loss during solvent evaporation?
A2: The primary factors are heat, pressure (vacuum), and time.[9] Terpenes are sensitive to environmental conditions, and excessive heat can cause them to degrade or evaporate.[10] Applying too much vacuum can lower the boiling point of this compound, causing it to co-evaporate with the solvent. Prolonged exposure to these conditions increases the likelihood of loss.
Q3: Which solvent evaporation method is best for minimizing this compound loss?
A3: The best method depends on your sample volume and throughput needs.
-
Rotary Evaporation is ideal for larger sample volumes (greater than 50 mL) and for removing solvents with high boiling points due to the ability to use a vacuum to lower the boiling point.[5][11] It is generally considered a gentle evaporation method if parameters are carefully controlled.[4]
-
Nitrogen Blowdown is well-suited for small sample volumes (less than 50 mL) and for processing multiple samples at once.[4][12] It can be very effective for concentrating samples to a specific endpoint.
-
Vacuum Centrifugation (Centrifugal Evaporation) combines vacuum with centrifugal force to prevent bumping and foaming, making it suitable for concentrating multiple small samples, including those that are heat-sensitive. The centrifugation ensures the solvent boils from the surface downwards.[11]
Q4: Should I evaporate the solvent to complete dryness?
A4: It is generally not recommended to evaporate to complete dryness when working with semi-volatile compounds like this compound.[6] Over-drying can lead to significant loss of the compound. It is often better to leave a small amount of solvent in the sample or to stop the process once the desired concentration has been reached.
Q5: How can I store my this compound sample after evaporation to prevent further loss?
A5: To prevent further loss, store your concentrated this compound sample in an airtight container in a cool, dark place.[13] Exposure to air (oxygen), light, and heat can degrade terpenes.[9] For long-term storage, refrigeration is recommended.
Data Presentation
| Feature | Rotary Evaporation | Nitrogen Blowdown | Vacuum Centrifugation |
| Typical Sample Volume | > 25 mL | < 50 mL | < 50 mL |
| Throughput | One sample at a time | Multiple samples (up to 100) | Multiple samples |
| Potential for this compound Loss | Low to Medium (highly dependent on parameter control) | Medium to High (sensitive to gas flow rate and temperature) | Low to Medium (generally gentle due to lack of bumping) |
| Key Control Parameters | Bath Temperature, Vacuum Pressure, Rotation Speed | Gas Flow Rate, Temperature | Chamber Temperature, Vacuum Pressure |
| Best For | Large, single samples; high-boiling point solvents. | Small volume, high-throughput samples. | Heat-sensitive, small volume, high-throughput samples. |
Experimental Protocols
Protocol 1: Minimizing this compound Loss Using a Rotary Evaporator
Objective: To remove a solvent from a this compound-containing solution while minimizing the loss of this compound.
Materials:
-
Rotary evaporator with vacuum pump, condenser, and collection flask
-
Heating bath
-
Round-bottom flask containing this compound solution
-
Chiller for condenser
Methodology:
-
System Preparation:
-
Ensure all glassware is clean and free of cracks.
-
Check that all seals and connections are tight to prevent vacuum leaks.
-
Set the chiller for the condenser to a low temperature (e.g., 0-4°C). The cooling temperature should be at least 20°C lower than the desired evaporation temperature.[1]
-
-
Sample Loading:
-
Fill the round-bottom flask to no more than half of its volume.[1]
-
Securely attach the flask to the rotary evaporator.
-
-
Parameter Setting:
-
Heating Bath: Set the heating bath temperature. A good starting point is 10-20°C above the boiling point of the solvent at the intended vacuum pressure, but for volatile compounds, aim for the lower end of this range (e.g., 30-40°C).[3]
-
Rotation: Begin rotation at a moderate speed (e.g., 100-150 rpm) to create a thin film of the liquid on the flask's inner surface.
-
-
Evaporation Process:
-
Applying Vacuum: Close the vacuum stopcock and slowly and gradually start the vacuum pump. Do not apply the full vacuum at once to prevent bumping.[3]
-
Monitoring: Observe the evaporation. A steady stream of condensate should be collecting in the receiving flask. If boiling is too vigorous, slightly reduce the vacuum or the bath temperature.
-
Endpoint Determination: Stop the evaporation process when the majority of the solvent has been removed. Avoid taking the sample to complete dryness. A thin film or a small puddle of the concentrated sample should remain.
-
-
Shutdown and Sample Recovery:
-
Raise the flask from the heating bath.
-
Stop the rotation.
-
Carefully and slowly vent the system to return to atmospheric pressure.
-
Remove the flask and recover the concentrated this compound sample.
-
Protocol 2: Minimizing this compound Loss Using Nitrogen Blowdown
Objective: To concentrate a small volume of a this compound solution using a stream of nitrogen.
Materials:
-
Nitrogen blowdown evaporator with needles/nozzles
-
Sample vials containing this compound solution
-
Heated water bath or dry block
-
Nitrogen gas source
Methodology:
-
System Preparation:
-
Place the sample vials in the evaporator's rack.
-
Set the temperature of the water bath or dry block to a low setting (e.g., 30-40°C).
-
-
Evaporation Process:
-
Lower the nitrogen needles so they are just above the surface of the liquid in each vial.
-
Start a gentle flow of nitrogen gas. The surface of the liquid should show a slight depression or ripple, but the liquid itself should not be splashing.
-
Monitor the evaporation process. The solvent level will gradually decrease.
-
-
Endpoint Determination and Sample Recovery:
-
Turn off the nitrogen flow when the desired sample volume is reached. Avoid complete dryness.
-
Raise the needles and remove the vials.
-
Visualizations
References
- 1. trueterpenes.com [trueterpenes.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Guide to Purchasing a Rotary or Nitrogen Evaporator | Labcompare.com [labcompare.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. beta-bisabolene, 495-61-4 [thegoodscentscompany.com]
- 9. theoriginalresinator.com [theoriginalresinator.com]
- 10. Terpene Boiling Points and Temperature — True Labs for Cannabis [truelabscannabis.com]
- 11. rocker.com.tw [rocker.com.tw]
- 12. blog.organomation.com [blog.organomation.com]
- 13. Evaporation Temperature of Terpenes - Caliterpenes blog [caliterpenes.com]
Technical Support Center: Optimizing Bisabolene Synthesis with Statistical Design of Experiments (DoE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing statistical Design of Experiments (DoE) to optimize bisabolene (B7822174) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Statistical Design of Experiments (DoE) and why is it useful for optimizing this compound synthesis?
A1: Statistical Design of Experiments (DoE) is a systematic method for determining the relationship between factors affecting a process and the output of that process.[1][2][3] In this compound synthesis, this means efficiently identifying the optimal conditions for factors like temperature, pH, carbon source concentration, and gene expression levels to maximize yield. Unlike the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the study of interactions between factors, leading to a more comprehensive understanding and optimization of the production process.[2][4]
Q2: Which DoE models are most common for optimizing fermentation media for this compound production?
A2: For media optimization in bioprocesses like this compound synthesis, a two-stage DoE approach is often employed:
-
Screening Design: A Plackett-Burman design is frequently used initially to screen a large number of variables and identify the most significant factors affecting this compound yield from a list of potential medium components and culture conditions.[5][6]
-
Optimization Design: Once the critical factors are identified, a Response Surface Methodology (RSM) like a Central Composite Design (CCD) or Box-Behnken design is used to find the optimal levels of these factors.[4][7][8][9][10][11]
Q3: What are the key factors that typically influence this compound production in microbial hosts?
A3: Key factors influencing this compound production include the carbon source, nitrogen source, metal ions, temperature, pH, and the expression levels of key enzymes in the mevalonate (B85504) (MVA) pathway.[7][12][13] For example, glucose is often a primary carbon source, and the addition of certain metal ions like Mg2+ can enhance enzyme activities in the MVA pathway, leading to increased this compound titers.[7][12]
Q4: How can I analyze the data from my DoE experiments?
A4: The data from DoE experiments are typically analyzed using statistical software that performs an Analysis of Variance (ANOVA).[1] ANOVA helps to determine the statistical significance of each factor and their interactions on the response (e.g., this compound titer). The software can also generate a mathematical model that predicts the response for different combinations of the factor levels.
Troubleshooting Guides
Issue 1: My DoE model has a poor fit (low R-squared value) and is not statistically significant.
| Possible Cause | Troubleshooting Step |
| Insignificant Factors: The factors chosen for the DoE may not have a strong influence on this compound production. | Action: Re-evaluate the factors based on literature and preliminary single-factor experiments. Consider using a screening design like a Plackett-Burman design to identify more influential variables. |
| High Experimental Error: Inconsistent experimental execution can lead to high variability in the results. | Action: Review and standardize all experimental protocols, including media preparation, inoculum preparation, and analytical methods for quantifying this compound. Ensure consistent environmental conditions for all experimental runs. |
| Incorrect Model Selection: The chosen model (e.g., linear) may not accurately represent the relationship between the factors and the response. | Action: Attempt to fit a higher-order model (e.g., quadratic) to the data. If the lack-of-fit is significant, this may indicate the need for a more complex model or that the chosen range for the factors is not appropriate. |
| Narrow Factor Ranges: The selected ranges for the factors may be too small to observe a significant effect. | Action: Broaden the ranges of the factors in a subsequent DoE, based on prior knowledge and literature. |
Issue 2: The model predicts an optimal point, but the validation experiment yields a lower-than-expected this compound titer.
| Possible Cause | Troubleshooting Step |
| Model Inaccuracy: The model may not be robust enough to accurately predict the response at the optimal point, especially if it is near the edge of the design space. | Action: Perform additional experimental runs around the predicted optimum to refine the model in that region. |
| Uncontrolled Variables: An unknown or uncontrolled variable may be influencing the results. | Action: Carefully review the experimental setup and conditions to identify any potential sources of variation that were not included in the DoE. |
| Cellular Toxicity: The predicted optimal conditions (e.g., high precursor concentration) may be toxic to the microbial host, leading to reduced productivity.[12] | Action: Investigate the effect of the optimized conditions on cell growth and viability. Consider strategies to mitigate toxicity, such as two-stage fermentation processes or engineering efflux pumps.[12][13] |
Issue 3: One of the factors in my DoE has a much larger effect than all the others, masking the effects of other potentially important factors.
| Possible Cause | Troubleshooting Step |
| Dominant Factor: The effect of one factor is so strong that it overshadows the more subtle effects of others. | Action: Fix the dominant factor at its optimal level (or a near-optimal level) and perform a new DoE with the remaining factors, potentially over a wider range. |
| Interaction Effects: The dominant factor may have strong interactions with other factors. | Action: Analyze the interaction plots from the DoE software to understand how the dominant factor influences the effects of the other factors. This can provide insights for designing the next set of experiments. |
Experimental Protocols
Protocol 1: Screening of Medium Components using Plackett-Burman Design
-
Factor Selection: Identify up to N-1 potential medium components and environmental factors (e.g., glucose, yeast extract, peptone, KH2PO4, MgSO4·7H2O, temperature, pH) that could influence this compound production.
-
Level Assignment: For each factor, assign a high (+) and a low (-) level based on literature and preliminary studies.
-
Experimental Design: Generate a Plackett-Burman design matrix for N experiments. This design will specify the combination of high and low levels for each factor in each experimental run.
-
Experiment Execution: Prepare the fermentation media and conduct the fermentations in shake flasks according to the experimental design. Ensure all other conditions are kept constant.
-
Data Collection: After a set fermentation time, measure the this compound titer for each experimental run using an appropriate analytical method (e.g., GC-MS).
-
Data Analysis: Analyze the results using statistical software to identify the factors with the most significant positive or negative effects on this compound production.
Protocol 2: Optimization of Critical Factors using Central Composite Design (CCD)
-
Factor Selection: Choose the 2-5 most significant factors identified from the Plackett-Burman screening.
-
Level Assignment: For each selected factor, define five levels: a high and low level (axial points), a center point, and two intermediate levels (factorial points).
-
Experimental Design: Generate a Central Composite Design matrix. This will include factorial points, axial points, and multiple center points to estimate experimental error.
-
Experiment Execution: Conduct the fermentation experiments according to the CCD matrix.
-
Data Collection: Measure the this compound titer for each experiment.
-
Model Fitting and Analysis: Use statistical software to fit a second-order polynomial equation to the data. Analyze the model using ANOVA, and generate response surface plots to visualize the relationship between the factors and the this compound yield.
-
Validation: Identify the optimal conditions predicted by the model and perform a validation experiment at these conditions to confirm the model's predictive accuracy.
Data Presentation
Table 1: Example of a Plackett-Burman Design for Screening 7 Factors in 8 Experiments
| Experiment | Factor A | Factor B | Factor C | Factor D | Factor E | Factor F | Factor G | This compound Titer (mg/L) |
| 1 | + | + | + | - | + | - | - | Experimental Result |
| 2 | - | + | + | + | - | + | - | Experimental Result |
| 3 | - | - | + | + | + | - | + | Experimental Result |
| 4 | + | - | - | + | + | + | - | Experimental Result |
| 5 | - | + | - | - | + | + | + | Experimental Result |
| 6 | + | - | + | - | - | + | + | Experimental Result |
| 7 | + | + | - | + | - | - | + | Experimental Result |
| 8 | - | - | - | - | - | - | - | Experimental Result |
Table 2: Example of α-Bisabolene Production Optimization in Saccharomyces cerevisiae using Response Surface Methodology
| Factor | Low Level | High Level |
| Glucose (g/L) | 20 | 60 |
| Yeast Extract (g/L) | 5 | 15 |
| Temperature (°C) | 25 | 35 |
| Optimized Conditions | Predicted Titer (g/L) | Experimental Titer (g/L) |
| Glucose: 45 g/L, Yeast Extract: 12 g/L, Temperature: 30°C | 1.5 | 1.45 ± 0.08 |
Note: The data in this table is illustrative and based on typical ranges found in the literature.
Visualizations
Caption: Metabolic pathway for α-bisabolene synthesis.
Caption: Workflow for DoE in this compound synthesis.
References
- 1. Design of Experiment (DoE) - An efficient tool for process optimization - Syngene International Ltd [syngeneintl.com]
- 2. mathsjournal.com [mathsjournal.com]
- 3. Using design of experiments to guide genetic optimization of engineered metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Plackett-Burman Design and Response Surface Optimization of Medium Trace Nutrients for Glycolipopeptide Biosurfactant Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | DoE-based medium optimization for improved biosurfactant production with Aureobasidium pullulans [frontiersin.org]
- 9. ENBIS Spring Meeting 2025 (29-30 May 2025): Traditional or Adaptive Experimental Design? A Comparison of Statistical Design of Experiments and Bayesian Optimization for a Chemical Synthesis Problem · ENBIS Conferences (Indico) [conferences.enbis.org]
- 10. scispace.com [scispace.com]
- 11. Statistical Optimization of Process Parameters by Central Composite Design (CCD) for an Enhanced Production of L-asparaginase by Myroides gitamensis BSH-3, a Novel Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase Composition for Preparative Liquid Chromatography of Bisabolene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase composition for the preparative liquid chromatography (LC) of bisabolene (B7822174). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparative LC of this compound, presented in a question-and-answer format.
Question: Why am I observing poor separation of this compound isomers?
Answer: Poor resolution between this compound isomers is a common challenge due to their structural similarity. Several factors can contribute to this issue:
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too strong (too polar in normal-phase or too non-polar in reversed-phase), isomers may co-elute. Conversely, a mobile phase that is too weak can lead to excessive retention times and broad peaks.
-
Suboptimal Solvent Selectivity: The choice of organic modifier can significantly impact selectivity. Different solvents interact differently with the analyte and stationary phase, leading to changes in elution order and resolution.
-
Column Overload: Injecting too much sample can lead to peak distortion and loss of resolution.[1]
Solutions:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your strong and weak solvents. For normal-phase chromatography, a typical starting point is a gradient of 0% to 20% ethyl acetate (B1210297) in hexane (B92381).[2]
-
Experiment with Different Modifiers: If resolution is still poor, consider switching to a different organic modifier. For example, in normal-phase chromatography, you could try acetone (B3395972) or methyl t-butyl ether (MTBE) instead of ethyl acetate.[2]
-
Employ Gradient Elution: A shallow gradient can effectively separate closely eluting compounds like isomers.[2]
-
Reduce Sample Load: Decrease the amount of sample injected onto the column to prevent overloading and improve peak shape.
Question: My recovery of this compound is consistently low. What are the potential causes?
Answer: Low recovery of this compound can be attributed to several factors, including its volatility and potential for degradation on the stationary phase.
-
Volatility: this compound is a sesquiterpene and can be volatile, leading to sample loss during solvent evaporation steps.
-
Irreversible Adsorption: Active sites on the stationary phase, particularly silica (B1680970) gel, can irreversibly adsorb the compound.
-
Degradation: this compound may be unstable under certain chromatographic conditions.
Solutions:
-
Minimize Evaporation Temperature: Use a rotary evaporator at a low temperature and moderate vacuum to remove solvents.
-
Deactivate the Stationary Phase: For normal-phase chromatography on silica gel, adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can help to deactivate highly active silanol (B1196071) groups and reduce irreversible adsorption.[2]
-
Optimize Extraction and Handling: Ensure that the extraction solvent is appropriate and minimize the time between extraction and purification to reduce the risk of degradation.[2]
Question: I am observing co-elution of my target this compound with other impurities. How can I improve purity?
Answer: Co-elution with other compounds from the sample matrix is a frequent challenge in preparative chromatography.
-
Insufficient Resolution: The chosen chromatographic conditions may not be adequate to separate the target compound from impurities with similar retention times.
-
Matrix Effects: The presence of other compounds in the sample can affect the retention and peak shape of the target analyte.
Solutions:
-
Method Development with TLC: Use Thin Layer Chromatography (TLC) to screen various solvent systems to find one that provides the best separation between this compound and the impurities.[2]
-
Orthogonal Chromatography: If co-elution persists, consider a secondary purification step using a different separation mechanism. For example, if you initially used normal-phase chromatography, a subsequent step with reversed-phase chromatography could be effective.[2]
-
Sample Preparation: Pre-purification of the crude extract using techniques like liquid-liquid extraction or solid-phase extraction (SPE) can remove interfering compounds before the final preparative LC step.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection in preparative LC of this compound?
For normal-phase chromatography on silica gel, a common starting point is a gradient of a non-polar solvent like hexane with a more polar modifier such as ethyl acetate or acetone. A shallow gradient from 0% to 20% of the polar modifier is often a good initial approach.[2] For reversed-phase chromatography, a C18 column with a mobile phase of acetonitrile (B52724) and water is a common choice for terpene separation.[3]
Q2: How can I detect this compound during preparative LC?
This compound isomers contain carbon-carbon double bonds, which allows for UV detection. Theoretical studies suggest that this compound isomers have UV absorption in the range of 165-180 nm.[2] However, many common HPLC solvents also absorb in this low UV region. Therefore, a UV detector set at a slightly higher wavelength (e.g., 200-220 nm) may be used, although sensitivity might be reduced. It is important to choose a mobile phase that is transparent at the detection wavelength.
Q3: What is a typical sample loading capacity for this compound in preparative LC?
Sample loading capacity depends on several factors, including the column dimensions, particle size of the stationary phase, and the resolution between the target compound and its closest eluting impurity. For preparative TLC plates with a thickness of 1000 µm, a sample load of around 30 mg may be possible for medium-difficulty separations.[4] For flash chromatography on silica, loading capacities can range from 1% to 20% of the sorbent mass, depending on the separation difficulty.[5] It is crucial to perform a loading study by gradually increasing the injected amount on an analytical column to determine the maximum load before scaling up to a preparative column.
Data Presentation
Table 1: Solvent Properties for Mobile Phase Selection
| Solvent | Polarity Index | UV Cutoff (nm) | Boiling Point (°C) |
| n-Hexane | 0.1 | 195 | 69 |
| Ethyl Acetate | 4.4 | 256 | 77 |
| Acetone | 5.1 | 330 | 56 |
| Acetonitrile | 5.8 | 190 | 82 |
| Methanol | 5.1 | 205 | 65 |
| Water | 10.2 | <190 | 100 |
Data sourced from various chemical property databases.
Table 2: Example Gradient Program for Preparative Normal-Phase LC of Sesquiterpenes
| Time (min) | % Hexane | % Ethyl Acetate | Flow Rate (mL/min) |
| 0 | 100 | 0 | 20 |
| 20 | 80 | 20 | 20 |
| 25 | 80 | 20 | 20 |
| 30 | 100 | 0 | 20 |
This is a generic gradient program for sesquiterpenes and should be optimized for specific this compound isomer separation.
Experimental Protocols
Protocol 1: Normal-Phase Preparative LC of this compound
-
Column: Silica gel, 50 mm I.D. x 250 mm, 10 µm particle size.
-
Mobile Phase:
-
Solvent A: n-Hexane
-
Solvent B: Ethyl Acetate
-
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 20% B
-
25-30 min: Hold at 20% B
-
30.1-35 min: Return to 100% A and equilibrate.
-
-
Flow Rate: 50 mL/min
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of hexane.
-
Injection Volume: Start with a small injection volume and increase incrementally to determine the optimal loading capacity.
Protocol 2: Reversed-Phase Preparative LC of this compound
-
Column: C18, 50 mm I.D. x 250 mm, 10 µm particle size.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-5 min: 60% B
-
5-25 min: Linear gradient to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 50 mL/min
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase composition (60% Acetonitrile in water).
-
Injection Volume: Perform a loading study to determine the optimal injection volume.
Mandatory Visualization
Caption: Workflow for optimizing mobile phase composition in preparative LC.
References
- 1. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid LC-MS method for the detection of common fragrances in personal care products without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying critical process parameters for bisabolene purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of bisabolene (B7822174).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound isomers (α, β, and γ-bisabolene).
Question: Why am I observing poor separation of this compound isomers during column chromatography?
Answer:
Poor separation of this compound isomers is a common challenge due to their similar chemical structures and polarities.[1] Several factors can contribute to this issue:
-
Inappropriate Solvent System: The choice of the mobile phase is critical for achieving good resolution. If the solvent system's polarity is too high, the isomers may elute together.[1]
-
Column Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor separation.
-
Incorrect Stationary Phase: While silica (B1680970) gel is commonly used, its activity can vary, and other stationary phases like alumina (B75360) might be more suitable for specific isomer separations.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Start with a non-polar solvent system and gradually increase polarity. A typical mobile phase for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297).[1] A shallow gradient of 0% to 20% ethyl acetate in hexane is a good starting point.[1]
-
Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column to find the optimal separation conditions.
-
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column to prevent overloading and improve resolution.[1]
-
Employ Gradient Elution: A shallow gradient of the polar solvent can enhance the separation of closely eluting compounds like isomers.[1]
-
Evaluate the Stationary Phase: Consider using a different type of silica gel (e.g., smaller particle size for higher resolution) or an alternative stationary phase.[1]
Question: How can I improve the purity of my this compound sample if it co-elutes with other compounds?
Answer:
Co-elution with impurities is a frequent issue, especially when purifying from complex mixtures like natural extracts or microbial fermentation broths.[1]
Troubleshooting Steps:
-
Pre-purification/Sample Preparation:
-
Utilize liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering compounds before column chromatography.[1] This simplifies the mixture and reduces the load on the column.
-
-
Orthogonal Purification Methods:
Question: I am experiencing low yield of this compound after purification. What are the potential causes and solutions?
Answer:
Low recovery of this compound can be attributed to several factors, including its volatility and potential for degradation.
Troubleshooting Steps:
-
Minimize Volatilization:
-
Optimize Extraction:
-
Ensure the chosen extraction solvent is appropriate for this compound.
-
Minimize the time between extraction and purification to reduce the chances of degradation.[1]
-
-
Check for Irreversible Adsorption:
-
Highly active sites on the stationary phase (like silica gel) can lead to irreversible adsorption of the compound.[1] Deactivating the silica gel with a small amount of a polar solvent (like triethylamine (B128534) in the eluent for basic compounds) can sometimes mitigate this, though care must be taken as this compound is not basic.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during this compound purification?
A1: Critical Process Parameters are factors that must be controlled to ensure the final product meets its quality specifications.[4][5] For this compound purification by chromatography, these include:
-
Solvent System Composition: The ratio of polar to non-polar solvents directly impacts separation.
-
Elution Flow Rate: Affects resolution and run time.
-
Sample Load: As discussed, overloading is detrimental to separation.
-
Temperature: Can affect solvent properties and compound stability.
Q2: What analytical techniques are best for confirming the identity and purity of my purified this compound?
A2: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification is the most common and effective method.[6] High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment.[1]
Q3: What are some common impurities found in microbially produced this compound?
A3: Depending on the microbial host (E. coli, S. cerevisiae, etc.) and the metabolic pathway engineered, common impurities can include other sesquiterpenes like farnesene, as well as fatty acids and other lipids from the host cells.[7] The fermentation broth itself and any solvents used for in-situ extraction (like dodecane) are also potential contaminants.[8][9]
Q4: Are there any specific safety precautions I should take when working with solvents for this compound purification?
A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Solvents like hexane and dodecane (B42187) can be toxic.[1] Always consult the Safety Data Sheet (SDS) for each solvent before use.[1]
Quantitative Data Summary
Table 1: Microbial Production Titers for Different this compound Isomers
| This compound Isomer | Microbial Host | Achieved Titer (mg/L) | Reference |
| α-bisabolene | Yarrowia lipolytica | 973.1 | [10] |
| β-bisabolene | Yarrowia lipolytica | 68.2 | [10] |
| γ-bisabolene | Yarrowia lipolytica | 20.2 | [10] |
| α-bisabolene | E. coli | >900 | [7][11] |
| α-bisabolene | S. cerevisiae | >900 | [7][11] |
Table 2: Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value |
| Column | HP-5 (30 m x 0.320 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1.0 µL |
| Split Ratio | 15 |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 250 °C |
| Oven Program | Initial 60°C, ramp to 200°C at 40°C/min, hold at 200°C for 5 min |
| Source: Adapted from a protocol for α-bisabolene analysis.[6] |
Experimental Protocols
Protocol 1: Sample Preparation for GC Analysis
This protocol is for the preparation of this compound samples in dodecane for GC analysis, using β-caryophyllene as an internal standard.[8][12]
-
Prepare Stock Solutions:
-
Internal Standard (IS) Stock: Prepare a stock solution of β-caryophyllene in dodecane.
-
External Standard Stock: Prepare a stock solution of a this compound standard (e.g., α-bisabolene) in dodecane.
-
-
Create Calibration Curve Standards:
-
Perform serial dilutions of the external standard stock solution with dodecane to create a series of standards with known concentrations.
-
Add a fixed amount of the internal standard stock to each calibration standard.
-
-
Prepare Samples:
-
Take a known volume of the dodecane phase containing the microbially produced this compound.
-
Add the same fixed amount of the internal standard stock to the sample.
-
-
GC Analysis:
Protocol 2: General Column Chromatography for this compound Purification
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of sample.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Avoid letting the silica run dry.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial eluent.
-
Alternatively, for less soluble samples, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent (e.g., 100% hexane).
-
Collect fractions and monitor them by TLC.
-
If using a gradient, gradually increase the polarity of the eluent by adding small percentages of a more polar solvent (e.g., ethyl acetate). A shallow gradient is recommended for separating isomers.[1]
-
-
Fraction Analysis:
-
Spot the collected fractions on TLC plates to identify which ones contain the desired this compound isomer(s).
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure and at a low temperature to prevent loss of the volatile product.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 495-62-5 [thegoodscentscompany.com]
- 3. beta-bisabolene, 495-61-4 [thegoodscentscompany.com]
- 4. pharmtech.com [pharmtech.com]
- 5. turkjps.org [turkjps.org]
- 6. Extraction and Quantification of α-Bisabolene [bio-protocol.org]
- 7. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Engineering Limonene and this compound Production in Wild Type and a Glycogen-Deficient Mutant of Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and microbial production of a terpene-based advanced biofuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bisabolene Production Using Response Surface Modeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing response surface methodology (RSM) to optimize bisabolene (B7822174) production.
Section 1: FAQs on Experimental Design and Response Surface Methodology (RSM)
Q1: What is Response Surface Methodology (RSM) and why is it useful for optimizing this compound production?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2][3] It is particularly useful for complex processes like microbial fermentation where multiple factors can influence the yield of a target molecule like this compound.[2] RSM allows you to model the relationship between several independent variables (e.g., temperature, pH, nutrient concentration) and a dependent variable or "response" (e.g., this compound titer). The main advantages of RSM are that it can reduce the number of required experiments compared to traditional one-factor-at-a-time methods, and it helps in understanding the interactions between different factors.[3]
Q2: What are the key steps in using RSM for this compound production optimization?
A2: A typical RSM-based optimization strategy involves a sequential approach:
-
Screening: Use a screening design, like the Plackett-Burman design, to identify the most influential factors from a larger list of potential variables.[4][5][6]
-
Path of Steepest Ascent: Once significant factors are identified, this method helps to move the experimental region towards the vicinity of the optimum.
-
Optimization: Employ an optimization design, such as a Central Composite Design (CCD) or Box-Behnken design, to explore the relationship between the key factors and the response in detail and to locate the optimal conditions.[3][7]
Q3: What is a Plackett-Burman design and when should I use it?
A3: A Plackett-Burman design is a type of two-level fractional factorial design used for screening a large number of potential factors to identify the most significant ones with a minimal number of experimental runs.[4][5][8] Each factor is tested at a high (+1) and a low (-1) level.[5] This design is highly efficient for the initial stages of experimentation when you want to focus your resources on the variables that matter most.[4][6] However, it's important to note that Plackett-Burman designs primarily estimate main effects, while interactions between factors are often confounded with these main effects.[8]
Q4: What is a Central Composite Design (CCD) and how does it help in optimization?
A4: A Central Composite Design (CCD) is a widely used experimental design for building a second-order (quadratic) model for the response variable.[7] This design consists of factorial points, axial (or star) points, and center points. The CCD is very efficient for estimating the curvature of the response surface and thereby locating the optimum conditions for the factors under investigation.[9]
Section 2: Troubleshooting Experimental Problems
Q1: My Plackett-Burman screening experiment did not identify any significant factors. What should I do?
A1: This can be a frustrating outcome. Here are a few potential reasons and troubleshooting steps:
-
Incorrect Factor Ranges: The high and low levels for your factors might be too close together, resulting in no significant change in this compound production. Consider widening the range for the most likely influential factors and re-running the experiment.
-
High Experimental Error: Inconsistent experimental procedures can mask the true effects of the factors. Review your protocols for sources of variability. It can be helpful to include "dummy variables" in your Plackett-Burman design to estimate experimental error.[6]
-
All Factors are Genuinely Insignificant: It's possible that the chosen variables do not have a strong impact on this compound yield. Revisit the literature and your understanding of the metabolic pathway to identify other potential factors to screen.
Q2: The model from my Central Composite Design has a poor fit (low R-squared value). What are the possible causes?
A2: A low R-squared value indicates that the model does not adequately explain the variability in your data.
-
Inappropriate Model: A second-order polynomial model might not be the best fit for the true relationship between the factors and this compound production. You may need to consider a different model or a transformation of your response data.
-
Outliers: A few anomalous data points can significantly impact the model's fit. Carefully examine your data for outliers and investigate the experimental runs that produced them for any procedural errors.
-
Factor Interactions: There might be complex interactions between factors that are not captured by the standard CCD model.
-
Insufficient Data: A limited number of experimental runs might not be sufficient to build a robust model.
Q3: I'm observing inconsistent this compound yields between replicate experiments. How can I improve reproducibility?
A3: Poor reproducibility can stem from several sources:
-
Inoculum Preparation: Ensure that the age, density, and metabolic state of your seed culture are consistent for every fermentation.
-
Media Preparation: Double-check the weighing and mixing of all media components. Small variations in nutrient concentrations can have a significant impact.
-
Environmental Control: Tightly control physical parameters like temperature, pH, and aeration in your bioreactors.
-
Sampling and Extraction: Standardize your sampling procedure and the solvent extraction of this compound to ensure consistent recovery. The use of an internal standard during quantification can help correct for variations.
Q4: My engineered yeast strain is showing poor growth, which is affecting this compound production. What could be the issue?
A4: Poor cell growth can be due to metabolic burden or product toxicity.
-
Metabolic Burden: Overexpression of multiple genes in the this compound synthesis pathway can place a significant metabolic load on the cells, diverting resources from essential cellular processes. Consider using promoters of varying strengths to balance pathway gene expression.
-
Product Toxicity: High concentrations of this compound and other terpene intermediates can be toxic to the host cells, potentially damaging cell membranes.[10] Implementing a two-phase fermentation system with an organic overlay (e.g., dodecane) can help to sequester the this compound and reduce its toxic effects on the cells.[10] Another strategy is to engineer the yeast to express efflux pumps that can actively transport this compound out of the cell.[10][11]
Q5: My GC analysis for this compound quantification is giving inconsistent results (e.g., peak tailing, shifting retention times). How can I troubleshoot this?
A5: Inconsistent Gas Chromatography (GC) results can compromise the accuracy of your optimization experiments.
-
Peak Tailing: This can be caused by interactions between this compound and active sites in the GC column or inlet. Using a high-purity column and ensuring proper deactivation of the inlet liner can help. Incorrect mobile phase pH can also be a cause.[12]
-
Shifting Retention Times: This often points to issues with the GC's flow rate or temperature programming. Check for leaks in the gas lines and verify the oven's temperature accuracy. A loss of the stationary phase in the column can also lead to decreasing retention times.[12]
-
Sample Preparation: Ensure your this compound samples are properly dissolved in a compatible solvent and that there are no particulates that could block the column inlet. A standardized protocol for sample and standard preparation is crucial.[13]
Section 3: Experimental Protocols and Data
Experimental Protocol: Plackett-Burman Design for Screening Fermentation Factors
This protocol outlines a general procedure for using a Plackett-Burman design to screen multiple factors affecting this compound production in engineered Yarrowia lipolytica.
-
Factor Selection: Identify up to N-1 potential factors (where N is the number of runs, typically a multiple of 4) that could influence this compound yield.[4][5] Examples include: carbon source concentration, nitrogen source concentration, C/N ratio, temperature, initial pH, and concentrations of key precursors or cofactors.
-
Level Selection: For each factor, define a high (+1) and a low (-1) level. These levels should be set far enough apart to potentially cause a significant effect on this compound production.
-
Design Matrix: Generate the Plackett-Burman design matrix, which specifies the combination of high and low levels for each factor in each experimental run.
-
Experiment Execution: Perform the fermentation experiments according to the design matrix. Each run should be conducted in triplicate to ensure statistical validity.
-
Data Analysis: After quantifying the this compound yield for each run, analyze the results to determine the main effect of each factor. Statistical software can be used to generate a Pareto chart or an effects plot to visualize the significant factors.
Experimental Protocol: Central Composite Design for Optimizing Key Factors
This protocol describes how to use a CCD to optimize the most significant factors identified from the Plackett-Burman screening.
-
Factor Selection: Choose the 2-4 most significant factors identified in the screening phase.
-
Level Selection: Define five levels for each factor: a central point (0), two factorial points (-1 and +1), and two axial points (-α and +α). The value of α is typically chosen to make the design rotatable (e.g., for three factors, α ≈ 1.682).
-
Design Matrix: Construct the CCD matrix, which will include factorial, axial, and center point runs.
-
Experiment Execution: Carry out the fermentation experiments as defined by the CCD matrix.
-
Model Fitting and Analysis: Use the experimental data to fit a second-order polynomial equation. Perform an Analysis of Variance (ANOVA) to check the significance of the model and the individual terms.
-
Optimization: Generate response surface plots to visualize the relationship between the factors and this compound yield. Use the model to predict the optimal levels of each factor for maximizing this compound production.
Data Presentation: Examples of Engineered Yeast for this compound Production
The following table summarizes this compound titers achieved in different engineered yeast strains. This data can serve as a benchmark for your own experiments.
| Host Organism | Key Genetic Modifications / Strategy | This compound Titer (mg/L) | Reference |
| Yarrowia lipolytica | Overexpression of α-bisabolene synthase and genes in the MVA pathway. | 973.1 | [11] |
| Yarrowia lipolytica | Compartmentalization of the biosynthetic pathway in the peroxisome. | 3028.9 (in shake flask) | [14] |
| Escherichia coli | Codon-optimized α-bisabolene synthase and engineered mevalonate (B85504) pathway. | >900 | [15] |
| Saccharomyces cerevisiae | Screening of this compound synthases. | >900 | [15] |
Section 4: Visualizations
Caption: Metabolic pathway for this compound synthesis in engineered yeast.
Caption: General workflow for Response Surface Methodology (RSM) optimization.
Caption: Troubleshooting decision tree for this compound production optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Experiments Using Plackett-Burman Design [help.reliasoft.com]
- 5. 6sigma.us [6sigma.us]
- 6. youtube.com [youtube.com]
- 7. Statistical Optimization of Process Parameters by Central Composite Design (CCD) for an Enhanced Production of L-asparaginase by Myroides gitamensis BSH-3, a Novel Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimization of a lipase/reduced graphene oxide/metal–organic framework electrode using a central composite design-response surface methodology approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cms.mz-at.de [cms.mz-at.de]
- 13. protocols.io [protocols.io]
- 14. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microbial Production of Bisabolene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microbial production of bisabolene (B7822174).
Frequently Asked Questions (FAQs)
Q1: What are the common microbial hosts for this compound production, and how do they compare?
A1: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for this compound production due to their well-characterized genetics and metabolic pathways.[1] Yarrowia lipolytica, an oleaginous yeast, has also emerged as a promising host due to its high precursor availability.[1][2] Each host has its advantages and disadvantages, which are summarized in the table below.
| Feature | Escherichia coli | Saccharomyces cerevisiae | Yarrowia lipolytica |
| Genetic Tools | Excellent | Excellent | Good and improving |
| Typical Pathway | Mevalonate (B85504) (MVA) or Methylerythritol phosphate (B84403) (MEP) | Mevalonate (MVA) | Mevalonate (MVA) |
| Reported Titers | High titers achievable[3] | Very high titers reported[4][5] | High titers reported[1][2][6] |
| Advantages | Fast growth, simple cultivation | GRAS status, robust for industrial fermentation | High acetyl-CoA flux, can utilize waste oils[1][7] |
| Challenges | Phage contamination, endotoxin (B1171834) production | Metabolic burden from product synthesis[4] | Less developed genetic tools compared to E. coli and S. cerevisiae |
Q2: My this compound yield is very low. What are the initial steps I should take to troubleshoot this?
A2: Low this compound yield is a common issue that can stem from several factors. A logical troubleshooting workflow can help identify the bottleneck. First, confirm the expression and activity of your this compound synthase. Second, assess the precursor supply by analyzing intermediate metabolites of the mevalonate (MVA) pathway. Finally, evaluate potential toxicity of this compound to your microbial host.
Troubleshooting Guides
Issue 1: Low or No this compound Production
Question: I have introduced the this compound synthase gene into my host, but I am detecting little to no this compound. What could be the problem?
Answer: This issue often points to problems with the expression or activity of the heterologous this compound synthase.
Possible Causes and Solutions:
-
Suboptimal Codon Usage: The codon usage of the synthase gene from its native host (e.g., Abies grandis) may not be optimal for your microbial host.
-
Solution: Synthesize a codon-optimized version of the this compound synthase gene for your specific expression host (E. coli or S. cerevisiae).[3]
-
-
Inefficient Translation: Weak ribosome binding sites or secondary structures in the mRNA can hinder translation.
-
Solution: Use well-characterized strong promoters and ribosome binding sites. Analyze the mRNA sequence for secondary structures that might impede translation initiation.
-
-
Enzyme Insolubility or Instability: The expressed synthase may form inclusion bodies or be rapidly degraded.
-
Solution: Lower the induction temperature (e.g., 18-25°C) and inducer concentration to slow down protein expression and promote proper folding. Test different expression tags that may enhance solubility.
-
-
Lack of Cofactors: Some synthases may require specific metal ions as cofactors.
Experimental Protocol: Verifying Protein Expression
-
Cultivation: Grow a 10 mL culture of your engineered strain and a control strain (without the synthase gene) under inducing conditions.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a bead beater.
-
SDS-PAGE: Separate the soluble and insoluble fractions by centrifugation. Run both fractions on an SDS-PAGE gel.
-
Analysis: Look for a protein band of the expected molecular weight of your this compound synthase in the engineered strain, comparing it to the control. The presence of a strong band in the insoluble fraction indicates inclusion body formation.
Issue 2: Low Yield Due to Insufficient Precursor Supply
Question: My this compound synthase is active, but the yield is still low. How can I increase the precursor supply?
Answer: The production of farnesyl pyrophosphate (FPP), the direct precursor to this compound, is often a rate-limiting step. Enhancing the metabolic flux through the mevalonate (MVA) pathway is a key strategy to boost yields.[8]
Strategies to Enhance Precursor Supply:
-
Overexpress Key MVA Pathway Genes: Overexpression of genes encoding enzymes such as HMG-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPPS/ERG20) can significantly increase FPP availability.[1][9] In some cases, overexpressing the entire MVA pathway has proven effective.[9]
-
Downregulate Competing Pathways: To direct more carbon flux towards FPP, downregulate competing pathways such as sterol biosynthesis. This can be achieved by down-regulating the expression of squalene (B77637) synthase (ERG9).[3][10]
-
Balance Pathway Expression: Fine-tuning the expression levels of MVA pathway genes is crucial. The accumulation of certain intermediates can be toxic to the cells. Using promoters of varying strengths to control the expression of each gene can help balance the pathway.
Experimental Protocol: MVA Pathway Gene Overexpression
-
Plasmid Construction: Construct plasmids containing the genes for key MVA pathway enzymes (e.g., tHMG1, ERG20) under the control of strong, inducible, or constitutive promoters.
-
Strain Transformation: Transform your host strain with the constructed plasmids.
-
Cultivation and Induction: Grow the engineered strains in appropriate media and induce gene expression.
-
Product Analysis: Extract and quantify this compound production using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Comparison: Compare the this compound titers of the strains with overexpressed MVA pathway genes to the parent strain.
Issue 3: Product Toxicity and Secretion
Question: I have improved precursor supply, but my yields are still limited, and I observe reduced cell growth. What could be the issue?
Answer: High concentrations of this compound can be toxic to microbial cells, potentially by disrupting cell membranes.[1] Facilitating the export of this compound from the cell can alleviate this toxicity and improve overall production.[11]
Strategies to Mitigate Product Toxicity:
-
Introduce Efflux Pumps: Overexpression of heterologous or native efflux pumps can actively transport this compound out of the cell, reducing its intracellular concentration.[1][12]
-
Two-Phase Cultivation: The addition of an organic solvent overlay (e.g., dodecane) to the culture medium can sequester the secreted this compound, thereby reducing its concentration in the aqueous phase and minimizing feedback inhibition and toxicity.[13]
-
Lipid Droplet Engineering: In oleaginous yeasts like Y. lipolytica, engineering lipid droplets to store this compound can be an effective strategy to sequester the product and alleviate toxicity.[11]
Experimental Protocol: Two-Phase Cultivation for this compound Production
-
Strain Cultivation: Inoculate your engineered strain into the production medium.
-
Organic Overlay: After an initial period of cell growth (e.g., 24 hours), add a sterile organic solvent (e.g., dodecane) to the culture at a 1:10 v/v ratio.
-
Incubation: Continue the fermentation under the desired conditions.
-
Sample Collection: At various time points, carefully remove a sample from the organic phase.
-
Quantification: Analyze the this compound concentration in the organic phase using GC-MS.
Issue 4: Plasmid Instability
Question: My this compound production is inconsistent, and I suspect plasmid instability. How can I address this?
Answer: The metabolic burden of maintaining high-copy-number plasmids and expressing heterologous genes can lead to plasmid loss or mutations, resulting in inconsistent production.[14][15]
Strategies to Improve Plasmid Stability:
-
Genomic Integration: Integrating the expression cassettes for the this compound synthesis pathway into the host chromosome creates a more stable production strain, eliminating the need for antibiotic selection pressure.
-
Use of Low-Copy-Number Plasmids: If using plasmids, consider employing low-copy-number plasmids to reduce the metabolic load on the host cells.
-
Selection Marker Optimization: Ensure that the selection pressure is maintained throughout the fermentation process. However, prolonged exposure to high concentrations of antibiotics can also stress the cells.
Quantitative Data Summary
The following tables summarize reported this compound titers in different microbial hosts and the impact of various engineering strategies.
Table 1: Reported α-Bisabolene Titers in Engineered Microorganisms
| Microbial Host | Engineering Strategy | Titer (g/L) | Reference |
| Saccharomyces cerevisiae | Temperature-sensitive regulation and medium optimization | 18.6 | [4][5] |
| Yarrowia lipolytica | Peroxisome engineering and systems metabolic engineering | 15.5 | [2] |
| Escherichia coli | Codon-optimized synthase and mevalonate pathway engineering | >0.9 | [3] |
| Yarrowia lipolytica | Mitochondrial and cytoplasmic engineering | 1.058 | [16] |
| Yarrowia lipolytica | Golden Gate assembly for tHMG and Bis expression | 1.243 | [6] |
Table 2: Impact of Efflux Pump Overexpression on this compound Production in Y. lipolytica
| Efflux Pump | α-Bisabolene Titer (mg/L) | β-Bisabolene Titer (mg/L) | γ-Bisabolene Titer (mg/L) | Reference |
| Control | 97.3 | 12.1 | 4.3 | [1] |
| AcrB | 285.2 | 59.3 | 11.1 | [1] |
Key Experimental Methodologies
Protocol 1: Extraction and Quantification of this compound
This protocol is adapted for the analysis of this compound from a two-phase cultivation system.
Materials:
-
Culture sample with dodecane (B42187) overlay
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Collect the dodecane phase from the cell culture.[17]
-
Internal Standard: Add a known concentration of β-caryophyllene as an internal standard to the dodecane sample.[18]
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 40-400.[19]
-
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to a standard. Quantify the concentration based on the peak area relative to the internal standard.
Protocol 2: Construction of a Yeast Expression Plasmid
This protocol outlines a general workflow for constructing a plasmid to express a this compound synthase in S. cerevisiae.
References
- 1. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Over-expression of α-bisabolene by metabolic engineering of Yarrowia lipolytica employing a golden gate DNA assembly toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-Bisabolene [benchchem.com]
- 9. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Combining Metabolic Engineering and Lipid Droplet Storage Engineering for Improved α-Bisabolene Production in Yarrowia Lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Engineering Limonene and this compound Production in Wild Type and a Glycogen-Deficient Mutant of Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scholars@Duke publication: Global transcriptional analysis of metabolic burden due to plasmid maintenance in Escherichia coli DH5α during batch fermentation [scholars.duke.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Extraction and Quantification of α-Bisabolene [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Bisabolene Stability in Formulations
Welcome to the Technical Support Center for bisabolene (B7822174) stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when formulating with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and efficacy of your this compound-containing products.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with this compound formulations.
Q1: My this compound-containing formulation is showing signs of degradation (e.g., changes in color, odor, or viscosity). What are the likely causes?
A1: this compound, like other sesquiterpenes, is susceptible to degradation through several pathways, primarily oxidation.[1] The double bonds in its structure are vulnerable to attack by atmospheric oxygen, a process that can be accelerated by exposure to light, heat, and the presence of metal ions. This oxidative degradation can lead to the formation of various byproducts, including alcohols, aldehydes, and ketones, which can alter the formulation's physical and chemical properties. Another potential cause is incompatibility with other formulation excipients, which can catalyze degradation reactions.[2]
Q2: What are the primary degradation products of this compound I should be looking for?
A2: The most common degradation pathway for this compound is oxidation, leading to the formation of bisabolol as a predominant oxidized form. Further oxidation can lead to the formation of other oxygenated derivatives such as epoxides. The specific degradation products can vary depending on the stress conditions (e.g., heat, UV light, oxidizing agents). Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the separation and identification of these degradation products.[3][4]
Q3: How can I prevent the oxidative degradation of this compound in my oil-based formulations?
A3: The most effective strategy is the inclusion of antioxidants. Tocopherols (B72186) (Vitamin E) and their derivatives are highly effective in protecting oils from oxidation.[5][6] They act as free radical scavengers, interrupting the oxidation chain reaction. For optimal protection, a blend of different tocopherol isomers (alpha, delta) can be more effective than a single isomer.[7] It is also crucial to protect the formulation from light and heat by using opaque packaging and storing it at controlled room temperature.
Q4: I'm working with an aqueous or emulsion-based formulation. What are the key factors to consider for this compound stability?
A4: In aqueous and emulsion systems, pH is a critical factor influencing the stability of sesquiterpenes.[8][9] Extreme pH values can catalyze degradation. Therefore, it is essential to determine the optimal pH range for your formulation and use appropriate buffering agents to maintain it. For emulsions, the physical stability of the emulsion itself is also crucial. A breakdown of the emulsion can expose the this compound to pro-oxidant factors in the aqueous phase. The choice of emulsifiers and co-surfactants is therefore critical for both physical and chemical stability.[10][11]
Q5: I'm observing phase separation in my this compound emulsion over time. How can I improve its physical stability?
A5: Phase separation in emulsions is a sign of physical instability. To improve this, consider the following:
-
Optimize the Surfactant System: Ensure the Hydrophilic-Lipophilic Balance (HLB) of your surfactant system is optimized for the oil phase of your emulsion.
-
Increase Viscosity: Adding a viscosity-modifying agent to the continuous phase can slow down the movement of droplets and prevent coalescence.
-
Homogenization: High-pressure homogenization can reduce droplet size and create a more stable emulsion.
-
Check for Excipient Interactions: Incompatibility between this compound and other excipients can sometimes lead to emulsion destabilization.[12]
Q6: Can encapsulation technologies improve the stability of this compound?
A6: Yes, encapsulation is an excellent strategy to protect this compound from environmental factors. Microencapsulation and the formation of inclusion complexes with cyclodextrins can create a protective barrier around the this compound molecule, shielding it from oxygen, light, and heat.[13][14][15] This can significantly enhance its stability in various formulations.
Data Presentation
The following tables summarize quantitative data related to the stability of terpenes and the efficacy of common stabilization strategies.
Table 1: Effect of Antioxidants on the Oxidative Stability of Terpene-Containing Oils
| Antioxidant | Concentration (ppm) | Effect on Peroxide Value (PV) | Reference |
| α-Tocopherol | 100 | Reduction in PV | [16] |
| δ-Tocopherol | 100 | Significant reduction in PV | [7] |
| Mixed Tocopherols | 100 | Synergistic reduction in PV | [7] |
| BHT | 200 | Strong inhibition of oxidation | [5] |
Table 2: Influence of pH on the Degradation Rate of Sesquiterpenes in Aqueous Solutions
| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| 5.5 | 25 | Low | High | [8] |
| 7.4 | 37 | High | Low | [8] |
| 3.0 | 40 | Low | High | [9] |
| 9.0 | 40 | High | Low | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and enhance the stability of this compound in formulations.
Protocol 1: Forced Degradation Study of this compound in an Oil-in-Water Emulsion
Objective: To evaluate the stability of this compound in an O/W emulsion under various stress conditions to identify potential degradation pathways and products.
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, squalane)
-
Aqueous phase (purified water)
-
Emulsifier (e.g., polysorbate 80)
-
Co-emulsifier (e.g., cetyl alcohol)
-
Preservative
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Methodology:
-
Preparation of the O/W Emulsion:
-
Prepare the oil phase by dissolving this compound and the co-emulsifier in the chosen oil. Heat to 75°C.
-
Prepare the aqueous phase by dissolving the emulsifier and preservative in water. Heat to 75°C.
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization until a uniform emulsion is formed. Cool to room temperature while stirring.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Add 1N HCl to the emulsion to adjust the pH to 2-3. Store at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add 1N NaOH to the emulsion to adjust the pH to 10-11. Store at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the emulsion. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the emulsion at 60°C for 7 days.
-
Photodegradation: Expose the emulsion to a light source equivalent to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Extract this compound and its degradation products from the emulsion using a suitable solvent (e.g., hexane).
-
Analyze the extracts using a validated HPLC or GC-MS method to quantify the remaining this compound and identify degradation products.[17][18]
-
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To determine the effectiveness of different antioxidants in preventing the oxidative degradation of this compound in an oil-based formulation.
Materials:
-
This compound
-
Carrier oil (e.g., jojoba oil)
-
Antioxidants (e.g., α-tocopherol, mixed tocopherols, BHT)
-
Peroxide value (PV) titration kit or instrument
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the carrier oil.
-
Divide the stock solution into several aliquots.
-
To each aliquot, add a different antioxidant at a specified concentration (e.g., 100 ppm, 500 ppm). Include a control sample with no antioxidant.
-
-
Accelerated Stability Testing:
-
Store all samples in an oven at 50°C to accelerate oxidation.
-
-
Analysis:
-
At regular intervals (e.g., 0, 7, 14, 21, and 28 days), remove samples and determine the peroxide value (PV).
-
Plot the PV against time for each sample.
-
A lower rate of increase in PV indicates a more effective antioxidant.[19]
-
Protocol 3: Preparation and Analysis of this compound-Cyclodextrin Inclusion Complexes
Objective: To encapsulate this compound in β-cyclodextrin to enhance its stability.
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Water
-
Freeze-dryer
-
Analytical instrumentation (e.g., NMR, DSC, FTIR)
Methodology:
-
Preparation of the Inclusion Complex:
-
Dissolve β-cyclodextrin in water with heating and stirring.
-
Dissolve this compound in ethanol.
-
Slowly add the this compound solution to the β-cyclodextrin solution with continuous stirring.
-
Stir the mixture for 24 hours at room temperature.
-
Cool the mixture to 4°C to facilitate precipitation of the complex.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Freeze-dry the precipitate to obtain a fine powder of the inclusion complex.[14][20]
-
-
Characterization and Stability Analysis:
-
Confirm the formation of the inclusion complex using techniques like NMR, DSC, or FTIR.
-
Conduct a stability study on the encapsulated this compound by exposing it to heat and light and comparing its degradation rate to that of unencapsulated this compound.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. WO1996017915A1 - Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes - Google Patents [patents.google.com]
- 6. formulatorhub.com [formulatorhub.com]
- 7. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. seppic.com [seppic.com]
- 13. researchgate.net [researchgate.net]
- 14. The role of encapsulation by β-cyclodextrin in the interaction of raloxifene with macromolecular targets: a study by spectroscopy and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of α-tocopherol on the oxidative stability of horse oil-in-water emulsion during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Degradation kinetics of bioactive components, antioxidant activity, colour and textural properties of selected vegetables during blanching - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in bisabolene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during bisabolene (B7822174) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in microbial this compound synthesis?
A1: The most common side products in microbial this compound synthesis are typically other isomers of this compound (β- and γ-bisabolene), the acyclic precursor molecule farnesene (B8742651), and related sesquiterpene alcohols like farnesol (B120207) and nerolidol (B1678203).[1][2] The formation of these side products is often a result of the promiscuity of the terpene synthase enzyme or the accumulation of precursor molecules.
Q2: Why is it crucial to control the formation of these side products?
A2: Controlling side product formation is essential for several reasons. Firstly, it improves the overall yield and purity of the desired this compound isomer, which is critical for downstream applications and economic viability. Secondly, the presence of impurities can complicate purification processes, increasing time and cost. Finally, for applications in drug development, a well-defined and consistent product profile is necessary for regulatory approval and to ensure safety and efficacy.
Q3: What are the primary analytical techniques for identifying and quantifying this compound and its side products?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful technique for identifying this compound isomers and other volatile side products due to its excellent separation capabilities and the structural information provided by mass spectra.[1] For quantification, gas chromatography with a flame ionization detector (GC-FID) is often preferred due to its high precision and wide linear range for hydrocarbons.[3][4]
Q4: Can fermentation conditions influence the ratio of this compound isomers and the formation of other side products?
A4: Yes, fermentation conditions such as pH, temperature, and nutrient availability can significantly impact enzyme activity and cellular metabolism, thereby influencing the product profile.[5] For instance, the activity and selectivity of this compound synthase can be pH-dependent, leading to the formation of different isomer ratios or an increase in other side products at suboptimal pH values.
Troubleshooting Guide: Minimizing Side Products
This guide addresses common issues encountered during this compound synthesis and provides strategies to minimize the formation of unwanted side products.
Problem 1: High Levels of Farnesene Detected
Possible Causes:
-
Low this compound Synthase Activity or Expression: Insufficient levels of active this compound synthase can lead to the accumulation and secretion of its precursor, farnesyl pyrophosphate (FPP), which can be converted to farnesene by other enzymes or degrade spontaneously.
-
Suboptimal Fermentation Conditions: pH and temperature may not be optimal for the specific this compound synthase being used, leading to reduced catalytic efficiency.
-
Cofactor Imbalance: An imbalance in cofactors required by the upstream pathway can affect the overall flux towards FPP and its subsequent conversion.
Suggested Solutions:
| Solution ID | Description | Key Parameters to Monitor | Expected Outcome |
| T1-S1 | Optimize this compound Synthase Expression: Increase the expression of the this compound synthase gene by using a stronger promoter or increasing the gene copy number. | Protein expression levels (via SDS-PAGE or Western blot), this compound titer. | Increased conversion of FPP to this compound, reducing farnesene levels. |
| T1-S2 | Optimize Fermentation pH: Conduct small-scale fermentations at varying pH levels (e.g., 4.5, 5.0, 5.5, 6.0) to determine the optimal pH for your specific synthase and microbial host. A pH of 5.0 has been found to be optimal for α-bisabolene production in S. cerevisiae.[3] | pH, this compound and farnesene titers. | Identification of a pH that maximizes the this compound-to-farnesene ratio. |
| T1-S3 | Optimize Fermentation Temperature: Evaluate a range of temperatures (e.g., 20°C, 25°C, 30°C) to find the optimal temperature for this compound production. A temperature of 20°C has been shown to be effective in some engineered yeast strains.[5] | Temperature, this compound and farnesene titers. | Improved enzyme stability and activity, leading to higher this compound yields. |
| T1-S4 | Enhance Upstream Pathway Flux: Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway to ensure a sufficient and balanced supply of FPP. | Titers of intermediate metabolites, this compound titer. | A more robust supply of FPP to the this compound synthase, potentially outcompeting farnesene formation. |
Problem 2: Undesirable Ratio of this compound Isomers (e.g., high β- or γ-bisabolene instead of α-bisabolene)
Possible Causes:
-
Enzyme Promiscuity: The specific this compound synthase used may naturally produce a mixture of isomers.
-
pH Influence on Cyclization: The pH of the fermentation broth can influence the carbocation intermediates during FPP cyclization, affecting the final isomer distribution. Higher pH values have been shown to favor the formation of (S)-β-bisabolene.
Suggested Solutions:
| Solution ID | Description | Key Parameters to Monitor | Expected Outcome |
| T2-S1 | Enzyme Selection/Engineering: Screen different this compound synthases from various organisms to find one with higher selectivity for the desired isomer. Protein engineering of the existing synthase can also be employed to alter its product profile. | Ratios of α-, β-, and γ-bisabolene via GC-MS. | Identification of a synthase that produces a higher percentage of the target isomer. |
| T2-S2 | Fine-tune Fermentation pH: As pH can influence the cyclization mechanism, carefully control the pH during fermentation based on the desired isomer. For instance, to minimize β-bisabolene formation when α-bisabolene is the target, avoid alkaline conditions. | pH, isomer ratios. | Shifting the product profile towards the desired this compound isomer. |
Problem 3: Presence of Farnesol and Nerolidol
Possible Causes:
-
Phosphatase Activity: Endogenous phosphatases in the host organism can dephosphorylate the FPP precursor, resulting in the formation of farnesol. Nerolidol can also be formed through isomerization.
-
Cellular Stress: High concentrations of farnesol can be toxic to yeast cells, leading to increased production of reactive oxygen species (ROS) and reduced overall productivity.[6][7]
Suggested Solutions:
| Solution ID | Description | Key Parameters to Monitor | Expected Outcome |
| T3-S1 | Knockout of Phosphatase Genes: Identify and delete genes encoding for phosphatases that act on FPP to prevent its conversion to farnesol. | Farnesol and nerolidol levels, this compound titer. | Reduced formation of farnesol and nerolidol, redirecting FPP towards this compound synthesis. |
| T3-S2 | Optimize Fed-Batch Strategy: In a fed-batch fermentation, controlling the substrate feed rate can help maintain metabolic flux towards this compound production and avoid the accumulation of toxic intermediates. | Glucose concentration, cell density, product titers. | Sustained and efficient production of this compound with minimized farnesol byproduct. |
| T3-S3 | In Situ Product Recovery: Use a solvent overlay (e.g., dodecane) in the fermentation vessel to continuously extract this compound, which can reduce potential feedback inhibition and toxicity. | Product titers in the solvent layer. | Increased overall yield and reduced accumulation of potentially toxic byproducts in the aqueous phase. |
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting common side products in this compound synthesis.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS/FID Analysis
This protocol describes the extraction of this compound and side products from a fermentation broth for analysis.
Materials:
-
Fermentation broth sample
-
Organic solvent (e.g., ethyl acetate, dodecane)
-
Internal standard (e.g., n-tridecane)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Centrifuge tubes (2 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Internal Standard Preparation: Prepare a stock solution of the internal standard (e.g., 1 mg/mL n-tridecane in the extraction solvent).
-
Sample Collection: Collect 1 mL of fermentation broth in a 2 mL microcentrifuge tube.
-
Extraction:
-
Add 1 mL of the extraction solvent containing the internal standard to the fermentation broth.
-
Add a small amount of NaCl to improve phase separation.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation: Centrifuge the mixture at 5,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the organic extract to remove any residual water.
-
Final Preparation: Transfer the dried organic extract to a GC vial for analysis.
Protocol 2: GC-MS/FID Method for Identification and Quantification
This protocol provides a general method for the analysis of this compound and its side products. Instrument parameters should be optimized for your specific system and analytes.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and/or a mass spectrometer (MS).
-
Capillary column suitable for terpene analysis (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
GC Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 15:1[4] |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min[4] |
| Oven Temperature Program | Initial temp: 70°C, hold for 2 min; Ramp 1: 3°C/min to 85°C.[4] (Note: A steeper ramp, e.g., 10°C/min to 250°C, may be necessary for eluting sesquiterpenes). |
MS Parameters (for identification):
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 250 °C |
| Scan Range | 40-400 m/z |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
FID Parameters (for quantification):
| Parameter | Value |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) Flow | 25 mL/min |
Quantification:
-
Calibration Curve: Prepare a series of standards of your target this compound isomer and known side products at different concentrations (e.g., 1-100 µg/mL) with a fixed concentration of the internal standard.[3][4]
-
Analysis: Run the standards and samples on the GC-FID.
-
Calculation: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve. Use the linear regression equation from the calibration curve to determine the concentration of the analytes in your samples.
Biosynthetic Pathway and Side Product Formation
Caption: The biosynthetic pathway to this compound and the formation of common side products.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Longer Ubiquinone Side Chains Contribute to Enhanced Farnesol Resistance in Yeasts [mdpi.com]
- 7. Longer Ubiquinone Side Chains Contribute to Enhanced Farnesol Resistance in Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bisabolene Production in Engineered Microbial Hosts
For Researchers, Scientists, and Drug Development Professionals
The growing demand for sustainable and economically viable production of valuable natural compounds has positioned microbial engineering at the forefront of biotechnological innovation. Among these compounds, bisabolene (B7822174), a sesquiterpene with applications in biofuels, pharmaceuticals, and cosmetics, has garnered significant attention. Its precursor, bisabolane, is a promising substitute for D2 diesel.[1][2] This guide provides a comparative analysis of this compound production in different microbial hosts, offering a comprehensive overview of the current state of research, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Quantitative Comparison of this compound Production
The choice of microbial host is a critical factor in optimizing this compound production. Escherichia coli and various yeast species, including Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris, have been extensively engineered to enhance this compound titers. The following table summarizes key production metrics from various studies, highlighting the impact of different genetic modifications and cultivation strategies.
| Microbial Host | This compound Isomer | Key Genetic Modifications | Cultivation Method | Carbon Source | Titer | Reference |
| Saccharomyces cerevisiae | α-bisabolene | Iterative enhancement of the mevalonate (B85504) (MVA) pathway, temperature-sensitive regulation | Fed-batch fermentation (30 L bioreactor) | Glucose | 18.6 g/L | [3][4] |
| Saccharomyces cerevisiae | α-bisabolene | Not specified | Not specified | Not specified | >900 mg/L | [2][5] |
| Saccharomyces cerevisiae | γ-bisabolene | Dual cytoplasmic-peroxisomal engineering, increased acetyl-CoA supply, down-regulation of ERG9 | Fed-batch fermentation (5 L bioreactor) | Glucose, Ethanol | 2.69 g/L | [6] |
| Yarrowia lipolytica | α-bisabolene | Peroxisome engineering, systems metabolic engineering | Fed-batch fermentation | Waste cooking oil | 15.5 g/L | [3][7] |
| Yarrowia lipolytica | α-bisabolene | Overexpression of tHMG and α-bisabolene synthase | Shake flask | Glucose | 1243 mg/L | [8] |
| Yarrowia lipolytica | α-bisabolene | Overexpression of HMGR and ABC-G1 transporter | Batch fermentation | Waste cooking oil | 973.1 mg/L | [9] |
| Yarrowia lipolytica | β-bisabolene | Overexpression of HMGR and ABC-G1 transporter | Batch fermentation | Waste cooking oil | 68.2 mg/L | [9] |
| Yarrowia lipolytica | γ-bisabolene | Overexpression of HMGR and ABC-G1 transporter | Batch fermentation | Waste cooking oil | 20.2 mg/L | [9] |
| Pichia pastoris | α-bisabolene | Optimized peroxisomal MVA pathway | Fed-batch fermentation in shake flasks | Methanol | 1.1 g/L | [1][10] |
| Escherichia coli | α-bisabolene | Codon-optimized this compound synthase, metabolic engineering of heterologous MVA pathway | Shake flask | Not specified | >900 mg/L | [2][5] |
| Methanosarcina acetivorans | α-bisabolene | Expression of codon-optimized this compound synthase from Abies grandis | Not specified | CO | ~12 mg/L | [11] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments in the microbial production of this compound, based on common practices reported in the literature.
Microbial Strain Construction and Genetic Modification
-
Host Strain Selection: Common hosts include E. coli DH5α for plasmid construction and BL21(DE3) for protein expression, and various auxotrophic or wild-type strains of S. cerevisiae, Y. lipolytica, and P. pastoris.
-
Gene Sourcing and Codon Optimization: this compound synthase genes are typically sourced from plants like Abies grandis (α-bisabolene synthase), Zingiber officinale (β-bisabolene synthase), and Helianthus annuus (γ-bisabolene synthase).[12] Genes of the mevalonate (MVA) pathway are often overexpressed to increase the precursor supply. Codon optimization of heterologous genes for the specific expression host is a common strategy to improve protein expression and subsequent this compound production.[5]
-
Plasmid Construction and Transformation: Standard molecular cloning techniques are used to assemble expression cassettes. This often involves PCR amplification of target genes, restriction enzyme digestion, and ligation into suitable expression vectors (e.g., pET vectors for E. coli, pESC vectors for S. cerevisiae). Transformation is achieved through methods like heat shock for E. coli and the lithium acetate (B1210297) method for yeast.
-
Genomic Integration: For stable expression, particularly in industrial settings, genes are often integrated into the host chromosome using techniques like CRISPR-Cas9 or homologous recombination.
Cultivation and Fermentation
-
Media Composition:
-
E. coli : Luria-Bertani (LB) medium is typically used for initial growth, followed by a defined minimal medium for fermentation, often supplemented with glucose as the primary carbon source.
-
Yeast (S. cerevisiae, Y. lipolytica, P. pastoris) : Yeast extract-peptone-dextrose (YPD) medium is used for routine growth. For fermentation, a defined medium such as Yeast Nitrogen Base (YNB) with appropriate amino acid supplements and a carbon source (e.g., glucose, methanol, or waste oils) is employed.[1]
-
-
Shake Flask Cultivation: Initial screening of engineered strains is often performed in shake flasks. Cultures are typically grown at temperatures between 30°C (for yeast) and 37°C (for E. coli) with vigorous shaking (e.g., 200-250 rpm). An organic overlay, such as dodecane, is often added to the culture medium to capture the volatile this compound product.[8]
-
Fed-Batch Fermentation: To achieve higher cell densities and product titers, fed-batch fermentation is conducted in bioreactors. This allows for controlled feeding of the carbon source and other nutrients, as well as precise control of pH, temperature, and dissolved oxygen. A two-stage process may be employed, with an initial growth phase followed by an induction phase for this compound production.
Analytical Methods for this compound Quantification
-
Sample Preparation: The organic overlay (e.g., dodecane) containing the extracted this compound is separated from the culture broth by centrifugation. An internal standard (e.g., caryophyllene) is often added to the organic phase for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the standard method for the identification and quantification of this compound. The sample is injected into the gas chromatograph, where different compounds are separated based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted compounds, providing a characteristic mass spectrum for identification and quantification against a standard curve of purified this compound.
Visualizing the Pathways and Processes
To better understand the underlying biological and experimental frameworks, the following diagrams have been generated using Graphviz.
References
- 1. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and microbial production of a terpene-based advanced biofuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Over-expression of α-bisabolene by metabolic engineering of Yarrowia lipolytica employing a golden gate DNA assembly toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. High-efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Bisabolene: Validating a Novel HPLC-UV Method Against Established GC-MS Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of sesquiterpenes like bisabolene (B7822174) is critical. This guide provides a detailed comparison of a newly adapted High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound analysis against the well-established Gas Chromatography-Mass Spectrometry (GC-MS) technique. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable analytical approach.
The established method for the quantification of volatile compounds such as this compound isomers (α, β, and γ-bisabolene) is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2][3] GC-MS offers high sensitivity and selectivity, providing both quantitative data and mass spectra for compound identification.[2][3] This guide introduces a novel application of a validated HPLC-UV method, originally developed for the structurally similar compound α-bisabolol, as a viable alternative for this compound quantification.[4][5] This comparison aims to highlight the performance of this new approach alongside the traditional GC-MS method.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the established GC-MS method and the novel HPLC-UV method for this compound quantification. Data for the GC-MS method is compiled from validated methods for similar terpenes, while the HPLC-UV data is adapted from a validated method for α-bisabolol.[4][5][6]
| Parameter | Established Method (GC-MS) | Novel Method (HPLC-UV) |
| **Linearity (R²) ** | ≥ 0.99 | 0.9999 |
| Limit of Detection (LOD) | 1.06 ng/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 1.6 µg/mL |
| Accuracy (% Recovery) | 94.6% - 105.4% | 100.69% ± 1.05% |
| Precision (%RSD) | ||
| - Intraday | ≤ 6.3% | ≤ 3.03% |
| - Interday | ≤ 6.3% | ≤ 3.03% |
Experimental Protocols
Detailed methodologies for both the established GC-MS and the novel HPLC-UV analytical methods are provided below.
Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the quantification of this compound in various sample matrices.
1. Sample Preparation:
-
Accurately weigh 1 g of the sample (e.g., plant material, extract).
-
Perform solvent extraction with a suitable organic solvent like hexane (B92381) or ethyl acetate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the sample in a known volume of the solvent.
-
If necessary, perform solid-phase extraction (SPE) for sample cleanup.
-
Add an internal standard (e.g., caryophyllene) for improved accuracy.[7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm internal diameter, 0.25-μm film thickness) or similar non-polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Inlet: Split mode (15:1 split ratio) at 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature of 70°C for 2 minutes.
-
Ramp at 3°C/min to 85°C.[1]
-
Follow with a steeper ramp to 250°C to elute all compounds.
-
-
Mass Spectrometer: Quadrupole mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Calibration:
-
Prepare a series of standard solutions of the target this compound isomer in the chosen solvent over a concentration range of approximately 5-250 ng/mL.[6]
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area against the concentration.
Novel Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated method for α-bisabolol and is proposed as a new method for this compound quantification.[4][5]
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution may be optimal. A starting point could be a mixture of acetonitrile (B52724) and water. For α-bisabolol, a gradient with (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile was used.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Detection Wavelength: 200 nm.[5]
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of standard solutions of the target this compound isomer in the mobile phase over a concentration range of approximately 0.02-0.64 mg/mL.[5]
-
Analyze the standards using the same HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration.
Visualizing the Methodologies
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both the established and novel analytical methods.
Method Comparison Logic
The choice between GC-MS and HPLC-UV for this compound quantification depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.
References
- 1. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Gc/ms vs. gc/fid vs. hplc for cannabinoids - Testing and Analytics - Future4200 [future4200.com]
- 4. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Bisabolene Sesquiterpenoids and Common NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of bisabolene-type sesquiterpenoids with two widely used non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac (B195802) and ibuprofen (B1674241). The information presented herein is supported by experimental data from in vitro studies, with a focus on quantitative comparisons of inhibitory activities and detailed methodologies.
Introduction to This compound (B7822174) Sesquiterpenoids
This compound sesquiterpenoids are a class of naturally occurring compounds found in various plants, such as chamomile and the candeia tree. These compounds, including α-bisabolol, β-bisabolol, and β-bisabolene, have garnered significant interest for their potential therapeutic properties, particularly their anti-inflammatory effects.[1][2] Their mechanism of action is multifaceted, primarily involving the downregulation of key inflammatory signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[1][3][4][5]
Comparative Efficacy: this compound vs. NSAIDs
To provide a clear comparison of the anti-inflammatory potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound compounds, diclofenac, and ibuprofen against various inflammatory mediators. Lower IC50 values indicate higher potency.
Table 1: Comparative In Vitro Anti-Inflammatory Activity (IC50 Values)
| Compound | Target | Assay System | IC50 (µM) | Source |
| β-Bisabolol | PGE2 | LPS-stimulated RAW 264.7 macrophages | 6.8 | [5] |
| IL-6 | LPS-stimulated 3T3 fibroblasts | 19.6 | [5] | |
| Nitric Oxide | LPS-stimulated RAW 264.7 macrophages | > 227 (approx. 50 µg/mL) | [6] | |
| α-Bisabolol | COX-2 | Ovine Recombinant | ~15 (qualitative) | [4] |
| Nitric Oxide | LPS-stimulated RAW 264.7 macrophages | Data not available | ||
| Diclofenac | COX-1 | Human Recombinant | 13.02 | [7] |
| COX-2 | Human Recombinant | 0.49 | [7] | |
| Nitric Oxide | LPS-stimulated RAW 264.7 macrophages | > 67.5 (approx. 20 µg/mL with 60-75% inhibition) | [8] | |
| Ibuprofen | COX-1 | Human Whole Blood | 2.1 | [9] |
| COX-2 | Human Whole Blood | 1.6 | [9] | |
| COX-1 | Ovine Recombinant | 12.9 | [10] | |
| COX-2 | Human Recombinant | 31.4 | [10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound sesquiterpenoids and NSAIDs are mediated through distinct signaling pathways.
This compound's Mechanism: this compound compounds exert their effects by modulating intracellular signaling cascades. For instance, α-bisabolol has been shown to inhibit the phosphorylation of key proteins in the NF-κB and MAPK pathways, such as IKKα, IκBα, NF-κB-p65, JNK, and p38.[1][2] β-Bisabolene has been found to decrease the expression of COX-2, p38, and ERK.[11] This modulation leads to a reduction in the production of various pro-inflammatory mediators.
References
- 1. α-Bisabolol, a Dietary Sesquiterpene, Attenuates Doxorubicin-Induced Acute Cardiotoxicity in Rats by Inhibiting Cellular Signaling Pathways, Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK, and NLRP3 Inflammasomes Regulating Oxidative Stress and Inflammatory Cascades [mdpi.com]
- 2. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Bisabolol, a Dietary Bioactive Terpene Attenuates Oxidative Stress and Inflammation in Colonic Mucosa of Acetic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexibuprofen (S+-isomer ibuprofen) reduces gastric damage and improves analgesic and antiinflammatory effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the ameliorative effect of β-Bisabolene on ischemic stroke via COX-2 with the Keap1/Nrf2 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bisabolene Extraction Techniques for Researchers
For scientists and professionals in drug development, the efficient extraction of bisabolene (B7822174), a sesquiterpene with promising therapeutic properties, is a critical first step. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs. We will delve into traditional and modern extraction methods, presenting quantitative data, detailed experimental protocols, and visualizations to clarify the workflows.
Comparative Analysis of Extraction Efficiency
The choice of extraction technique significantly impacts the yield and purity of the extracted this compound. Below is a summary of quantitative data from various studies, highlighting the performance of different methods. It is important to note that the plant source and specific experimental conditions can influence the outcomes.
| Extraction Technique | Plant Source | Key Parameters | Extraction Yield | This compound/Bisabolol Content | Reference |
| Steam Distillation (SD) | Matricaria recutita (Chamomile) | Atmospheric pressure | 0.03% (v/w) essential oil | Lower α-bisabolol content | [1] |
| Solvent-Free Microwave Extraction (SFME) | Matricaria recutita (Chamomile) | 1200 W microwave power | 0.083% (v/w) essential oil | 20% more α-bisabolol than SD | [1] |
| Microwave-Assisted Hydrodistillation (MAHD) | Matricaria recutita (Chamomile) | ~100°C | 0.08% essential oil | 42.3% α-bisabolol oxide A in oil | [2][3] |
| Hydrodistillation (HD) | Matricaria recutita (Chamomile) | ~100°C | 0.06% essential oil | 7.9% α-bisabolol oxide A in oil | [2][3] |
| Supercritical Fluid Extraction (SFE) | Eremanthus erythropappus (Candeia Wood) | 333 K, 20 MPa | 2.6 g/100 g raw material | 13 mg/g raw material (α-bisabolol) | [4] |
| Solvent Extraction (Ethanol) | Matricaria recutita (Chamomile) | 40°C, 4h, Solvent/Feed ratio: 6 | 4.10% (w/w) oleoresin | Major compounds include α-bisabolol | [5] |
| Solvent Extraction (Isopropyl Alcohol) | Matricaria recutita (Chamomile) | 40°C, 8h, Solvent/Feed ratio: 6 | 3.23% (w/w) oleoresin | Major compounds include α-bisabolol | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Here are protocols for some of the key extraction techniques discussed.
Steam Distillation of this compound from Matricaria recutita (Chamomile)
Objective: To extract essential oil rich in this compound from chamomile flowers using steam distillation.
Materials:
-
Dried chamomile flowers
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Place 300 g of dried chamomile flowers into a 2 L round-bottom flask.[5]
-
Add distilled water to the flask until the flowers are fully submerged.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the distillation for 3 hours, collecting the distillate in the collection arm of the Clevenger apparatus.
-
After distillation, allow the apparatus to cool down.
-
Separate the essential oil layer from the aqueous layer using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the oil in a sealed vial in a cool, dark place.
Supercritical Fluid Extraction (SFE) of α-Bisabolol from Eremanthus erythropappus (Candeia) Wood
Objective: To extract α-bisabolol from candeia wood using supercritical CO₂.
Materials:
-
Ground candeia wood (core)
-
Supercritical fluid extractor
-
Liquid CO₂
-
Ethanol (B145695) (co-solvent, optional)
Procedure:
-
Load the extraction vessel of the SFE system with a known amount of ground candeia wood.
-
Set the extraction temperature and pressure. For optimal yield, conditions of 333 K (60°C) and 20 MPa have been reported.[4]
-
Introduce supercritical CO₂ into the extraction vessel at a constant flow rate.
-
If using a co-solvent, introduce ethanol at the desired percentage.
-
The extraction is carried out for a set period, during which the supercritical fluid containing the dissolved compounds is passed through a separator.
-
In the separator, the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the extract from the separator.
-
The CO₂ can be recycled for further extractions.
Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To enhance the extraction of this compound using ultrasonic waves.
Materials:
-
Powdered plant material (e.g., chamomile flowers, candeia wood)
-
Solvent (e.g., ethanol, hexane)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system (e.g., filter paper, vacuum filter)
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into a beaker or flask.
-
Add the selected solvent at a specific solid-to-solvent ratio.
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency and power for a predetermined time. For example, studies on other plant materials have used frequencies around 20-40 kHz.
-
After sonication, separate the extract from the solid plant material by filtration.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
Microwave-Assisted Extraction (MAE) of this compound
Objective: To utilize microwave energy for the rapid extraction of this compound.
Materials:
-
Powdered plant material
-
Solvent
-
Microwave extraction system
-
Extraction vessel
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place the powdered plant material and the solvent into a microwave-safe extraction vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power, temperature, and extraction time. For chamomile, a power of 1200 W has been used in solvent-free microwave extraction.[1]
-
After the extraction cycle, allow the vessel to cool.
-
Filter the extract to separate the solid residue.
-
Remove the solvent from the extract using a rotary evaporator.
Visualization of Experimental Workflows
To provide a clearer understanding of the extraction processes, the following diagrams illustrate the general workflows for Steam Distillation and Supercritical Fluid Extraction.
Concluding Remarks
The selection of an optimal extraction technique for this compound is a multi-faceted decision that depends on the research goals, available resources, and the desired scale of operation.
-
Steam Distillation is a classic and relatively simple method, but it may lead to lower yields and potential degradation of thermolabile compounds.
-
Solvent Extraction can provide high yields, but the choice of solvent is critical to ensure selectivity and avoid co-extraction of undesirable compounds. The need for solvent removal and potential residual solvent in the final product are also important considerations.
-
Supercritical Fluid Extraction (SFE) is a green and highly tunable technique that can provide high purity extracts. The initial investment in equipment can be substantial, but the operational costs can be lower due to solvent recycling.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern, efficient methods that can significantly reduce extraction time and solvent consumption. MAE, in particular, has shown promise for achieving high yields in a short duration.[6][7][8][9]
For researchers aiming for high purity and a green extraction process, SFE is a strong contender. For rapid screening and smaller-scale extractions, UAE and MAE offer significant advantages in terms of speed and efficiency. Ultimately, the experimental data presented in this guide should serve as a starting point for the development and optimization of a tailored extraction protocol that best suits the specific needs of your research.
References
- 1. sciforum.net [sciforum.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sbpmed.org.br [sbpmed.org.br]
- 6. mdpi.com [mdpi.com]
- 7. Comparative analysis of solvent and advanced extraction techniques for optimizing phytochemical yield and bioactivity of Matthiola ovatifolia (Boiss.) Aerial parts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Studies on Bisabolene's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of bisabolene (B7822174), a naturally occurring sesquiterpene, with a focus on cross-validating findings from in vitro and in vivo studies. The information is intended to support researchers and professionals in the fields of drug discovery and development in evaluating the therapeutic potential of this compound and its isomers. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Bioactivity of this compound and Alternatives
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of this compound isomers in comparison to other relevant compounds.
Table 1: In Vitro Cytotoxicity of this compound Isomers and Comparator Compounds against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| γ-Bisabolene | Human Neuroblastoma (TE671) | MTT | 8.2 | [1] |
| Human Oral Squamous Carcinoma (Ca9-22, SAS) | MTT | Not specified, but showed potent activity | [2] | |
| β-Bisabolene | Mouse Mammary Carcinoma (4T1) | Not specified | 48.99 µg/ml | [3] |
| Human Breast Cancer (MCF-7) | Not specified | 66.91 µg/ml | [3] | |
| Human Breast Cancer (MDA-MB-231) | Not specified | 98.39 µg/ml | [3] | |
| Human Breast Cancer (SKBR3) | Not specified | 70.62 µg/ml | [3] | |
| α-Bisabolol | Human Glioma (U-87) | Not specified | Data available for derivatives | [4] |
| Limonene | Human Hepatocellular Carcinoma (HepG2) | Not specified | 0.55 µg/mL | [5] |
| Human Colon Cancer (HCT-15) | Not specified | 7.32 µg/mL | [5] |
Table 2: In Vivo Anticancer Activity of this compound
| Compound | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |
| β-Bisabolene | Mice | Transplanted 4T1 Mammary Tumors | 1.12 g/kg, intraperitoneally, twice a week for 2 weeks | 37.5% reduction in volume | [3] |
| γ-Bisabolene | Not specified | Human Oral Squamous Cell Carcinoma | Not specified | Potent in vivo activity reported | [2] |
Table 3: In Vitro Anti-inflammatory Activity of this compound and Comparator Compounds
| Compound | Cell Line | Assay | Effect | Reference |
| Bisabolane Sesquiterpenoids | Macrophage-like (RAW 264.7) | Nitric Oxide (NO) Production | Inhibition of NO production | [6] |
| Limonene | LPS-stimulated Macrophages | NO and Prostaglandin E2 (PGE2) Production | Significant reduction in NO and PGE2 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the test compound for a specific duration to induce apoptosis.
-
Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[8][9]
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, p21, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][12]
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used model to screen for acute anti-inflammatory activity.
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Grouping: Divide the animals into control and treatment groups.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the carrageenan control group.[1]
In Vivo Breast Cancer Xenograft Model
This model is used to evaluate the in vivo anticancer efficacy of a compound.
-
Animals: Use female athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MCF-7, 4T1) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every few days.
-
Compound Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., β-bisabolene) via a specified route (e.g., intraperitoneally) and schedule.
-
Endpoint: Continue treatment for a predetermined period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
-
Data Analysis: Compare the tumor growth and final tumor weight between the treated and control groups to determine the antitumor efficacy.[13][14]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative phosphoproteomic analysis reveals γ-bisabolene inducing p53-mediated apoptosis of human oral squamous cell carcinoma via HDAC2 inhibition and ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Composition and Assessment of the Anti-Inflammatory, Antioxidant, Cytotoxic and Skin Enzyme Inhibitory Activities of Citrus sinensis (L.) Osbeck Essential Oil and Its Major Compound Limonene [mdpi.com]
- 6. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity of Indonesian stingless bee products against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Bisabolene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of three bisabolene (B7822174) isomers: α-bisabolene, β-bisabolene, and γ-bisabolene. Bisabolenes are monocyclic sesquiterpenes found in the essential oils of various plants and have garnered significant interest for their potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate an objective evaluation of these isomers.
Cytotoxic Activity
The cytotoxic effects of this compound isomers have been evaluated against several cancer cell lines, with β-bisabolene and γ-bisabolene showing notable activity.
Table 1: Comparative Cytotoxicity (IC50 values) of this compound Isomers against Various Cancer Cell Lines
| Isomer | Cancer Cell Line | IC50 Value |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL[1][2] |
| MCF-7 (Human Breast Cancer) | 66.91 µg/mL[1][2] | |
| MDA-MB-231 (Human Breast Cancer) | 98.39 µg/mL[1][2] | |
| SKBR3 (Human Breast Cancer) | 70.62 µg/mL[1][2] | |
| BT474 (Human Breast Cancer) | 74.3 µg/mL[1][2] | |
| γ-Bisabolene | TE671 (Human Neuroblastoma) | 8.2 µM[3][4] |
| α-Bisabolene | Data not available in a directly comparable format. | - |
Note: Direct comparison of IC50 values between studies should be approached with caution due to variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound isomers and their derivatives have been investigated, primarily focusing on the inhibition of inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity of Bisabolol Derivatives
| Compound | Assay | Cell Line | EC50 / Inhibition |
| β-Bisabolol | IL-6 Inhibition | 3T3 | EC50: 4.3 µg/mL[6] |
| NO Production | RAW 264.7 | 55.5% inhibition at 50 µg/mL[6] | |
| PGE2 Production | RAW 264.7 | 62.3% inhibition at 50 µg/mL[6] | |
| TNF-α Production | RAW 264.7 | 45.3% inhibition at 50 µg/mL[6] | |
| α-Bisabolol | IL-6 Inhibition | 3T3 | 87.2% inhibition at 50 µg/mL[6] |
| TNF-α Production | RAW 264.7 | 47.4% inhibition at 50 µg/mL[6] |
Note: Data for bisabolol, the alcohol form of this compound, is presented here as a proxy for the anti-inflammatory potential of the corresponding this compound isomers.
Studies on β-bisabolol, a derivative of β-bisabolene, have shown significant dose-dependent inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in stimulated macrophage and fibroblast cell lines[6]. Comparative data suggests that α-bisabolol may have a stronger inhibitory effect on IL-6 production compared to β-bisabolol at the same concentration[6]. The anti-inflammatory mechanisms of these compounds are linked to the downregulation of key signaling pathways such as NF-κB and MAPK[7].
Antimicrobial Activity
The antimicrobial potential of this compound isomers has been explored, although direct comparative studies with standardized MIC values are limited. Essential oils containing β-bisabolene as a major constituent have demonstrated antimicrobial properties[8]. While data on the individual isomers is sparse, related compounds like α-bisabolol have shown activity against certain bacteria[9]. A direct comparison of the Minimum Inhibitory Concentration (MIC) of the three isomers against a panel of common pathogens would be necessary for a conclusive assessment of their relative antimicrobial efficacy.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound isomers are underpinned by their modulation of specific cellular signaling pathways.
Apoptosis Induction by β-Bisabolene
β-Bisabolene has been shown to induce apoptosis in breast cancer cells[1][2]. This process is characterized by the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of programmed cell death.
β-Bisabolene induced apoptosis in breast cancer cells.
p53-Mediated Apoptosis by γ-Bisabolene
γ-Bisabolene induces apoptosis in human oral squamous cell carcinoma and neuroblastoma cells through the activation of the p53 signaling pathway[4][10]. This involves the inhibition of histone deacetylase 2 (HDAC2) and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), leading to p53 acetylation and subsequent transcription of pro-apoptotic genes like PUMA and Bim[10].
γ-Bisabolene induces p53-mediated apoptosis.
Anti-inflammatory Signaling of α-Bisabolol
α-Bisabolol, structurally similar to α-bisabolene, exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.
α-Bisabolol inhibits inflammatory pathways.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound isomers and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in apoptosis.
-
Cell Lysis: Lyse the treated and control cells using a lysis buffer.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate containing the DEVD sequence, which is specifically cleaved by caspase-3 and -7.
-
Incubation: Incubate the mixture at room temperature to allow for substrate cleavage.
-
Signal Detection: Measure the luminescence or fluorescence using a luminometer or fluorometer. The signal intensity is directly proportional to the caspase-3/7 activity.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with this compound isomers for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound isomers in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The available data indicates that this compound isomers possess a range of promising biological activities. β-Bisabolene and γ-bisabolene exhibit significant cytotoxic effects against cancer cells through the induction of apoptosis. While direct comparative data is limited, the anti-inflammatory potential of these sesquiterpenes is evident from studies on their alcohol derivatives, which modulate key inflammatory pathways. Further research is warranted to fully elucidate the comparative efficacy and mechanisms of action of all three this compound isomers, particularly concerning the cytotoxic and antimicrobial activities of α-bisabolene. Standardized, head-to-head comparative studies would be invaluable for advancing the therapeutic development of these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor effects of α-bisabolol against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the ameliorative effect of β-Bisabolene on ischemic stroke via COX-2 with the Keap1/Nrf2 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-Bisabolene | C15H24 | CID 10104370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alpha-Bisabolene [benchchem.com]
- 10. Quantitative phosphoproteomic analysis reveals γ-bisabolene inducing p53-mediated apoptosis of human oral squamous cell carcinoma via HDAC2 inhibition and ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Bisabolene Isomers in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of bisabolene (B7822174) isomers (α, β, and γ-bisabolene), focusing on their mechanisms of action and cytotoxic efficacy. Experimental data from various studies are presented to offer a comprehensive overview for researchers investigating novel therapeutic agents.
Comparative Cytotoxicity of this compound Isomers and Doxorubicin (B1662922)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for different this compound sesquiterpenoids and the conventional chemotherapeutic drug, doxorubicin, across various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparative Cytotoxicity (IC50) of this compound Sesquiterpenoids in Cancer Cell Lines
| This compound Sesquiterpenoid | Cancer Cell Line | IC50 Value |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL |
| MCF-7 (Human Breast Cancer) | 66.91 µg/mL[1] | |
| MDA-MB-231 (Human Breast Cancer) | 98.39 µg/mL[1] | |
| SKBR3 (Human Breast Cancer) | 70.62 µg/mL[1] | |
| BT474 (Human Breast Cancer) | 74.3 µg/mL[1] | |
| α-Bisabolol | A549 (Human Non-Small Cell Lung Carcinoma) | 15 µM[2] |
| Human and Rat Glioma Cells | 2.5-3.5 µM | |
| γ-Bisabolene | Ca9-22 (Human Oral Squamous Cell Carcinoma) | Not explicitly stated in µM/µg/mL |
| SAS (Human Oral Squamous Cell Carcinoma) | Not explicitly stated in µM/µg/mL | |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1 µM |
| LNCaP (Human Prostate Carcinoma) | 23.4 µM | |
| α-Curcumene | K562 (Human Chronic Myelogenous Leukemia) | >91 µM |
| LNCaP (Human Prostate Carcinoma) | >234 µM |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
Table 2: Comparative Cytotoxicity (IC50) of β-Bisabolene and Doxorubicin in Breast Cancer Cell Lines
| Compound | MCF-7 | MDA-MB-231 | SKBR3 |
| β-Bisabolene | 66.91 µg/mL[1] | 98.39 µg/mL[1] | 70.62 µg/mL[1] |
| Doxorubicin | 8306 nM (approx. 4.5 µg/mL)[3] | 6602 nM (approx. 3.6 µg/mL)[3] | Not available in the same study |
| Doxorubicin (24h treatment) | IC50 determined, but value not specified in abstract[4] | IC50 determined, but value not specified in abstract[4] | IC50 determined, but value not specified in abstract[4] |
| Doxorubicin (48h treatment) | 9.908 µM (approx. 5.4 µg/mL)[5] | 0.69 µM (approx. 0.38 µg/mL)[5] | Not available in the same study |
Note: IC50 values for doxorubicin are converted from nM and µM to µg/mL for a more direct comparison with β-bisabolene, using a molar mass of 543.5 g/mol . The significant differences in IC50 values for doxorubicin across studies highlight the impact of experimental duration and conditions.
Validated Mechanisms of Action
This compound isomers induce cancer cell death primarily through the induction of apoptosis, mediated by distinct signaling pathways.
γ-Bisabolene: Dual-Pathway Induction of p53-Mediated Apoptosis
Recent phosphoproteomic studies have revealed that γ-bisabolene induces apoptosis in human oral squamous cell carcinoma (OSCC) through two interconnected pathways that converge on the tumor suppressor protein p53.[6][7]
-
PP1-HDAC2-p53 Pathway : γ-Bisabolene treatment leads to the dephosphorylation of histone deacetylase 2 (HDAC2) via the activation of protein phosphatase 1 (PP1).[6][7] This inactivation of HDAC2 results in increased acetylation of p53, enhancing its transcriptional activity.[6][7]
-
ERK1/2-p53 Pathway : Concurrently, γ-bisabolene activates the ERK1/2 signaling pathway, leading to the phosphorylation of p53.[6][7]
The activated, acetylated, and phosphorylated p53 then upregulates the expression of pro-apoptotic genes such as PUMA, leading to the activation of the mitochondrial apoptosis pathway. This is characterized by a decrease in mitochondrial membrane potential and subsequent activation of caspase-9 and caspase-3.[6][7]
Figure 1: γ-Bisabolene induced p53-mediated apoptosis signaling pathway.
α-Bisabolol: Inhibition of Pro-Survival Signaling
α-Bisabolol has been shown to induce apoptosis in breast cancer cells by suppressing the pro-survival NF-κB/Akt/PI3K signaling pathway.[8] Treatment with α-bisabolol leads to the downregulation of NF-κB, phosphorylated PI3K (p-PI3K), and phosphorylated Akt (p-Akt).[8] This inhibition of survival signals, coupled with an increase in reactive oxygen species (ROS), shifts the cellular balance towards apoptosis.[8] The apoptotic cascade is further amplified through the mitochondrial pathway, evidenced by an increased Bax/Bcl-2 ratio and the activation of caspases-9 and -3.[2][8]
Figure 2: α-Bisabolol induced apoptosis via inhibition of the PI3K/Akt/NF-κB pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Experimental Workflow for Validating this compound's Mechanism of Action
References
- 1. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effects of α-Bisabolol in human non-small cell lung carcinoma cells are mediated via apoptosis induction, cell cycle arrest, inhibition of cell migration and invasion and upregulation of P13K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. Quantitative phosphoproteomic analysis reveals γ-bisabolene inducing p53-mediated apoptosis of human oral squamous cell carcinoma via HDAC2 inhibition and ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Engineered Microbial Platforms for Bisabolene Production: Benchmarking Yarrowia lipolytica
For researchers, scientists, and drug development professionals, the microbial synthesis of bisabolene (B7822174), a versatile sesquiterpene precursor for pharmaceuticals and biofuels, presents a sustainable alternative to traditional plant extraction. This guide provides an objective comparison of engineered Yarrowia lipolytica against other prominent microbial hosts, namely Saccharomyces cerevisiae and Escherichia coli, for the production of this compound. The performance of each platform is evaluated based on key production metrics, supported by detailed experimental methodologies and visualizations of the engineered metabolic pathways.
Performance Benchmark: Y. lipolytica vs. S. cerevisiae vs. E. coli
The oleaginous yeast Yarrowia lipolytica has emerged as a robust chassis for the production of lipophilic compounds like this compound, owing to its high precursor availability from the native mevalonate (B85504) (MVA) pathway and its ability to accumulate large amounts of lipids. Recent metabolic engineering efforts have significantly boosted this compound titers in Y. lipolytica, positioning it as a competitive platform alongside the well-established microbial workhorses, S. cerevisiae and E. coli. The following table summarizes the key production metrics for α-bisabolene and its related compounds across these three engineered microorganisms.
| Host Organism | Product | Titer (g/L) | Productivity (mg/L/h) | Fermentation Scale & Strategy | Carbon Source | Reference |
| Yarrowia lipolytica | α-Bisabolene | 15.5 | N/A | 5 L Fed-batch | Waste Cooking Oil | [1] |
| Yarrowia lipolytica | α-Bisabolene | 1.95 | N/A | Shake Flask | Waste Cooking Oil | [2] |
| Yarrowia lipolytica | α-Bisabolene | 1.24 | N/A | Shake Flask | Glucose | [3] |
| Yarrowia lipolytica | α-Bisabolene | 0.973 | 8.11 | Shake Flask | Waste Cooking Oil | [4] |
| Yarrowia lipolytica | β-Bisabolene | 0.068 | N/A | Shake Flask | Waste Cooking Oil | [4] |
| Yarrowia lipolytica | γ-Bisabolene | 0.020 | N/A | Shake Flask | Waste Cooking Oil | [4] |
| Saccharomyces cerevisiae | α-Bisabolene | 18.6 | 104.5 | 30 L Fed-batch | Glucose | [5][6] |
| Saccharomyces cerevisiae | γ-Bisabolene | 2.69 | 43.8 | 5 L Fed-batch | Glucose, Ethanol | [7] |
| Saccharomyces cerevisiae | (-)-α-Bisabolol | 7.02 | N/A | 5 L Fed-batch | Glucose, Ethanol | [8] |
| Saccharomyces cerevisiae | (-)-α-Bisabolol | 0.124 | 2.7 | Fed-batch | N/A | [9] |
| Escherichia coli | (-)-α-Bisabolol | 9.1 | N/A | 50 L Fed-batch | Glycerol (B35011) |
Engineered Metabolic Pathways for this compound Production
The biosynthesis of this compound in engineered microbes relies on the efficient conversion of central carbon metabolites into the precursor molecule, farnesyl pyrophosphate (FPP), which is then cyclized by a heterologous this compound synthase. In yeasts like Y. lipolytica and S. cerevisiae, the native mevalonate (MVA) pathway is the primary route to FPP. In contrast, E. coli possesses the methylerythritol phosphate (B84403) (MEP) pathway, although the MVA pathway is often heterologously expressed to enhance isoprenoid production.
Yarrowia lipolytica: A Multi-Compartmentalized Approach
Metabolic engineering strategies in Y. lipolytica have focused on enhancing the flux through the MVA pathway and compartmentalizing the biosynthesis of this compound to improve efficiency and reduce the metabolic burden on the host.
Saccharomyces cerevisiae: Fine-Tuning the MVA Pathway
In S. cerevisiae, extensive metabolic engineering has focused on optimizing the expression of MVA pathway genes, often under the control of strong, inducible promoters, to maximize the production of FPP.
Escherichia coli: Leveraging Heterologous Pathways
E. coli has been engineered with a heterologous MVA pathway to bypass the tightly regulated native MEP pathway, enabling high-level production of FPP and, subsequently, this compound derivatives.
Experimental Protocols
General Experimental Workflow
The production of this compound in engineered microbes generally follows a standardized workflow, from strain construction to product analysis.
Key Methodologies
1. Strain Construction:
-
Gene Cassette Assembly: Genes for the MVA pathway and this compound synthase (e.g., from Abies grandis) are codon-optimized for the respective host and assembled into expression cassettes with strong constitutive or inducible promoters.
-
Genomic Integration: The expression cassettes are integrated into the host genome to ensure stable expression. For Y. lipolytica, integration can be targeted to specific loci, while for S. cerevisiae, multi-copy integration is often employed. In E. coli, plasmid-based expression is common.
2. Fermentation:
-
Media Composition:
-
Y. lipolytica : A common medium is YPD (Yeast Extract Peptone Dextrose), with waste cooking oil or glucose as the carbon source.
-
S. cerevisiae : YPD or a defined minimal medium supplemented with glucose, ammonium (B1175870) sulfate (B86663), and magnesium sulfate is typically used.[5]
-
E. coli : A defined medium with glycerol as the primary carbon source is often employed for high-density fed-batch cultures.
-
-
Fed-batch Cultivation:
-
Initial Batch Phase: Cells are grown in a batch culture to a certain cell density.
-
Feeding Phase: A concentrated feed solution containing the carbon source and other essential nutrients is fed into the bioreactor at a controlled rate to maintain optimal growth and production. The feed rate is often linked to dissolved oxygen (DO) levels to prevent the accumulation of inhibitory byproducts.
-
3. Product Extraction and Quantification:
-
In-situ Extraction: An organic solvent, such as n-dodecane, is typically added to the fermentation broth (e.g., 10% v/v) to sequester the lipophilic this compound, preventing product toxicity and simplifying downstream processing.[3]
-
Quantification: The organic phase is collected and the concentration of this compound is determined by gas chromatography with flame ionization detection (GC-FID), using an internal standard for accurate quantification.[10]
Conclusion
Engineered Yarrowia lipolytica has demonstrated its potential as a highly efficient platform for this compound production, achieving titers comparable to, and in some cases exceeding, those of the more traditional microbial hosts, S. cerevisiae and E. coli. The ability of Y. lipolytica to utilize low-cost feedstocks like waste cooking oil further enhances its industrial appeal. While S. cerevisiae currently holds the record for the highest reported α-bisabolene titer in a fed-batch process, the rapid advancements in the metabolic engineering of Y. lipolytica, particularly in compartmentalized biosynthesis, suggest that it will remain a leading contender in the sustainable production of this compound and other valuable oleochemicals. The choice of production platform will ultimately depend on the specific process requirements, including the desired product isomer, feedstock availability, and scalability.
References
- 1. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Combining Metabolic Engineering and Lipid Droplet Storage Engineering for Improved α-Bisabolene Production in Yarrowia Lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Over-expression of α-bisabolene by metabolic engineering of Yarrowia lipolytica employing a golden gate DNA assembly toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of (-)-α-bisabolol in metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Bisabolene-Producing and Non-Producing Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genomics of plant species that produce bisabolene (B7822174), a sesquiterpene of significant interest for its potential applications in biofuels and pharmaceuticals, against a non-producing species. By examining the genomic architecture, gene families, and expression patterns, we aim to provide researchers with a comprehensive resource to understand the genetic underpinnings of this compound biosynthesis.
Introduction to this compound Biosynthesis
This compound is a C15 sesquiterpene synthesized from farnesyl diphosphate (B83284) (FPP), a central intermediate in the terpenoid biosynthesis pathway. The final step is catalyzed by the enzyme this compound synthase (BS), which belongs to the terpene synthase (TPS) family of enzymes. Plants have evolved two main pathways for the biosynthesis of the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway, typically occurring in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. FPP is synthesized from IPP and DMAPP by farnesyl diphosphate synthase (FPPS).
Comparative Genomic Analysis
For this guide, we compare the genomes of three well-known this compound-producing species from the Asteraceae family, Matricaria recutita (German chamomile), Helianthus annuus (sunflower), and Artemisia annua (sweet wormwood), with Solanum lycopersicum (tomato), a species not known for significant this compound production.
Quantitative Genomic Data
The following table summarizes key genomic features of the selected species. It is important to note that direct comparison of gene expression data from different studies can be challenging due to variations in experimental conditions, tissues sampled, and data analysis pipelines.
| Feature | Matricaria recutita (Producer) | Helianthus annuus (Producer) | Artemisia annua (Producer) | Solanum lycopersicum (Non-producer) |
| Genome Size (Gb) | ~2.8[1] | ~3.6[2] | ~1.74[3] | ~0.9 |
| Total Predicted Genes | ~117,203 unigenes (transcriptome)[4] | ~63,226[3] | ~63,226[3] | ~34,727 |
| Terpene Synthase (TPS) Genes | Not explicitly quantified | Not explicitly quantified | ~114 (transcriptome)[5] | 44 (29 functional)[6][7][8][9] |
| This compound Synthase (BS) Genes | Present | Present[10][11] | Present | Not reported |
Signaling Pathways and Experimental Workflows
Visual representations of the this compound biosynthesis pathway and a typical comparative genomics workflow are provided below to aid in understanding the complex processes involved.
Experimental Protocols
This section details the methodologies for key experiments in comparative genomics of this compound synthesis.
Plant Genomic DNA Extraction for Next-Generation Sequencing
This protocol is adapted from CTAB-based methods suitable for a wide range of plant species.[2][6][9][12]
Materials:
-
Fresh, young leaf tissue (stored at -80°C or used immediately)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (B130326), pre-chilled
-
70% Ethanol, pre-chilled
-
RNase A (10 mg/mL)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
Procedure:
-
Grind 1-2 g of fresh leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a 50 mL tube containing 10 mL of pre-warmed (65°C) CTAB extraction buffer with freshly added β-mercaptoethanol (0.2%).
-
Incubate the mixture at 65°C for 60 minutes with gentle inversion every 15 minutes.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1), and mix by inversion for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the DNA.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol, and centrifuge at 10,000 x g for 5 minutes.
-
Air-dry the pellet and resuspend in 50-100 µL of TE buffer containing RNase A.
-
Incubate at 37°C for 30 minutes to degrade RNA.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
Genome Sequencing, Assembly, and Annotation
a. Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality genomic DNA using a kit compatible with the chosen sequencing platform (e.g., Illumina TruSeq DNA Nano, PacBio SMRTbell). Follow the manufacturer's instructions.
-
Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq, PacBio Sequel II) to generate sufficient coverage (typically >50x) for de novo assembly.
b. Genome Assembly:
-
For long-read data (PacBio or Oxford Nanopore), use assemblers like Canu or FALCON.
-
For short-read data (Illumina), assemblers like SPAdes or ABySS can be used, although this is more challenging for complex plant genomes.
-
A hybrid approach, combining long and short reads, often yields the best results.
c. Genome Annotation:
-
Utilize a pipeline like BRAKER2, which integrates evidence from RNA-Seq data and protein homology to predict gene structures.[13][14][15]
-
BRAKER2 Workflow:
-
Repeat Masking: Mask repetitive elements in the genome assembly using RepeatMasker.
-
RNA-Seq Alignment: Align RNA-Seq reads to the soft-masked genome using a splice-aware aligner like STAR.
-
Protein Alignment: Align a comprehensive protein database (e.g., OrthoDB) to the genome.
-
Gene Prediction: Run BRAKER2 with the genome assembly, RNA-Seq alignments, and protein alignments as input to generate gene predictions.
-
RNA-Seq and Differential Gene Expression Analysis
a. RNA Extraction and Library Preparation:
-
Extract total RNA from relevant plant tissues (e.g., flowers, leaves) using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a Bioanalyzer or similar instrument.
-
Prepare RNA-Seq libraries using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit, following the manufacturer's protocol.[3][16][17]
b. Sequencing and Data Analysis:
-
Sequence the libraries on an Illumina platform.
-
Perform quality control on the raw reads using FastQC.
-
Align the quality-filtered reads to the reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantify gene expression levels to obtain read counts or Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values.
-
Perform differential expression analysis between this compound-producing and non-producing species (or different tissues within a species) using packages like DESeq2 or edgeR in R.
Phylogenetic Analysis of Terpene Synthase Genes
This protocol outlines the steps for constructing a phylogenetic tree using MEGA (Molecular Evolutionary Genetics Analysis).[16][17][18][19]
Materials:
-
Amino acid sequences of terpene synthase genes from the species of interest in FASTA format.
-
MEGA software.
Procedure:
-
Sequence Acquisition: Obtain the amino acid sequences of TPS genes from the annotated genomes.
-
Multiple Sequence Alignment:
-
Open MEGA and import the FASTA file containing the TPS sequences.
-
Align the sequences using ClustalW or MUSCLE with default parameters.
-
Manually inspect and edit the alignment to remove poorly aligned regions.
-
-
Phylogenetic Tree Construction:
-
Select the "Phylogeny" menu and choose a method for tree construction (e.g., Neighbor-Joining, Maximum Likelihood).
-
For Maximum Likelihood, first determine the best-fit substitution model using the "Find Best DNA/Protein Models" tool in MEGA.
-
Construct the tree using the selected model and parameters. Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.
-
-
Tree Visualization:
-
Visualize and edit the resulting phylogenetic tree in MEGA's Tree Explorer to highlight different TPS subfamilies and the position of this compound synthase genes.
-
Conclusion
This guide provides a framework for the comparative genomic analysis of this compound-producing and non-producing plant species. The provided data and protocols offer a starting point for researchers to delve deeper into the genetic mechanisms controlling the biosynthesis of this valuable sesquiterpene. Future research, including more extensive transcriptome and metabolome profiling across a wider range of species, will further illuminate the evolutionary and regulatory intricacies of this compound production in the plant kingdom.
References
- 1. Evolution of a Complex Locus for Terpene Biosynthesis in Solanum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Genome of Artemisia annua Provides Insight into the Evolution of Asteraceae Family and Artemisinin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Full-Length Transcriptome Analysis Reveals Candidate Genes Involved in Terpenoid Biosynthesis in Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The tomato terpene synthase gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Tomato Terpene Synthase Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BRAKER2: automatic eukaryotic genome annotation with GeneMark-EP+ and AUGUSTUS supported by a protein database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioinf.uni-greifswald.de [bioinf.uni-greifswald.de]
- 16. megasoftware.net [megasoftware.net]
- 17. researchgate.net [researchgate.net]
- 18. plantmol.com [plantmol.com]
- 19. researchgate.net [researchgate.net]
Validation of Bisabolene as a Biomarker for Plant-Pathogen Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate detection of plant pathogens is paramount in ensuring global food security and mitigating economic losses in agriculture. Traditional diagnostic methods often rely on the visual identification of symptoms, which appear late in the infection cycle, or on laboratory-based techniques that can be time-consuming. The analysis of volatile organic compounds (VOCs) emitted by plants under pathogenic stress is emerging as a promising, non-invasive approach for early disease diagnosis. This guide provides a comprehensive comparison of β-bisabolene, a sesquiterpene volatile, as a potential biomarker for Fusarium infection in maize, with established immunological and molecular diagnostic techniques.
Bisabolene (B7822174) as a Biomarker for Fusarium Infection in Maize
Recent studies have identified β-bisabolene as a key biomarker for Fusarium spp. infection in maize. Its presence and concentration in the volatile profile of maize ears can indicate the severity of the fungal infection[1]. The emission of sesquiterpenoids, including β-bisabolene, is a common plant defense response to fungal pathogens[1].
Comparative Analysis of Diagnostic Methods
This section compares the performance of β-bisabolene as a VOC biomarker with two widely used diagnostic methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Polymerase Chain Reaction (PCR).
| Feature | β-Bisabolene (VOC Biomarker) | ELISA (Immunological Assay) | PCR (Nucleic Acid-Based Assay) |
| Principle of Detection | Detection of pathogen-induced volatile organic compounds emitted by the plant. | Detection of specific pathogen antigens using antibodies. | Amplification and detection of specific pathogen DNA or RNA sequences. |
| Target Analyte | β-Bisabolene | Fusarium antigens | Fusarium-specific DNA sequences |
| Sample Type | Air samples from the plant's headspace | Plant tissue, soil, grain, food[2] | Plant tissue, soil, grain |
| Speed of Detection | Rapid, potential for real-time analysis. | Relatively fast (hours). | Can be fast (hours) with qPCR, but sample preparation can be lengthy. |
| Sensitivity | Dependent on the analytical instrument (e.g., GC-MS). Can detect trace amounts. | High. Can detect antigens at levels as low as 5 U/ml for Fusarium grain antigens[2]. Some assays can detect infection from as low as 1 conidium/mL two weeks post-inoculation[3]. The linear detection range for DON (a Fusarium mycotoxin) in grains is between 0.01 and 100 μg/mL[4]. | Very high. qPCR is highly sensitive and can detect very low levels of pathogen DNA. HTS methods, while broader, may have lower sensitivity than specific qPCR[5]. |
| Specificity | Can be specific to certain plant-pathogen interactions, but may be influenced by other biotic and abiotic stresses[6]. | High, due to the specific antigen-antibody binding. Cross-reactivity can occur with closely related species[3]. | Very high. Primers can be designed to be highly specific to the target pathogen. |
| Non-Invasive | Yes | No, requires tissue sampling. | No, requires tissue sampling. |
| Potential for Field Use | High, with the development of portable VOC sensors. | Possible with lateral flow immunoassays (a type of ELISA). | Possible with portable PCR devices, but still requires laboratory-based sample preparation. |
| Cost | Initial instrument cost can be high, but per-sample cost can be low. | Generally low to moderate. | Moderate to high, depending on the specific technique and equipment. |
Experimental Protocols
Detection of β-Bisabolene using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the collection and analysis of plant volatiles to detect β-bisabolene.
a. Volatile Collection (Dynamic Headspace Sampling):
-
Enclose the plant material (e.g., maize ear) in a volatile collection chamber (e.g., a glass vessel or a polyacetate bag).
-
Draw air from the chamber through a sorbent trap containing a polymer adsorbent (e.g., Porapak Q or Tenax TA) using a vacuum pump at a controlled flow rate.
-
Collect volatiles for a defined period (e.g., 1-24 hours).
-
As a control, collect volatiles from an empty chamber or a healthy, uninfected plant.
b. Sample Analysis (GC-MS):
-
The sorbent trap is placed in a thermal desorber connected to a GC-MS system.
-
The trapped volatiles are thermally desorbed and transferred to the GC column.
-
The GC separates the individual volatile compounds based on their boiling points and affinity for the column's stationary phase. A typical GC program involves an initial hold temperature followed by a gradual temperature ramp.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification by comparing it to a spectral library (e.g., NIST).
-
Quantification can be achieved by using an internal standard (e.g., a known amount of a non-native compound added to the sample) and creating a calibration curve with pure β-bisabolene standard.
Fusarium Antigen Detection using ELISA
This protocol provides a general overview of an indirect ELISA for the detection of Fusarium antigens.
-
Antigen Coating: Wells of a microtiter plate are coated with a known Fusarium antigen.
-
Blocking: The remaining protein-binding sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Sample Addition: The plant extract sample, potentially containing Fusarium antigens, is added to the wells. If the antigen is present, it will bind to the coated antibody.
-
Primary Antibody Addition: A primary antibody specific to the Fusarium antigen is added to the wells and binds to the captured antigen.
-
Secondary Antibody Addition: A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to the primary antibody.
-
Substrate Addition: A substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a detectable signal (e.g., a color change).
-
Detection: The intensity of the signal is measured using a microplate reader. The intensity of the signal is proportional to the amount of Fusarium antigen present in the sample.
Signaling Pathways and Visualization
The production of sesquiterpenes like β-bisabolene in plants is a defense response often triggered by the recognition of a pathogen. This process involves a complex interplay of phytohormone signaling pathways, primarily involving jasmonic acid (JA) and salicylic (B10762653) acid (SA).
Plant-Pathogen Interaction and Defense Signaling
The initial recognition of a pathogen by a plant cell triggers a cascade of signaling events.
Figure 1: Initial plant-pathogen recognition pathway.
Phytohormone Signaling Crosstalk and Terpene Synthesis
The activation of Pattern-Triggered Immunity (PTI) leads to the synthesis of defense-related phytohormones like jasmonic acid (JA) and salicylic acid (SA). The crosstalk between these pathways is crucial for fine-tuning the plant's defense response, which includes the production of volatile compounds like β-bisabolene.
Figure 2: Phytohormone signaling leading to this compound production.
Experimental Workflow: From Sample to Biomarker Validation
The following diagram illustrates the logical workflow for validating this compound as a biomarker for a specific plant-pathogen interaction.
Figure 3: Workflow for validating this compound as a biomarker.
Conclusion
The use of β-bisabolene as a volatile biomarker for Fusarium infection in maize presents a promising non-invasive method for early disease detection. While it offers advantages in terms of speed and the potential for in-field application, its specificity and sensitivity need to be rigorously compared against established methods like ELISA and PCR for specific plant-pathogen systems. Further research is required to develop and validate portable and cost-effective sensors for real-time monitoring of this compound and other disease-specific VOCs in agricultural settings. The integration of metabolomics with traditional diagnostic techniques will likely provide a more robust and comprehensive approach to plant disease management.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-Linked Immunosorbent-Assay for Deoxynivalenol (DON) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of qPCR and Metabarcoding Methods as Tools for the Detection of Airborne Inoculum of Forest Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
The Crossroads of Synthesis: A Cost-Effectiveness Analysis of Biological and Chemical Routes to Bisabolene
A comprehensive guide for researchers and drug development professionals on the economic and practical considerations of producing the versatile sesquiterpene, bisabolene (B7822174). This report details a comparative analysis of biological and chemical synthesis methods, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform strategic manufacturing decisions.
The burgeoning demand for this compound, a versatile sesquiterpene with applications ranging from biofuels to pharmaceuticals, has intensified the search for efficient and economically viable production methods. Traditionally sourced from plant extracts, which suffer from low yields and inconsistent supply, chemical and biological synthesis have emerged as the primary alternatives for industrial-scale production. This guide provides an in-depth comparison of the cost-effectiveness of these two routes, offering a critical resource for stakeholders in the biotechnology and chemical industries.
At a Glance: Comparing the Bottom Line
The choice between biological and chemical synthesis of this compound hinges on a trade-off between feedstock costs, operational complexity, and scalability. While chemical synthesis is a mature field with well-established processes, biological synthesis, particularly through microbial fermentation, presents a compelling case for sustainability and potential long-term cost advantages, especially when utilizing waste feedstocks.
| Metric | Biological Synthesis | Chemical Synthesis |
| Starting Materials | Renewable feedstocks (e.g., glucose, lignocellulosic biomass, waste cooking oil) | Petroleum-derived reagents (e.g., bromobenzene (B47551) derivatives, isoprenylacetone) |
| Reported Titer/Yield | Up to 15.5 g/L in engineered Yarrowia lipolytica[1] | Variable, often with lower conversion rates and the formation of byproducts[2][3] |
| Estimated Production Cost | Raw material cost estimated at ~
| Generally considered more cost-effective for small molecules at scale, but specific cost data for this compound is not readily available in the reviewed literature.[5] |
| Key Advantages | Utilization of renewable and low-cost feedstocks, milder reaction conditions, high specificity, potential for green manufacturing.[2][6] | Mature and well-understood processes, high scalability for many small molecules, simpler purification in some cases.[5] |
| Key Disadvantages | Complex downstream processing can account for 50-80% of total cost, potential for microbial contamination, strain stability issues.[7] | Reliance on petroleum-based starting materials, often energy-intensive, use of hazardous reagents, potential for toxic byproducts.[2][3][8] |
The Biological Route: Harnessing Microbial Cell Factories
Biological synthesis of this compound is primarily achieved through the metabolic engineering of microorganisms, such as Escherichia coli and the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. These microbes are engineered to overproduce the precursor molecule farnesyl pyrophosphate (FPP) and then convert it to this compound using a heterologous this compound synthase.[2][4]
A key pathway exploited for this purpose is the mevalonate (B85504) (MVA) pathway, which synthesizes FPP from acetyl-CoA.[2] Metabolic engineering strategies focus on enhancing the flux through this pathway by overexpressing key enzymes and down-regulating competing pathways.
Caption: Engineered Mevalonate (MVA) pathway for this compound production in yeast.
The use of low-cost, renewable feedstocks is a major driver of the cost-effectiveness of biological synthesis. Studies have demonstrated the production of this compound from glucose, and more recently, from waste cooking oil, which could significantly reduce raw material costs.[2][9] For instance, one economic analysis estimated the raw material cost of this compound from sugar to be approximately $0.88 per kg.[4] However, a significant portion of the overall cost is attributed to downstream processing, which involves separating the this compound from the fermentation broth and purifying it.[7]
The Chemical Route: Traditional Synthesis and its Challenges
Chemical synthesis of this compound typically involves multi-step reactions starting from petroleum-derived precursors. One documented approach involves the reaction of a Grignard reagent with a cyclic aldehyde, followed by acid-catalyzed dehydration.[10] Another method utilizes bromobenzene derivatives and isoprenylacetone as starting materials.[11]
Caption: A generalized workflow for the chemical synthesis of this compound.
While chemical synthesis offers the advantage of well-established and scalable processes for many small molecules, it is often criticized for its environmental impact and reliance on finite resources.[5] The processes can be energy-intensive and may involve the use of hazardous chemicals and catalysts, leading to the formation of unwanted byproducts that complicate purification.[2][3] The complexity of the equipment and the potential for low conversion rates can also contribute to higher operational costs.[2]
Experimental Protocols
Key Experiment: Microbial Production of this compound in Shake Flasks
This protocol provides a general framework for the production of this compound using engineered S. cerevisiae.
1. Strain and Pre-culture Preparation:
- An engineered S. cerevisiae strain containing the necessary genetic modifications for this compound production is selected.
- A single colony is inoculated into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose) and grown overnight at 30°C with shaking at 250 rpm.
2. Fermentation:
- The overnight pre-culture is used to inoculate 50 mL of fermentation medium in a 250 mL shake flask to an initial OD600 of 0.1. The fermentation medium typically consists of a defined minimal medium with a carbon source (e.g., 20 g/L glucose or a mixture of glucose and galactose to induce gene expression from GAL promoters).
- A 10% (v/v) overlay of a non-polar solvent, such as dodecane (B42187), is added to the culture to capture the produced this compound and reduce its volatility and potential toxicity to the cells.
- The flasks are incubated at 30°C with shaking at 250 rpm for 72-120 hours.
3. Sampling and Analysis:
- Samples of the dodecane layer are taken at regular intervals.
- The samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced. A standard curve of pure this compound is used for quantification.
Key Experiment: A Representative Chemical Synthesis of a this compound Precursor
This protocol outlines a key step in a potential chemical synthesis route, adapted from literature descriptions.[11]
1. Formation of the Lithium Reagent:
- A solution of a suitable bromobenzene derivative in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).
- The solution is cooled to a low temperature (e.g., -78°C).
- A solution of an organolithium reagent, such as n-butyllithium, is added dropwise to the cooled solution. The reaction is stirred for a period to ensure complete formation of the corresponding aryllithium reagent.
2. Nucleophilic Addition:
- A solution of isoprenylacetone in the same anhydrous solvent is added dropwise to the cold solution of the aryllithium reagent.
- The reaction mixture is stirred at low temperature for a specified time to allow for the nucleophilic addition to occur, forming a tertiary alcohol (carbinol) intermediate.
3. Quenching and Workup:
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
- The mixture is allowed to warm to room temperature, and the organic layer is separated.
- The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude carbinol product.
4. Purification:
- The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired carbinol intermediate.
Conclusion and Future Outlook
The decision to pursue either biological or chemical synthesis of this compound is multifaceted. For bulk chemical applications where cost is the primary driver, the maturation of microbial fermentation technology, particularly with the use of waste feedstocks, presents a highly promising trajectory. The ability to produce specific isomers of this compound through the selection of appropriate synthases is another significant advantage of the biological route.[12]
Conversely, for certain high-purity applications or where existing chemical synthesis infrastructure can be readily adapted, the chemical route may remain a viable option. However, the increasing emphasis on sustainable manufacturing and the volatility of petrochemical feedstock prices may limit its long-term cost-effectiveness.
Future research should focus on further optimizing microbial strains for higher titers and yields, as well as developing more efficient and cost-effective downstream processing technologies. For chemical synthesis, the development of novel catalytic systems that operate under milder conditions and with higher selectivity could improve its economic and environmental profile. Ultimately, a thorough techno-economic analysis tailored to specific market conditions and available resources will be crucial for any organization looking to enter the this compound market.
References
- 1. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. High‐efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. High-efficiency production of this compound from waste cooking oil by metabolically engineered Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Production of the Sesquiterpene this compound From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN109438183B - Synthesis method of this compound - Google Patents [patents.google.com]
- 11. A Short Synthesis of Bisabolane Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Validation of Bisabolene Analysis: A Comparative Overview of Standardized Protocols
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bisabolene (B7822174) is critical for quality control, efficacy studies, and product development. Establishing a robust, standardized analytical protocol that performs consistently across different laboratories is paramount. This guide provides a framework for the inter-laboratory validation of a standardized this compound analysis protocol, comparing the traditional solvent extraction method with common alternatives.
Principles of Inter-Laboratory Validation
An inter-laboratory validation study is essential to demonstrate the reproducibility and robustness of an analytical method.[1] The goal is to ensure that different analysts in different laboratories using different equipment can obtain comparable results.[2][3] Key performance characteristics assessed during this validation include:
-
Repeatability (Intra-assay Precision): The precision of the method under the same operating conditions over a short interval of time.[4]
-
Intermediate Precision: Expresses the variation within a single laboratory, accounting for different days, analysts, and equipment.[4][5]
-
Reproducibility: The precision of the method between different laboratories, which is the ultimate measure of its robustness.[4][5]
-
Accuracy: The closeness of the measured value to the true value.[6]
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of this compound in the sample.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of this compound that can be reliably detected and quantified, respectively.[4]
Comparison of Analytical Protocols for this compound
The standard method for terpene analysis, including this compound, is Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[8] The primary differences lie in the sample preparation and injection techniques. Here, we compare the conventional Liquid Injection (LI) method with two prevalent alternatives: Headspace Solid-Phase Microextraction (HS-SPME) and Direct Injection.
| Performance Parameter | Liquid Injection (Standard) | HS-SPME | Direct Injection |
| Sample Preparation | Solvent extraction (e.g., with hexane (B92381) or ethanol) | Adsorption of volatile compounds onto a coated fiber in the headspace of the sample vial. | Dilution in an appropriate solvent.[9] |
| Matrix Interference | Higher potential for co-extraction of non-volatile matrix components.[8] | Minimal, as only volatile and semi-volatile compounds are sampled from the headspace.[8][10] | Low, but depends on the complexity of the sample matrix. |
| Thermal Degradation | Can occur in the heated GC inlet. | Can occur if high equilibration temperatures are used.[9] | Minimized by using cool on-column injection techniques.[9] |
| Sensitivity | Good, but can be limited by dilution factor. | High, due to the concentration of analytes on the SPME fiber. | Good, dependent on the concentration of the diluted sample. |
| Automation | Easily automated. | Easily automated with a suitable autosampler.[10] | Easily automated. |
| Solvent Usage | High. | None required for the extraction step.[8] | Low, only for dilution. |
Quantitative Performance Data (Typical Values for Terpene Analysis)
The following table summarizes typical validation parameters for the different methods, based on studies of terpene analysis.[11][12]
| Validation Parameter | Liquid Injection | HS-SPME | Direct Injection |
| Accuracy (% Recovery) | 85-115% | >90%[8] | 90-110% |
| Precision (%RSD) | <15% | <5%[8] | <10% |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| LOQ (µg/mL) | 0.02 - 0.13[11][12] | Lower than LI, dependent on fiber and conditions. | Similar to LI. |
Experimental Protocols
Standard Protocol: Solvent Extraction with Liquid Injection GC-MS
This is a widely used method for terpene quantification.
a. Sample Preparation:
-
Accurately weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.
-
Add a known volume (e.g., 10 mL) of a suitable solvent such as hexane or ethanol.
-
Vortex the sample for 1-2 minutes to ensure thorough mixing.
-
Sonicate for 15-30 minutes to enhance extraction efficiency.
-
Centrifuge the sample to pellet any solid material.
-
Transfer the supernatant to a clean vial. An optional filtration step using a 0.22 µm syringe filter can be performed.
-
Transfer an aliquot of the extract into a 2 mL autosampler vial for GC analysis.
b. GC-MS Parameters:
-
Injection Mode: Split/Splitless (Splitless is often preferred for trace analysis).
-
Injector Temperature: 250 °C.
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 2-3 minutes.
-
Ramp: 5-10 °C/min to 240-280 °C.
-
Final hold: 2-5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Alternative Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is advantageous for clean sample introduction and minimizing matrix effects.[8]
a. Sample Preparation:
-
Place a small, accurately weighed amount of the sample (e.g., 50-100 mg) into a headspace vial (e.g., 20 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the autosampler tray.
b. HS-SPME and GC-MS Parameters:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for the broad range of terpenes.
-
Incubation/Equilibration: Heat the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 10-20 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.
-
Desorption: The fiber is then automatically inserted into the GC inlet where the analytes are thermally desorbed.
-
Injector Temperature: 250 °C.
-
GC-MS Parameters: Typically the same as for the liquid injection method.
Alternative Protocol: Direct Injection GC-MS
This approach is designed to reduce the thermal degradation of sensitive terpenes.[9]
a. Sample Preparation:
-
Dilute the sample in an appropriate solvent (e.g., hexane).
-
Transfer the diluted sample to an autosampler vial.
b. GC-MS Parameters:
-
Injection Mode: Cool on-column injection.
-
Injector Program:
-
Initial temperature: Close to the solvent boiling point.
-
Ramp: Rapidly heat to the desired final temperature after the injection.
-
-
GC-MS Parameters: Column, carrier gas, oven program, and MS parameters are generally similar to the other methods.
Visualizing the Workflow
The following diagrams illustrate the proposed workflow for an inter-laboratory validation study and a comparison of the analytical protocols.
Caption: Proposed workflow for an inter-laboratory validation study.
Caption: Comparison of analytical workflows for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. azolifesciences.com [azolifesciences.com]
- 3. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. metrology-journal.org [metrology-journal.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 10. gcms.cz [gcms.cz]
- 11. frontiersin.org [frontiersin.org]
- 12. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protonation of a Neutral (S)-β-Bisabolene Intermediate Is Involved in (S)-β-Macrocarpene Formation by the Maize Sesquiterpene Synthases TPS6 and TPS11 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Bisabolene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of bisabolene (B7822174) in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound waste, it is crucial to be aware of its potential hazards. This compound is classified as a combustible liquid that can cause skin irritation, may trigger an allergic skin reaction, and can be fatal if swallowed and enters the airways.[1][2][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves.[3]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Protective Clothing: A lab coat or other suitable protective clothing.[3][4] Flame-resistant clothing is recommended.[2]
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of vapors.[3][4][5] Keep containers tightly closed when not in use.[4][5]
This compound Properties and Hazards
The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Flash Point | 100.0 °C (212.0 °F) Closed Cup | [1] |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg (Rat) | [1][6] |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg (Rabbit) | [6] |
| Vapor Pressure | 0.03 mm Hg at 20 °C | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. Under no circumstances should this compound be discharged into sewer systems or drains. [4][7]
Experimental Workflow: this compound Waste Management
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
